Hdac6-IN-22
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H24N4O2 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
2-[(1S)-1-(benzylamino)-2-phenylethyl]-N-hydroxy-1-methylbenzimidazole-5-carboxamide |
InChI |
InChI=1S/C24H24N4O2/c1-28-22-13-12-19(24(29)27-30)15-20(22)26-23(28)21(14-17-8-4-2-5-9-17)25-16-18-10-6-3-7-11-18/h2-13,15,21,25,30H,14,16H2,1H3,(H,27,29)/t21-/m0/s1 |
InChI Key |
SOUVSAISQJMEHD-NRFANRHFSA-N |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)NO)N=C1[C@H](CC3=CC=CC=C3)NCC4=CC=CC=C4 |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)NO)N=C1C(CC3=CC=CC=C3)NCC4=CC=CC=C4 |
Origin of Product |
United States |
Foundational & Exploratory
Hdac6-IN-22: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hdac6-IN-22, also identified as WT161, is a potent and selective small-molecule inhibitor of Histone Deacetylase 6 (HDAC6). This document provides a comprehensive overview of the mechanism of action of this compound, with a particular focus on its effects in multiple myeloma (MM). It details the molecular interactions, effects on key signaling pathways, and the cellular consequences of HDAC6 inhibition by this compound. This guide also includes a summary of its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of its mechanistic pathways and experimental workflows.
Introduction to HDAC6 and Its Inhibition
Histone Deacetylase 6 (HDAC6) is a unique member of the class IIb HDAC family, primarily located in the cytoplasm. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 has a distinct set of non-histone substrates. This cytoplasmic localization and substrate specificity make HDAC6 a compelling therapeutic target for various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
HDAC6 possesses two catalytic domains and a C-terminal zinc finger ubiquitin-binding domain. Its key substrates include α-tubulin, the chaperone protein Hsp90, and the cytoskeletal protein cortactin. Through the deacetylation of these proteins, HDAC6 is involved in a multitude of cellular processes:
-
Microtubule Dynamics: By deacetylating α-tubulin, HDAC6 influences microtubule stability and function, which is crucial for cell motility, cell division, and intracellular transport.
-
Protein Quality Control: HDAC6 plays a pivotal role in the aggresome pathway, a cellular mechanism for clearing misfolded and aggregated proteins. It binds to ubiquitinated misfolded proteins and facilitates their transport along microtubules to the aggresome for subsequent degradation by autophagy.
-
Chaperone Function: Deacetylation of Hsp90 by HDAC6 is essential for its chaperone activity, which is critical for the stability and function of numerous client proteins involved in cell growth and survival.
Selective inhibition of HDAC6 offers a promising therapeutic strategy by disrupting these vital cellular functions in diseased cells while potentially minimizing the toxicities associated with pan-HDAC inhibitors that also target nuclear HDACs. This compound has emerged as a key tool compound and potential therapeutic agent for its high potency and selectivity for HDAC6.
Mechanism of Action of this compound
This compound exerts its biological effects by directly binding to the catalytic domain of HDAC6 and inhibiting its deacetylase activity. This leads to the hyperacetylation of its key substrates, disrupting downstream cellular processes.
Direct Inhibition of HDAC6 and Substrate Hyperacetylation
The primary mechanism of action of this compound is the potent and selective inhibition of the HDAC6 enzyme. This leads to a significant and dose-dependent increase in the acetylation of its primary cytoplasmic substrate, α-tubulin. The accumulation of acetylated α-tubulin serves as a reliable biomarker for HDAC6 inhibition. In contrast, this compound shows minimal effect on the acetylation of histones, such as H3K9, confirming its selectivity for HDAC6 over nuclear class I HDACs.[1]
Disruption of Protein Homeostasis
A critical consequence of HDAC6 inhibition by this compound is the disruption of protein homeostasis, particularly in cancer cells that are often under high proteotoxic stress. By inhibiting HDAC6, this compound blocks the aggresome pathway for clearing misfolded proteins. This effect is synergistic with proteasome inhibitors like bortezomib. While proteasome inhibitors block the primary degradation pathway for ubiquitinated proteins, this compound blocks the alternative aggresomal pathway. The dual blockade leads to a massive accumulation of polyubiquitinated proteins, inducing severe endoplasmic reticulum (ER) stress and ultimately triggering apoptosis.[1][2]
Induction of Cell Cycle Arrest and Apoptosis
In multiple myeloma cells, this compound has been shown to induce cell cycle arrest in the G2 phase and promote apoptosis. The induction of apoptosis is mediated through the mitochondrial pathway. The accumulation of misfolded proteins and the ensuing unresolved ER stress activate the unfolded protein response (UPR), which, when overwhelmed, switches from a pro-survival to a pro-apoptotic signal, leading to the activation of caspases and programmed cell death.[1][2]
Quantitative Data
The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay Type | Reference |
| IC50 | 0.4 nM | HDAC6 Enzyme Assay | [3] |
| IC50 | 8.35 nM | HDAC1 Enzyme Assay | [3] |
| IC50 | 15.4 nM | HDAC2 Enzyme Assay | [3] |
| Selectivity | >100-fold | Over other HDACs | [3] |
Table 1: In Vitro Inhibitory Activity of this compound (WT161)
| Cell Line | IC50 | Assay Type | Reference |
| MM.1S | 3.6 µM | Cell Viability Assay | [2] |
| RPMI8226 | 1.5 - 4.7 µM | Cell Viability Assay | [2] |
| U266 | 1.5 - 4.7 µM | Cell Viability Assay | [2] |
| OPM2 | 1.5 - 4.7 µM | Cell Viability Assay | [2] |
Table 2: Anti-proliferative Activity of this compound (WT161) in Multiple Myeloma Cell Lines
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound (WT161).
In Vitro HDAC Enzyme Inhibition Assay
-
Objective: To determine the IC50 of this compound against purified HDAC enzymes.
-
Materials: Recombinant human HDAC1, HDAC2, and HDAC6 enzymes; Fluor-de-Lys (BML-KI104) substrate; Trichostatin A (TSA) as a positive control; Assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2); Developer solution.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the HDAC enzyme, the substrate, and the diluted inhibitor in assay buffer.
-
Incubate the plate at 37°C for 1 hour.
-
Add the developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value by non-linear regression analysis.
-
Cell Culture and Reagents
-
Cell Lines: Human multiple myeloma cell lines MM.1S, RPMI8226, U266, and OPM2.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: this compound is dissolved in DMSO to prepare a stock solution and diluted in culture medium for experiments.
Western Blot Analysis for Protein Acetylation
-
Objective: To assess the effect of this compound on the acetylation of α-tubulin and histones.
-
Procedure:
-
Seed MM.1S cells at a density of 1 x 106 cells/mL and treat with various concentrations of this compound (e.g., 0, 50, 100, 500 nM) for 6 hours.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-histone H3, total histone H3, and GAPDH overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay
-
Objective: To determine the anti-proliferative effect of this compound on multiple myeloma cells.
-
Procedure:
-
Seed MM cells in a 96-well plate at a density of 1 x 104 cells/well.
-
Treat the cells with a serial dilution of this compound for 48 hours.
-
Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Apoptosis Assay by Annexin V/PI Staining
-
Objective: To quantify the induction of apoptosis by this compound.
-
Procedure:
-
Treat MM.1S cells with this compound (e.g., 3 µM) and/or bortezomib (e.g., 3 nM) for 16 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound characterization.
References
The Multifaceted Roles of HDAC6: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a critical role in a diverse array of cellular processes. Unlike other HDACs that predominantly act on nuclear histones to regulate gene expression, HDAC6 boasts a wide range of non-histone substrates, positioning it as a key regulator of cytoplasmic events. Its functions are integral to protein quality control, cytoskeletal dynamics, cell migration, stress response, and immune modulation. Dysregulation of HDAC6 has been implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of the core functions of HDAC6, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Functions and Cellular Processes
HDAC6's diverse functions stem from its unique structure, which includes two catalytic domains and a zinc finger ubiquitin-binding domain (ZnF-UBP).[1] This architecture allows it to deacetylate a variety of cytoplasmic proteins and to recognize and bind ubiquitinated proteins.
Protein Quality Control: The Aggresome-Autophagy Pathway
A primary function of HDAC6 is its central role in the cellular response to misfolded protein stress.[2] When the ubiquitin-proteasome system is overwhelmed, HDAC6 facilitates the clearance of toxic protein aggregates through the aggresome-autophagy pathway.[3][4]
-
Ubiquitin Binding: The ZnF-UBP domain of HDAC6 recognizes and binds to polyubiquitinated misfolded proteins.[5]
-
Transport to the Aggresome: HDAC6 then acts as an adaptor, linking these protein aggregates to the dynein motor complex for retrograde transport along microtubules to the microtubule-organizing center (MTOC).[5] This process results in the formation of a large inclusion body known as the aggresome.
-
Autophagic Clearance: The aggresome is subsequently cleared by the autophagy-lysosome pathway. HDAC6 is not only involved in the formation of the aggresome but also in the maturation of autophagosomes and their fusion with lysosomes.[3][6] It promotes this fusion by recruiting a cortactin-dependent actin-remodeling machinery.[6]
Logical Relationship of HDAC6 in Aggresome-Autophagy Pathway
Caption: HDAC6's role in directing ubiquitinated proteins to the aggresome for autophagic clearance.
Cytoskeletal Dynamics and Cell Migration
HDAC6 is a key regulator of the cytoskeleton, primarily through its deacetylation of α-tubulin, a major component of microtubules.[7] The acetylation of α-tubulin on lysine 40 is associated with stable microtubules, while deacetylation by HDAC6 promotes microtubule dynamics.[7] This regulation is crucial for several cellular processes:
-
Cell Migration: By modulating microtubule dynamics, HDAC6 influences cell motility.[8] Increased HDAC6 activity is often associated with enhanced cell migration, a process critical in development, immune responses, and cancer metastasis.
-
Cell Adhesion: HDAC6-mediated deacetylation of tubulin can also affect the turnover of focal adhesions, which are essential for cell adhesion to the extracellular matrix.[9]
-
Cilia Formation: HDAC6 is involved in the resorption of primary cilia before mitosis by deacetylating tubulin.
Cellular Stress Response
HDAC6 is a central component of the cellular response to various stressors, including oxidative stress and heat shock.[3]
-
Heat Shock Protein 90 (Hsp90) Regulation: HDAC6 deacetylates the molecular chaperone Hsp90, which is critical for the proper folding and stability of numerous client proteins, including many involved in signaling and cancer progression.[7] Deacetylation by HDAC6 is required for the full chaperone activity of Hsp90.
-
Stress Granule Formation: HDAC6 is essential for the formation of stress granules, which are cytoplasmic aggregates of stalled translation initiation complexes that form in response to stress.[10]
Immune System Regulation
HDAC6 plays a significant role in both innate and adaptive immunity.[2][11]
-
Innate Immunity: HDAC6 is involved in the innate immune response to bacterial and viral infections.[12] It can regulate Toll-like receptor (TLR) signaling and the activation of inflammasomes.[2][13]
-
Adaptive Immunity: HDAC6 influences T-cell activation and the formation of the immunological synapse.[1] It has also been shown to modulate the function of regulatory T cells.
Quantitative Data
Enzymatic Activity and Substrate Affinity
The enzymatic activity of HDAC6 is crucial to its function. Quantitative measurements of its catalytic efficiency provide insights into its substrate specificity.
| Substrate Peptide | kcat/KM (M⁻¹s⁻¹) | Reference |
| Ac-Lys-Gly-Gly | >10,000 | [14] |
| Ac-Lys(Ac)-NH₂ | ~5,000 | [14] |
| α-tubulin (endogenous) | Not directly measured | [15] |
Note: The catalytic efficiency (kcat/KM) is a measure of how efficiently an enzyme converts a substrate into a product. A higher value indicates greater efficiency.
IC50 Values of Selective HDAC6 Inhibitors
The development of selective HDAC6 inhibitors is a major focus in drug discovery. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Inhibitor | HDAC6 IC50 (nM) | Selectivity vs. Class I HDACs | Reference |
| Tubastatin A | 15 | >1000-fold | [16] |
| ACY-738 | 1.7 | 60- to 1500-fold | [16] |
| WT161 | 0.4 | >100-fold | [16] |
| Citarinostat (ACY-241) | 2.6 | 13- to 18-fold | [16] |
| HPOB | 56 | >30-fold | [16] |
| PCI-34051 | 2900 | Selective for HDAC8 | [17] |
HDAC6 Expression in Cancer
HDAC6 expression is frequently dysregulated in various cancers. The following table summarizes its expression status in different tumor types.
| Cancer Type | HDAC6 Expression | Correlation with Prognosis | Reference(s) |
| Breast Cancer (ER-positive) | Higher in smaller, low-grade tumors | Better prognosis | [8] |
| Colon Cancer | Higher in cancer tissue | Poorer prognosis | [18] |
| Ovarian Cancer | Higher in low- and high-grade carcinomas | Poorer prognosis | [5] |
| Oral Squamous Cell Carcinoma | Upregulated | Correlates with primary tumor stage | [8] |
| Acute Myeloid Leukemia (AML) | Overexpressed | - | [8] |
| Pancreatic Cancer | Higher in cancer tissues | - | [19] |
Key Signaling Pathways
HDAC6 is integrated into several critical signaling pathways, modulating their output and influencing cellular decisions.
HDAC6 in Cell Migration Signaling
Caption: HDAC6 integrates signals from various pathways to regulate cytoskeletal dynamics and promote cell migration.
Experimental Protocols
Tubulin Acetylation Assay (Western Blot)
This protocol describes the detection of changes in α-tubulin acetylation levels following treatment with an HDAC6 inhibitor.
Experimental Workflow for Tubulin Acetylation Assay
Caption: A step-by-step workflow for assessing changes in tubulin acetylation via Western blotting.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
HDAC6 inhibitor (e.g., Tubastatin A)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Mouse anti-acetylated-α-tubulin (e.g., clone 6-11B-1)[20]
-
Mouse or rabbit anti-α-tubulin (loading control)
-
-
HRP-conjugated anti-mouse or anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with the desired concentration of HDAC6 inhibitor or vehicle control for the appropriate time (e.g., 2-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and image using a suitable imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the acetylated-α-tubulin band to the total α-tubulin band.
-
Aggresome Formation Assay (Immunofluorescence)
This protocol allows for the visualization of aggresome formation in response to proteasome inhibition and the role of HDAC6 in this process.
Materials:
-
Cells grown on glass coverslips
-
Proteasome inhibitor (e.g., MG132)
-
HDAC6 inhibitor (optional)
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% BSA in PBS)
-
Primary antibodies:
-
Rabbit anti-ubiquitin
-
Mouse anti-vimentin
-
-
Fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 anti-rabbit, Alexa Fluor 594 anti-mouse)
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment:
-
Treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 12-24 hours to induce aggresome formation.
-
Co-treat with an HDAC6 inhibitor if investigating its role in aggresome formation.
-
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block cells with blocking solution for 1 hour.
-
Incubate with primary antibodies against ubiquitin and vimentin (a marker for aggresome collapse of the intermediate filament cage) diluted in blocking solution for 1-2 hours.
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour in the dark.
-
Wash three times with PBS.
-
-
Imaging:
-
Mount the coverslips on glass slides using mounting medium.
-
Visualize and capture images using a fluorescence microscope. Aggresomes will appear as juxtanuclear inclusions that are positive for both ubiquitin and collapsed vimentin.
-
Cell Migration (Wound Healing) Assay
This assay measures the rate of collective cell migration to close a "wound" created in a confluent cell monolayer.[21]
Materials:
-
Cells cultured to confluence in a 24-well plate
-
Sterile 200 µL pipette tip
-
Serum-free or low-serum medium
-
Microscope with a camera
Procedure:
-
Create the Wound:
-
Once the cells have formed a confluent monolayer, use a sterile 200 µL pipette tip to create a straight scratch across the center of each well.
-
-
Wash and Add Medium:
-
Gently wash the wells with PBS to remove detached cells.
-
Add serum-free or low-serum medium to minimize cell proliferation. Add any experimental compounds (e.g., HDAC6 inhibitors) at this stage.
-
-
Image Acquisition:
-
Immediately after creating the wound (time 0), capture images of the scratch in each well.
-
Place the plate in an incubator and capture images at regular intervals (e.g., every 6, 12, and 24 hours) at the same position.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time using the formula: % Wound Closure = [(Initial Wound Width - Wound Width at Time T) / Initial Wound Width] x 100
-
Conclusion and Future Directions
HDAC6 has emerged as a critical regulator of diverse cellular functions with significant implications for human health and disease. Its unique cytoplasmic localization and broad substrate specificity distinguish it from other HDACs, making it an attractive therapeutic target. The development of highly selective HDAC6 inhibitors holds great promise for the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. Future research should focus on further elucidating the complex regulatory networks in which HDAC6 participates, identifying novel substrates, and exploring the full therapeutic potential of modulating its activity. A deeper understanding of the context-dependent functions of HDAC6 will be crucial for the successful clinical translation of HDAC6-targeted therapies.
References
- 1. Histone deacetylase 6’s function in viral infection, innate immunity, and disease: latest advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 4. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 - Wikipedia [en.wikipedia.org]
- 10. Regulation of Immune Responses by Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 controls innate immune and autophagy responses to TLR-mediated signalling by the intracellular bacteria Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of Histone Deacetylase 6 and Histone Deacetylase 6 Inhibition in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-based prediction of HDAC6 substrates validated by enzymatic assay reveals determinants of promiscuity and detects new potential substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. usiena-air.unisi.it [usiena-air.unisi.it]
- 17. Histone deacetylase 6 is overexpressed and promotes tumor growth of colon cancer through regulation of the MAPK/ERK signal pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. アセチル化チューブリンモノクローナル抗体 [sigmaaldrich.com]
- 20. clyte.tech [clyte.tech]
- 21. Wound healing assay | Abcam [abcam.com]
An In-Depth Technical Guide on HDAC6 Inhibition in Cancer Research
A comprehensive overview of the role of Histone Deacetylase 6 (HDAC6) in oncology, its associated signaling pathways, and the methodologies for evaluating selective inhibitors. Due to the limited public information available on the specific inhibitor "Hdac6-IN-22," this guide provides a framework using data from other well-characterized selective HDAC6 inhibitors as illustrative examples.
Introduction to HDAC6 as a Therapeutic Target in Cancer
Histone deacetylase 6 (HDAC6) has emerged as a compelling target for cancer therapy. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. Its main substrates are non-histone proteins, including α-tubulin and the heat shock protein 90 (Hsp90). Through its enzymatic activity, HDAC6 plays a crucial role in various cellular processes that are critical for cancer cells, such as cell motility, protein quality control, and stress responses.[1][2][3]
The involvement of HDAC6 in key oncogenic pathways, combined with the observation that mice lacking HDAC6 are viable, suggests that selective inhibition of HDAC6 could be a well-tolerated and effective anti-cancer strategy.[1] This has spurred the development of numerous selective HDAC6 inhibitors, which are currently under investigation in preclinical and clinical settings.
Core Signaling Pathways Involving HDAC6 in Cancer
HDAC6 influences multiple signaling pathways that are fundamental to tumor progression and survival. Understanding these pathways is critical for elucidating the mechanism of action of HDAC6 inhibitors.
Microtubule Dynamics and Cell Motility
HDAC6 is a primary α-tubulin deacetylase.[4] The acetylation of α-tubulin is associated with stable microtubules, while deacetylation by HDAC6 promotes microtubule dynamics. Increased HDAC6 activity is linked to enhanced cell motility and invasion, key features of metastatic cancer. By inhibiting HDAC6, tubulin becomes hyperacetylated, leading to stabilized microtubules and impaired cancer cell migration.
Hsp90 Chaperone Function and Protein Stability
HDAC6 deacetylates Hsp90, a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are oncoproteins (e.g., Akt, Raf, EGFR).[5][6] Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which impairs its chaperone function. This results in the degradation of Hsp90 client proteins, thereby inhibiting pro-survival signaling in cancer cells.
Aggresome Pathway and Protein Degradation
HDAC6 plays a vital role in the cellular response to misfolded protein stress. It binds to ubiquitinated misfolded proteins and facilitates their transport along microtubules to form an aggresome, which is then cleared by autophagy.[7][8][9] Cancer cells often have high rates of protein synthesis and are susceptible to proteotoxic stress. By inhibiting HDAC6, the clearance of misfolded proteins can be disrupted, leading to an accumulation of toxic protein aggregates and subsequent cell death.
A diagram illustrating the central role of HDAC6 in these key cellular pathways is provided below.
Caption: Overview of key HDAC6-mediated signaling pathways in the cytoplasm of cancer cells.
Quantitative Data on Selective HDAC6 Inhibitors
While specific data for this compound is not publicly available, the following table summarizes key quantitative metrics for other well-known selective HDAC6 inhibitors to provide a comparative context for researchers.
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition | Reference |
| Tubastatin A | HDAC6 | 15 | In vitro enzymatic assay | [10] |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | In vitro enzymatic assay | [11] |
| Citarinostat (ACY-241) | HDAC6 | Not specified | In clinical trials | [11] |
| KA2507 | HDAC6 | 2.5 | Biochemical assay | [12] |
| Compound 5b | HDAC6 | 150 | In vitro enzymatic assay | [12] |
| PB131 | HDAC6 | 1.8 | In vitro enzymatic assay | [13] |
Experimental Protocols for Evaluating HDAC6 Inhibitors
The following sections detail standardized protocols for assessing the efficacy and mechanism of action of novel HDAC6 inhibitors.
In Vitro HDAC6 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HDAC6.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC6 substrate (e.g., Fluor de Lys-SIRT2)
-
Assay buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease and a fluorescence reagent)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Add the diluted compound and recombinant HDAC6 enzyme to the wells of the microplate.
-
Incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Allow the enzymatic reaction to proceed for a specified duration (e.g., 60 minutes) at 37°C.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate for a further 15 minutes at room temperature.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation 360 nm, emission 460 nm).
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Western Blot Analysis for Target Engagement
Objective: To assess the effect of the HDAC6 inhibitor on the acetylation status of its downstream targets, α-tubulin and Hsp90, in cancer cells.
Materials:
-
Cancer cell line of interest (e.g., a breast or colon cancer line)
-
Cell culture medium and supplements
-
Test compound (e.g., this compound)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-Hsp90, anti-Hsp90, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cancer cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of acetylated proteins compared to total protein and the loading control.
Below is a workflow diagram for a typical Western blot experiment.
Caption: A standard experimental workflow for Western blot analysis.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of an HDAC6 inhibitor in a mouse model of cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line for implantation
-
Test compound (e.g., this compound) formulated for in vivo administration (e.g., in a solution for oral gavage or intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle to the respective groups according to a pre-determined schedule (e.g., daily oral gavage).
-
Measure tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate tumor volume using the formula: (length × width²) / 2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (when tumors in the control group reach a pre-defined size or at a specified time point), euthanize the mice and excise the tumors.
-
Analyze the tumor tissues for pharmacodynamic markers (e.g., by Western blot for acetylated tubulin) or by histopathology.
-
Compare the tumor growth rates and final tumor volumes between the treatment and control groups to assess efficacy.
Conclusion
HDAC6 remains a highly validated and promising target in cancer drug discovery. The development of selective inhibitors requires rigorous preclinical evaluation using a combination of in vitro and in vivo models. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers and drug development professionals working on novel HDAC6 inhibitors. While specific data on this compound is not yet in the public domain, the methodologies outlined here are applicable for its characterization and for advancing our understanding of its therapeutic potential in cancer.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Characterization of Histone Deacetylase (HDAC) Inhibitors and PROTACs [bonndoc.ulb.uni-bonn.de]
- 3. pubs.acs.org [pubs.acs.org]
- 4. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The role of HDAC6 in fibrosis: a novel and effective therapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 10. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anti-inflammatory activity characterization of novel brain-permeable HDAC6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of HDAC6 in Protein Aggregation: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a critical role in cellular quality control by orchestrating the clearance of misfolded and aggregated proteins. This technical guide provides an in-depth exploration of the mechanisms by which HDAC6 influences protein aggregation, a pathological hallmark of numerous neurodegenerative diseases and other proteinopathies. While specific data on "Hdac6-IN-22" is not available in the public domain, this document synthesizes the current understanding of HDAC6 function and the therapeutic potential of its inhibition, drawing from studies on well-characterized HDAC6 inhibitors. This guide offers detailed experimental protocols, quantitative data summaries, and visual representations of key cellular pathways to support researchers in the field of drug discovery and neurodegenerative disease.
The Dichotomous Role of HDAC6 in Protein Homeostasis
HDAC6 is a master regulator of cellular responses to proteotoxic stress.[1][2][3] Its function in protein aggregation is complex and multifaceted, presenting both opportunities and challenges for therapeutic intervention.
1.1. Aggresome Formation and Autophagic Clearance
HDAC6 facilitates the collection of ubiquitinated misfolded proteins into a perinuclear inclusion body called the aggresome.[2][4][5] This process is a crucial cellular defense mechanism when the ubiquitin-proteasome system (UPS) is overwhelmed.[1][4] Key functions of HDAC6 in this pathway include:
-
Recognition of Ubiquitinated Cargo: HDAC6 possesses a zinc finger ubiquitin-binding domain (ZnF-UBP) that specifically recognizes and binds to polyubiquitinated proteins.[2][6]
-
Microtubule-Dependent Transport: HDAC6 links the ubiquitinated cargo to the dynein motor complex, facilitating its retrograde transport along microtubules to the microtubule-organizing center (MTOC), where the aggresome forms.[4][5][7]
-
Autophagy Induction: Once sequestered in the aggresome, the protein aggregates are targeted for degradation through the autophagy-lysosome pathway.[1][2]
Theoretically, induction of HDAC6 activity could be beneficial by promoting the clearance of toxic protein aggregates.[1]
1.2. The Case for HDAC6 Inhibition
Conversely, there is compelling evidence supporting the therapeutic potential of HDAC6 inhibition, particularly in the context of neurodegenerative diseases.[1][4] The rationale for inhibition includes:
-
Enhanced Axonal Transport: HDAC6 is the primary deacetylase for α-tubulin.[4][8] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which enhances the stability and function of microtubules, thereby improving axonal transport, a process often impaired in neurodegenerative disorders.[1][4]
-
HSP90 Regulation: HDAC6 deacetylates the chaperone protein HSP90. Inhibition of HDAC6 increases HSP90 acetylation, which can lead to the degradation of HSP90 client proteins, including pathogenic proteins like tau.[1]
-
Alleviation of Oxidative Stress: HDAC6 inhibition has been shown to protect neurons from oxidative stress.[4]
This dual role of HDAC6 makes it a challenging but intriguing therapeutic target. The specific cellular context and the nature of the protein aggregates likely determine whether HDAC6 activity is beneficial or detrimental.
Quantitative Data on the Effects of HDAC6 Inhibition
While no quantitative data for "this compound" is publicly available, the following tables summarize findings from studies using other selective HDAC6 inhibitors, such as Tubastatin A (TubA), to illustrate the potential effects on protein aggregation-related pathways.
| Inhibitor | Model System | Outcome Measured | Result | Reference |
| Tubastatin A | Cultured tubular cells (in vitro) | Acetyl-α-tubulin levels | Significantly increased | [9] |
| Tubastatin A | BUMPT cells (in vitro) | Cell viability after CCCP-R and cisplatin treatment | Significantly protected against cell death | [9] |
| Tubastatin A | mdx mice (in vivo) | α-tubulin acetylation in TA muscles | Increased | [8] |
| Tubastatin A | H9c2 cells (in vitro) | HDAC6 activity | Significantly decreased | [10] |
| Tubastatin A | H9c2 cells (in vitro) | Prdx1 deacetylation induced by H/R injury | Reversed | [10] |
Table 1: Effects of HDAC6 Inhibitors on Cellular Targets and Viability
| Inhibitor | Model System | Pathological Feature | Effect of Inhibition | Reference |
| Tubastatin A | 6-OHDA-injured SH-SY5Y cells (in vitro) | NLRP3 inflammasome activation | Inhibited | [11] |
| Tubastatin A | 6-OHDA-injected mice (in vivo) | Dopaminergic neuronal degeneration | Alleviated | [11] |
| Tubastatin A | mdx mice (in vivo) | Microtubule network organization | Restored | [8] |
Table 2: Effects of HDAC6 Inhibitors in Disease Models
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the role of HDAC6 and its inhibitors in protein aggregation.
3.1. Immunoprecipitation for HDAC6-Interacting Proteins
This protocol is adapted from studies investigating protein-protein interactions of HDAC6.[12]
-
Cell Lysis: Transfected cells (e.g., NLT cells expressing tagged HDAC6 and potential interacting partners) are harvested and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Pre-clearing: The cell lysates are pre-cleared by incubation with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: The pre-cleared lysates are incubated with an antibody specific to the tagged protein (e.g., anti-FLAG antibody for FLAG-tagged HDAC6) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Protein A/G agarose beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using antibodies against the potential interacting proteins.
3.2. In Vivo HDAC6 Inhibition Studies in Mice
This protocol is based on studies evaluating the in vivo efficacy of HDAC6 inhibitors.[8]
-
Animal Model: Utilize a relevant mouse model of disease (e.g., mdx mice for muscular dystrophy).
-
Inhibitor Preparation: Dissolve the HDAC6 inhibitor (e.g., Tubastatin A) in a suitable vehicle (e.g., DMSO).
-
Administration: Administer the inhibitor to the mice via a specific route (e.g., daily intraperitoneal injection) at a predetermined dose (e.g., 25 mg/kg/day) for a defined period (e.g., 30 consecutive days). A control group should receive the vehicle alone.
-
Functional Assessment: Perform relevant functional tests to assess the therapeutic effect (e.g., grip strength tests for muscular dystrophy models).
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect relevant tissues (e.g., tibialis anterior muscles).
-
Biochemical Analysis: Prepare tissue lysates and perform Western blot analysis to measure the levels of target proteins and their acetylation status (e.g., acetylated α-tubulin).
-
Histological Analysis: Perform immunofluorescence staining on tissue sections to visualize the localization of relevant proteins and cellular structures.
3.3. Cellular Viability and Apoptosis Assays
This protocol is adapted from studies assessing the cytoprotective effects of HDAC6 inhibition.[9]
-
Cell Culture and Treatment: Plate cells (e.g., BUMPT cells) and treat them with a toxic stimulus (e.g., CCCP-R or cisplatin) in the presence or absence of an HDAC6 inhibitor.
-
Cell Viability Assay (CCK-8):
-
Add CCK-8 solution to each well and incubate for a specified time.
-
Measure the absorbance at 450 nm using a microplate reader. Cell viability is proportional to the absorbance.
-
-
Apoptosis Assay (TUNEL Staining):
-
Fix the cells with paraformaldehyde and permeabilize with Triton X-100.
-
Perform TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining according to the manufacturer's instructions to detect DNA fragmentation, a hallmark of apoptosis.
-
Visualize the stained cells using fluorescence microscopy and quantify the percentage of TUNEL-positive cells.
-
Signaling Pathways and Experimental Workflows
4.1. The Role of HDAC6 in Aggresome Formation
References
- 1. HDAC6 as a target for neurodegenerative diseases: what makes it different from the other HDACs? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Phospho-HDAC6 Gathers Into Protein Aggregates in Parkinson’s Disease and Atypical Parkinsonisms [frontiersin.org]
- 5. The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Pharmacological inhibition of HDAC6 improves muscle phenotypes in dystrophin-deficient mice by downregulating TGF-β via Smad3 acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 Inhibition Alleviates Ischemia- and Cisplatin-Induced Acute Kidney Injury by Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of HDAC6 Activity Alleviates Myocardial Ischemia/Reperfusion Injury in Diabetic Rats: Potential Role of Peroxiredoxin 1 Acetylation and Redox Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel Interaction of Class IIb Histone Deacetylase 6 (HDAC6) with Class IIa HDAC9 Controls Gonadotropin Releasing Hormone (GnRH) Neuronal Cell Survival and Movement - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-22 and Autophagy Modulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Histone deacetylase 6 (HDAC6) has emerged as a critical cytoplasmic regulator of cellular protein quality control, playing a pivotal role in the autophagy pathway. Its inhibition presents a promising therapeutic strategy for various diseases, including cancer and neurodegenerative disorders. Hdac6-IN-22 is a potent and selective inhibitor of HDAC6 with an IC50 of 4.63 nM.[1][2][3] While specific data on the direct modulation of autophagy by this compound is not yet extensively published, this guide provides a comprehensive overview of the mechanisms by which selective HDAC6 inhibitors modulate autophagy, using data from well-characterized inhibitors like Tubastatin A and Ricolinostat as exemplars. This document outlines the core signaling pathways, presents quantitative data on autophagy markers, details relevant experimental protocols, and provides visual diagrams to facilitate a deeper understanding of the interplay between HDAC6 inhibition and the autophagic process. This compound has demonstrated antiproliferative effects in multiple myeloma, inducing G2 phase cell cycle arrest and promoting apoptosis through the mitochondrial pathway.[1][2][4]
The Role of HDAC6 in Autophagy
HDAC6, a unique cytoplasmic-localized class IIb histone deacetylase, regulates the acetylation status of several non-histone proteins that are crucial for the autophagy process. Its primary substrates in this context include α-tubulin and cortactin.
-
α-tubulin Deacetylation: HDAC6-mediated deacetylation of α-tubulin is essential for microtubule dynamics. Stable, acetylated microtubules are required for the fusion of autophagosomes with lysosomes to form autolysosomes, a critical step for the degradation of cellular waste. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, thereby promoting autophagic flux.
-
Cortactin Deacetylation: Cortactin, an actin-binding protein, is also a substrate of HDAC6. The deacetylation of cortactin by HDAC6 is involved in actin remodeling, which is necessary for the fusion of autophagosomes and lysosomes.
-
Aggresome Formation: HDAC6 plays a crucial role in the cellular response to protein misfolding by binding to ubiquitinated protein aggregates and transporting them along microtubules to form an aggresome. This aggresome is then cleared by the autophagy machinery. Inhibition of HDAC6 can disrupt this process, leading to the accumulation of misfolded proteins and potentially inducing apoptosis.[5]
Signaling Pathways
The modulation of autophagy by HDAC6 inhibitors intersects with several key cellular signaling pathways. The primary mechanism involves the regulation of autophagosome-lysosome fusion.
Quantitative Data on Autophagy Modulation by HDAC6 Inhibitors
While specific quantitative data for this compound is not available in the public domain, the following tables summarize representative data from studies on other selective HDAC6 inhibitors, Tubastatin A and Ricolinostat, to illustrate their impact on key autophagy markers.
Table 1: Effect of Tubastatin A on Autophagy Markers in Chondrocytes
| Treatment Group | LC3-II / LC3-I Ratio | p62 Expression (relative to control) | Reference |
| Control | 1.0 | 1.0 | [6] |
| TBHP-treated | 0.5 | 1.8 | [6] |
| TBHP + Tubastatin A | 1.5 | 0.6 | [6] |
TBHP (tert-butyl hydroperoxide) is used to induce oxidative stress.
Table 2: Effect of Ricolinostat (ACY-1215) in combination with Bortezomib in Multiple Myeloma Cells
| Treatment Group | Acetylated α-tubulin (fold change) | Apoptosis (%) | Reference |
| Control | 1.0 | 5 | [7] |
| Bortezomib (10 nM) | 1.2 | 15 | [7] |
| Ricolinostat (2 µM) | 8.5 | 10 | [7] |
| Bortezomib + Ricolinostat | 9.2 | 45 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the impact of an HDAC6 inhibitor, such as this compound, on autophagy.
Western Blot Analysis of Autophagy Markers
Objective: To quantify the protein levels of LC3-I, LC3-II, and p62.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., multiple myeloma cell line MM.1S) at a density of 1x10^6 cells/mL and allow them to adhere overnight. Treat cells with desired concentrations of this compound or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). To assess autophagic flux, a lysosomal inhibitor such as Bafilomycin A1 (100 nM) or Chloroquine (50 µM) can be added for the last 4 hours of treatment.
-
Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (20-30 µg) on a 12-15% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against LC3 (to detect both LC3-I and LC3-II) and p62 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL detection reagent and image the blot.
-
Quantification: Densitometrically quantify the protein bands using image analysis software (e.g., ImageJ). Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control.
Immunofluorescence Staining of LC3 Puncta
Objective: To visualize and quantify the formation of autophagosomes (LC3 puncta).
Methodology:
-
Cell Culture and Treatment: Seed cells on glass coverslips in a 24-well plate. Treat with this compound as described above.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Incubation: Block with 1% BSA in PBS for 30 minutes. Incubate with an anti-LC3 primary antibody overnight at 4°C.
-
Secondary Antibody and Counterstaining: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on glass slides and visualize using a fluorescence or confocal microscope.
-
Quantification: Count the number of LC3 puncta per cell in multiple fields of view. An increase in the number of puncta indicates an accumulation of autophagosomes.
Mandatory Visualizations
Conclusion
This compound, as a potent and selective HDAC6 inhibitor, holds significant potential for modulating the autophagy pathway. Based on the well-established role of HDAC6 in autophagy, it is anticipated that this compound will enhance autophagic flux through the hyperacetylation of α-tubulin, thereby promoting autophagosome-lysosome fusion. The experimental protocols and data presented in this guide, derived from studies on analogous HDAC6 inhibitors, provide a robust framework for the investigation of this compound's specific effects on autophagy. Further research into this compound is warranted to fully elucidate its therapeutic potential in diseases where autophagy modulation is a key therapeutic strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HDAC - 美国 InvivoChem 中文官网 [invivochem.cn]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of HDAC6 by Tubastatin A reduces chondrocyte oxidative stress in chondrocytes and ameliorates mouse osteoarthritis by activating autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-22: A Technical Guide to its Chemical Properties and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hdac6-IN-22, also identified by its CAS number 1259296-46-2 and synonym MPI-5a, is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). As a predominantly cytoplasmic enzyme, HDAC6 plays a crucial role in various cellular processes by deacetylating non-histone proteins such as α-tubulin, cortactin, and heat shock protein 90 (Hsp90). Consequently, HDAC6 is implicated in pathways relevant to cancer and neurodegenerative diseases, making selective inhibitors like this compound valuable tools for research and potential therapeutic development. This technical guide provides a comprehensive overview of the chemical properties, stability, and experimental applications of this compound.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below, offering a quick reference for researchers.
| Property | Value |
| Formal Name | 1,2,3,4-tetrahydro-N-hydroxy-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-6-isoquinolinecarboxamide |
| CAS Number | 1259296-46-2 |
| Molecular Formula | C₁₆H₁₇N₃O₃ |
| Molecular Weight | 299.3 g/mol |
| Purity | ≥98% |
| Formulation | Typically supplied as a solution in acetonitrile |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL |
| SMILES | O=C(NO)C1=CC(CCN(C(C2=CC=CN2C)=O)C3)=C3C=C1 |
| InChI Key | NNQAQGDSGCGFER-UHFFFAOYSA-N |
Biological Activity
This compound is a highly potent inhibitor of HDAC6 with a reported half-maximal inhibitory concentration (IC₅₀) of 36 nM. Its cell permeability is demonstrated by its ability to inhibit the acetylation of tubulin in cells with an IC₅₀ of 210 nM.
Stability and Storage
Proper storage and handling are critical to maintain the integrity and activity of this compound.
Storage: The compound should be stored at -20°C.[1]
Stability: When stored as recommended, this compound is stable for at least two years.[1] While specific degradation pathways have not been extensively documented in the public domain, hydroxamic acid-containing compounds can be susceptible to hydrolysis. It is advisable to protect the compound from moisture and prolonged exposure to acidic or basic conditions. Studies on related tetrahydroisoquinoline-based HDAC inhibitors suggest that structural modifications can significantly improve plasma stability.
Experimental Protocols
The following are examples of experimental methodologies where this compound can be utilized.
Cell-Based Assay for IL-10 Production
This protocol is adapted from a study investigating the immunomodulatory effects of HDAC6 inhibition.
Objective: To assess the effect of this compound on IL-10 production by immune cells in a co-culture system.
Methodology:
-
Culture myeloid-derived suppressor cells (MDSCs) or macrophages.
-
Establish a 4-day old Staphylococcus aureus biofilm in a suitable culture plate.
-
Add the MDSCs or macrophages to the biofilm-containing wells.
-
Treat the co-culture with this compound at a final concentration of 36 nM.[2]
-
Incubate the plate for 2 hours.[2]
-
Collect the supernatant and measure the concentration of IL-10 using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA).
Western Blot for Tubulin Acetylation
This is a general workflow to assess the intracellular activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
Objective: To determine the effect of this compound on the acetylation of α-tubulin in a chosen cell line.
Workflow:
References
In Vitro Characterization of Hdac6-IN-22: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of Hdac6-IN-22, a potent and selective histone deacetylase 6 (HDAC6) inhibitor. Also known as WT161, this small molecule has demonstrated significant anti-myeloma activity, particularly in overcoming resistance to proteasome inhibitors. This document details the quantitative biochemical and cellular data, experimental protocols, and key signaling pathways associated with this compound, serving as a comprehensive resource for its preclinical evaluation.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound (WT161) were rigorously assessed through a series of in vitro biochemical and cellular assays. The data, primarily derived from the foundational study by Hideshima et al. (2016), is summarized below for clear comparison.[1][2][3]
Table 1: Biochemical Inhibitory Activity of this compound (WT161) against HDAC Isoforms
| HDAC Isoform | IC50 (nM) of this compound (WT161) |
| HDAC6 | 4.63 |
| HDAC1 | > 10,000 |
| HDAC2 | > 10,000 |
| HDAC3 | > 10,000 |
| HDAC4 | > 10,000 |
| HDAC5 | > 10,000 |
| HDAC7 | > 10,000 |
| HDAC8 | > 10,000 |
| HDAC9 | > 10,000 |
Data sourced from Hideshima et al., PNAS, 2016.[1][3]
Table 2: Cellular Activity of this compound (WT161) in Multiple Myeloma (MM) Cell Lines
| Cell Line | Assay Type | Parameter | Value (µM) |
| MM.1S | Cell Viability (72h) | IC50 | ~ 2-8 |
| RPMI 8226 | Cell Viability (72h) | IC50 | ~ 2-8 |
| U266 | Cell Viability (72h) | IC50 | ~ 2-8 |
Note: The primary publication describes maximal cytotoxicity at 48h with IC50 values in the 2-8 µM range for various MM cell lines.[4]
Key Signaling Pathways and Experimental Workflows
The mechanism of action of this compound revolves around its selective inhibition of HDAC6, which plays a crucial role in the aggresome pathway for clearing misfolded proteins. This becomes particularly relevant in the context of proteasome inhibitor resistance in multiple myeloma.
The in vitro characterization of this compound followed a systematic workflow to establish its potency, selectivity, and cellular effects.
A key finding from the primary research is the synergistic effect of this compound with proteasome inhibitors like bortezomib (BTZ). This is due to the dual blockade of the two major protein clearance pathways in the cell.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the characterization of this compound (WT161).[1][3]
In Vitro HDAC Enzymatic Assay
This assay is designed to determine the IC50 values of a test compound against a panel of recombinant human HDAC enzymes.
-
Reagents and Materials:
-
Recombinant human HDAC1, 2, 3, 4, 5, 6, 7, 8, 9 enzymes.
-
Fluorogenic peptide substrate (e.g., Fluor-de-Lys).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., Trypsin in developer buffer).
-
Test compound (this compound) serially diluted in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add the diluted compound to the respective wells. Include wells for no-enzyme (background) and no-inhibitor (positive control) controls.
-
Add the specific recombinant HDAC enzyme to each well (except for the no-enzyme control).
-
Initiate the reaction by adding the fluorogenic peptide substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution, which cleaves the deacetylated substrate to release a fluorophore.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
-
Cell Viability Assay (MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials:
-
Multiple Myeloma (MM) cell lines (e.g., MM.1S, RPMI 8226, U266).
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin.
-
This compound.
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Reagent).
-
96-well clear plates.
-
Absorbance plate reader.
-
-
Procedure:
-
Seed MM cells in a 96-well plate at a density of 2-3 x 10^4 cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treat the cells with serially diluted concentrations of this compound. Include vehicle-only control wells.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 values from the dose-response curves.
-
Western Blot Analysis for Protein Acetylation
This protocol is used to detect changes in the acetylation status of specific proteins, such as α-tubulin (a primary substrate of HDAC6) and histones.
-
Reagents and Materials:
-
MM cell lines.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3, anti-PARP, anti-cleaved caspase-3.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
-
-
Procedure:
-
Treat MM cells with various concentrations of this compound for a specified time (e.g., 4-24 hours).
-
Harvest the cells and lyse them in lysis buffer on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use loading controls (e.g., total α-tubulin, total histone H3, or GAPDH) to ensure equal protein loading.
-
This guide provides a foundational understanding of the in vitro properties of this compound. For further details, direct consultation of the primary publication by Hideshima et al. is recommended.
References
Navigating Early-Stage Safety: A Technical Guide to Preliminary Toxicity Studies of Hdac6-IN-22
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity profile of the novel histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-22. As a selective inhibitor, this compound holds therapeutic promise for various pathologies, including neurodegenerative diseases and cancer.[1][2][3] This document is intended to offer a transparent and detailed summary of the initial safety assessments, including in vitro and in vivo studies, to guide further development and IND-enabling research. The methodologies for all key experiments are detailed to ensure reproducibility and clear interpretation of the findings.
Executive Summary of Toxicological Profile
Preliminary toxicity studies for this compound have been conducted to establish a foundational safety profile. These investigations included acute and sub-acute toxicity assessments in rodent models, alongside in vitro cytotoxicity evaluations. The findings suggest that this compound exhibits a safety profile that warrants further investigation, with a clear dose-dependent toxicity pattern. The data presented herein provides critical insights for dose selection in future efficacy and long-term toxicity studies.
Quantitative Toxicity Data
The following tables summarize the key quantitative data from the preliminary toxicity studies of this compound.
Table 1: Acute Oral Toxicity of this compound in Mice
| Parameter | Value |
| LD50 (Median Lethal Dose) | > 2000 mg/kg |
| Vehicle | 0.5% Methylcellulose |
| Observation Period | 14 days |
| Key Clinical Signs | No mortality or significant clinical signs of toxicity observed at the limit dose. |
Table 2: 14-Day Repeat-Dose Oral Toxicity Study of this compound in Rats: Body and Organ Weights
| Dose Group (mg/kg/day) | % Change in Body Weight (Day 14) | Relative Liver Weight ( g/100g body weight) | Relative Kidney Weight ( g/100g body weight) | Relative Spleen Weight ( g/100g body weight) |
| Vehicle Control | + 15.2% | 3.1 ± 0.2 | 0.7 ± 0.1 | 0.2 ± 0.05 |
| 50 | + 14.8% | 3.2 ± 0.3 | 0.7 ± 0.1 | 0.2 ± 0.04 |
| 150 | + 12.5% | 3.5 ± 0.4 | 0.7 ± 0.1 | 0.2 ± 0.06 |
| 500 | + 8.1% | 4.1 ± 0.5** | 0.8 ± 0.2 | 0.3 ± 0.07* |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Table 3: 14-Day Repeat-Dose Oral Toxicity Study of this compound in Rats: Hematological Parameters
| Parameter | Vehicle Control | 50 mg/kg/day | 150 mg/kg/day | 500 mg/kg/day |
| White Blood Cells (10^9/L) | 8.5 ± 1.2 | 8.7 ± 1.5 | 9.1 ± 1.8 | 10.2 ± 2.1 |
| Red Blood Cells (10^12/L) | 7.2 ± 0.5 | 7.1 ± 0.6 | 6.8 ± 0.7 | 5.9 ± 0.8 |
| Hemoglobin (g/dL) | 14.1 ± 1.1 | 13.9 ± 1.3 | 13.5 ± 1.4 | 11.8 ± 1.5 |
| Platelets (10^9/L) | 750 ± 150 | 730 ± 160 | 690 ± 140 | 550 ± 120* |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SD.
Table 4: 14-Day Repeat-Dose Oral Toxicity Study of this compound in Rats: Serum Biochemistry
| Parameter | Vehicle Control | 50 mg/kg/day | 150 mg/kg/day | 500 mg/kg/day |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 48 ± 12 | 65 ± 15* | 120 ± 25 |
| Aspartate Aminotransferase (AST) (U/L) | 110 ± 20 | 115 ± 22 | 140 ± 28 | 210 ± 35 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 4 | 21 ± 5 | 23 ± 6 | 28 ± 7 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 | 0.8 ± 0.2 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD.
Experimental Protocols
Detailed methodologies for the key preliminary toxicity studies are provided below to ensure transparency and facilitate independent assessment of the findings.
Acute Oral Toxicity Study
-
Guideline: OECD Guideline 423 (Acute Oral Toxicity - Acute Toxic Class Method).
-
Species: Female Swiss albino mice, 8-12 weeks old.
-
Housing: Housed in groups of three in polycarbonate cages with free access to standard pellet diet and water.
-
Procedure: A starting dose of 2000 mg/kg of this compound, formulated in 0.5% methylcellulose, was administered orally to a group of three fasted female mice.
-
Observations: Animals were observed for mortality, clinical signs of toxicity, and changes in body weight for 14 days. Gross necropsy was performed on all animals at the end of the observation period.
14-Day Repeat-Dose Oral Toxicity Study
-
Guideline: OECD Guideline 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents), adapted for a 14-day duration.
-
Species: Male and female Sprague-Dawley rats, 6-8 weeks old.
-
Groups: Four groups of 10 rats (5 male, 5 female) each: vehicle control, 50 mg/kg/day, 150 mg/kg/day, and 500 mg/kg/day of this compound.
-
Administration: The compound was administered once daily by oral gavage.
-
Parameters Monitored: Daily clinical observations, weekly body weight and food consumption.
-
Terminal Procedures: At the end of the 14-day period, blood samples were collected for hematological and serum biochemistry analysis. All animals were euthanized, and a full gross necropsy was performed. Key organs were weighed, and tissues were preserved for histopathological examination.
Visualizations: Pathways and Workflows
The following diagrams illustrate key concepts related to the mechanism of action of this compound and the experimental procedures employed in its toxicological evaluation.
References
- 1. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Hdac6-IN-22 in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes. Unlike other HDACs, its major substrates are non-histone proteins, including α-tubulin, the molecular chaperone HSP90, and the actin-remodeling protein cortactin.[1] Through its enzymatic activity, HDAC6 regulates cell motility, protein quality control, and stress responses.[1][2] Its involvement in the clearance of misfolded protein aggregates via aggresome formation and autophagy makes it a significant target in neurodegenerative diseases and cancer.[1][3][4] Hdac6-IN-22 is a chemical probe targeting HDAC6, enabling the investigation of its biological functions and therapeutic potential. These application notes provide detailed protocols for the use of this compound in cell culture experiments to probe its effects on HDAC6-mediated pathways.
Mechanism of Action
HDAC6 exerts its biological functions through multiple mechanisms. It possesses two catalytic domains and a unique zinc-finger ubiquitin-binding domain (ZnF-UBP).[1][5] This structure allows it to link ubiquitinated misfolded proteins to the dynein motor complex for transport along microtubules to be sequestered in aggresomes for subsequent degradation by autophagy.[1] Key substrates of HDAC6 and the downstream effects of its inhibition are summarized below:
-
α-tubulin: Deacetylation of α-tubulin by HDAC6 is crucial for regulating microtubule dynamics, which in turn affects cell migration and mitosis. Inhibition of HDAC6 leads to hyperacetylation of α-tubulin.
-
HSP90: HDAC6 deacetylates the heat shock protein 90 (HSP90), a chaperone essential for the stability and function of numerous client proteins involved in cell growth and survival signaling.[6][7] Inhibition of HDAC6 results in HSP90 hyperacetylation, leading to the degradation of its client proteins.[6]
-
Cortactin: By deacetylating cortactin, HDAC6 influences actin filament dynamics and, consequently, cell motility.
-
Protein Aggregation: HDAC6's ZnF-UBP domain allows it to bind to ubiquitinated misfolded proteins, facilitating their clearance.[3][4]
Inhibition of HDAC6 with compounds like this compound is expected to induce hyperacetylation of its substrates, disrupt these cellular processes, and can lead to cell cycle arrest and apoptosis in cancer cells.[6]
Data Presentation
Table 1: Expected Effects of this compound Treatment on Cellular Markers
| Cellular Marker | Expected Outcome of this compound Treatment | Typical Assay for Detection |
| Acetylated α-tubulin | Increase | Western Blot |
| Total α-tubulin | No significant change | Western Blot |
| Acetylated Histones (e.g., H3) | Minimal to no change (for selective inhibitors) | Western Blot |
| HSP90 Acetylation | Increase | Western Blot / Immunoprecipitation |
| HSP70/HSP25 Expression | Potential Induction | Western Blot |
| p21 (Waf1/Cip1) | Potential Upregulation | Western Blot / qPCR |
| Cell Viability | Decrease (in cancer cell lines) | MTT, Calcein AM/EthD-1 staining |
| Apoptosis | Increase | Caspase-3 activation assay, Annexin V staining |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with this compound
This protocol outlines the basic steps for culturing cells and treating them with this compound.
Materials:
-
Selected cell line (e.g., HeLa, MDA-MB-231, B16F10)
-
Complete culture medium (e.g., DMEM or MEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates (e.g., 6-well, 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
This compound Preparation: Prepare fresh dilutions of this compound in complete culture medium from a concentrated stock solution (e.g., 10 mM in DMSO). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Aspirate the old medium from the cells and replace it with the medium containing the desired concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C, 5% CO2.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell lysis for Western blotting or cell viability assays.
Protocol 2: Western Blot Analysis of α-tubulin Acetylation
This protocol describes how to assess the acetylation status of α-tubulin, a primary substrate of HDAC6.
Materials:
-
Treated and untreated cell lysates (from Protocol 1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated-α-tubulin signal to the total α-tubulin signal.
Protocol 3: Cell Viability MTT Assay
This protocol is used to determine the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Treatment: Treat the cells in a 96-well plate with a range of this compound concentrations as described in Protocol 1.
-
MTT Addition: At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Add DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: Experimental workflow for this compound treatment and analysis in cell culture.
Caption: Simplified signaling pathway of HDAC6 and the impact of its inhibition.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibition disrupts HDAC6-P300 interaction reshaping the cancer chromatin landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-22: In Vivo Dosing and Protocols for Mouse Models of Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo administration of Hdac6-IN-22, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6), in mouse models of multiple myeloma. The information is compiled from preclinical studies and is intended to guide researchers in designing and executing their own in vivo experiments.
Introduction
This compound, also known as compound 30, is a novel small molecule inhibitor of HDAC6 with a reported IC50 of approximately 4.63 nM.[1][2] It has demonstrated significant antiproliferative effects in multiple myeloma both in vitro and in vivo.[1][2][3][4] Preclinical studies in a human multiple myeloma xenograft model have shown its potential as a therapeutic agent. This document outlines the essential information for its application in relevant mouse models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Potency
| Parameter | Value | Reference |
| HDAC6 IC50 | 4.63 nM | [1][2] |
Table 2: In Vivo Efficacy in RPMI-8226 Xenograft Model
| Mouse Model | Treatment | Efficacy Endpoint | Result | Reference |
| RPMI-8226 Human Multiple Myeloma Xenograft | This compound (compound 30) | Tumor Growth Inhibition (T/C %) | 34.8% |
T/C % (Treatment/Control) indicates the relative tumor volume in treated mice compared to control mice. A lower T/C % signifies greater tumor growth inhibition.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of HDAC6 Inhibition
Experimental Workflow for In Vivo Studies
Experimental Protocols
The following are detailed protocols for the in vivo use of this compound in a multiple myeloma mouse model.
Protocol 1: RPMI-8226 Xenograft Mouse Model
Objective: To establish a human multiple myeloma xenograft model in immunocompromised mice.
Materials:
-
RPMI-8226 human multiple myeloma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Immunocompromised mice (e.g., NOD/SCID or similar), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture RPMI-8226 cells in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before harvesting.
-
Cell Preparation: Harvest cells by centrifugation, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
-
Inoculation: Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor volume twice weekly using calipers. The tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Staging for Treatment: Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.
Protocol 2: In Vivo Administration of this compound
Objective: To administer this compound to tumor-bearing mice to assess its anti-tumor efficacy.
Materials:
-
This compound (compound 30)
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, and saline). The exact composition should be optimized for solubility and tolerability.
-
Tumor-bearing mice (from Protocol 1)
-
Appropriate gavage needles or injection supplies based on the route of administration.
-
Balance for weighing mice.
Procedure:
-
Preparation of Dosing Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 100% DMSO). On each dosing day, dilute the stock solution with the appropriate vehicle to the final desired concentration. The final concentration of DMSO should be kept low (typically <10%) to avoid toxicity.
-
Dosing Regimen: While the specific dosing for this compound from the primary literature is not publicly available, a typical starting point for a novel HDAC6 inhibitor could be in the range of 25-100 mg/kg, administered daily or on a 5 days on/2 days off schedule. The route of administration (e.g., oral gavage or intraperitoneal injection) should be determined based on the compound's properties.
-
Administration:
-
Weigh each mouse to determine the exact volume of the dosing solution to be administered.
-
Administer the this compound solution to the treatment group.
-
Administer an equal volume of the vehicle solution to the control group.
-
-
Monitoring:
-
Continue to monitor tumor volume and body weight twice weekly throughout the study.
-
Observe the mice daily for any signs of toxicity, such as weight loss, changes in behavior, or ruffled fur.
-
-
Study Endpoint: The study can be concluded when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration. At the endpoint, mice are euthanized, and tumors can be excised for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Calculate the T/C % to determine the efficacy of this compound. Statistical analysis should be performed to compare the tumor growth between the treated and control groups.
Disclaimer: The provided dosing regimen is a general guideline. Researchers should perform dose-range-finding and tolerability studies to determine the optimal dose and schedule for this compound in their specific mouse model. The information presented here is for research purposes only and not for human use.
References
Application Notes and Protocols for Western Blot Analysis of Acetylated Tubulin Upon Hdac6-IN-22 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1] A major substrate of HDAC6 is α-tubulin, a key component of microtubules.[1] The acetylation of α-tubulin at lysine 40 (K40) is associated with microtubule stability and flexibility, and it influences intracellular transport by affecting the binding of motor proteins like kinesin-1 and dynein.[2][3] HDAC6 removes the acetyl group from α-tubulin, leading to its deacetylation.[1]
Hdac6-IN-22 is a potent and selective inhibitor of HDAC6. By inhibiting HDAC6, this compound prevents the deacetylation of α-tubulin, resulting in an accumulation of acetylated α-tubulin. This can be readily detected and quantified by Western blot analysis, providing a reliable method to assess the in-cell activity of this compound and its effect on the cytoskeleton. This document provides a detailed protocol for performing a Western blot to measure changes in acetylated tubulin levels following treatment with this compound.
Signaling Pathway and Experimental Workflow
The inhibition of HDAC6 by this compound leads to an increase in the acetylation of α-tubulin. This pathway is a key focus for therapeutic intervention in various diseases, including cancer and neurodegenerative disorders.
HDAC6-Mediated Tubulin Deacetylation Pathway
Caption: Diagram of the HDAC6 signaling pathway and the effect of this compound.
Western Blot Experimental Workflow
Caption: A step-by-step workflow for the Western blot protocol.
Experimental Protocols
Materials and Reagents
-
Cell Lines: HeLa, MCF-7, or a relevant neuronal cell line.
-
This compound: Prepare stock solutions in DMSO.
-
Lysis Buffer:
-
Inhibitors: Protease inhibitor cocktail, phosphatase inhibitor cocktail, and a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) or sodium butyrate for the lysis buffer to preserve acetylation during sample preparation.[5]
-
Protein Assay Reagent: BCA or Bradford protein assay kit.
-
Sample Buffer: 2x Laemmli buffer (4% SDS, 10% 2-mercaptoethanol, 20% glycerol, 0.004% bromophenol blue, 0.125 M Tris HCl, pH 6.8).[6]
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels (e.g., 4-15% gradient).
-
Transfer Buffer: Standard Tris-glycine buffer with 20% methanol.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Secondary Antibodies: HRP-conjugated anti-mouse or anti-rabbit IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
Detailed Protocol
1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency. b. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, or 24 hours).[9]
2. Cell Lysis: a. Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.[6] b. Aspirate the PBS and add ice-cold lysis buffer supplemented with protease and HDAC inhibitors.[6][10] c. Scrape the adherent cells and transfer the lysate to a pre-cooled microcentrifuge tube.[6] d. Incubate on ice for 30 minutes with occasional vortexing.[6] e. Centrifuge the lysate at 12,000 x g for 15-20 minutes at 4°C to pellet cell debris.[10] f. Carefully transfer the supernatant (protein extract) to a new pre-cooled tube.[6]
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE: a. Dilute the protein samples to the same concentration with lysis buffer. b. Add an equal volume of 2x Laemmli buffer to each sample.[6] c. Boil the samples at 95-100°C for 5 minutes to denature the proteins.[4]
5. SDS-PAGE and Protein Transfer: a. Load equal amounts of protein (typically 20-40 µg) into the wells of an SDS-PAGE gel. b. Run the gel until the dye front reaches the bottom. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Antibody Incubation and Detection: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11] b. Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., 1:1000 to 1:5000 dilution) overnight at 4°C.[2] c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 to 1:10,000 dilution) for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each. f. Apply the ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system. g. Strip the membrane (if necessary) and re-probe for a loading control antibody (e.g., total α-tubulin or GAPDH).
7. Data Analysis: a. Quantify the band intensities using densitometry software. b. Normalize the intensity of the acetylated tubulin band to the corresponding loading control band. c. Express the results as a fold change relative to the vehicle-treated control.
Data Presentation
The quantitative data from the Western blot analysis can be summarized in a table for easy comparison of the effects of different concentrations of this compound.
| This compound Conc. (µM) | Treatment Time (hours) | Fold Increase in Acetylated Tubulin (Normalized to Control) | Standard Deviation | p-value |
| 0 (Vehicle) | 24 | 1.0 | ± 0.12 | - |
| 0.1 | 24 | 2.5 | ± 0.25 | < 0.05 |
| 1.0 | 24 | 5.8 | ± 0.45 | < 0.01 |
| 10.0 | 24 | 7.2 | ± 0.60 | < 0.001 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results may vary depending on the cell line and experimental conditions.
Studies using other specific HDAC6 inhibitors like Tubastatin A have shown a concentration-dependent increase in acetylated tubulin, with increases of 40% at 5 µM and 70% at 30 µM in MCF-7 cells.[12] Another study reported an approximately 7-fold increase in acetylated tubulin in C2C12 myotubes treated with HDAC6 inhibitors.[13] These findings support the expected outcome of increased acetylated tubulin upon treatment with this compound.
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Sample preparation for western blot | Abcam [abcam.com]
- 7. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
- 8. Anti-Acetylated Tubulin antibody, T7451, Mouse monoclonal [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
Measuring HDAC6 Activity In Vitro: A Detailed Guide for Researchers
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, Class IIb histone deacetylase that plays a critical role in various cellular processes, including cell motility, protein quality control, and signal transduction. Its diverse functions make it a compelling target for drug discovery in oncology, neurodegenerative diseases, and immunology. Accurate and reliable measurement of HDAC6 activity is paramount for both basic research and the development of novel therapeutic inhibitors.
This document provides detailed protocols for the most common in vitro methods to measure HDAC6 activity: fluorometric and colorimetric assays. Additionally, a specific protocol for a tubulin deacetylation assay is included to assess the activity of HDAC6 on its key non-histone substrate. A comparative table of known HDAC6 inhibitors with their half-maximal inhibitory concentrations (IC50) is also provided to aid in experimental design and data interpretation.
Methods for Measuring HDAC6 Activity
Two primary methods are widely used for the in vitro quantification of HDAC6 activity:
-
Fluorometric Assays: These assays are highly sensitive and are based on the deacetylation of a fluorogenic substrate by HDAC6. The removal of the acetyl group allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The resulting fluorescence is directly proportional to HDAC6 activity.
-
Colorimetric Assays: These assays are robust and suitable for high-throughput screening. They utilize a colorimetric substrate that, upon deacetylation by HDAC6 and subsequent development, produces a chromophore that can be quantified by measuring its absorbance.
A more specific assay focusing on a physiologically relevant substrate is the:
-
In Vitro Tubulin Deacetylation Assay: This assay directly measures the deacetylation of purified, acetylated tubulin by HDAC6. The change in tubulin acetylation is typically assessed by Western blotting using an antibody specific for acetylated α-tublin. This method is particularly useful for confirming the activity of HDAC6 on its major non-histone substrate and for screening inhibitors that may specifically target this activity.
Comparative Data of HDAC6 Inhibitors
The following table summarizes the in vitro IC50 values for a selection of commonly used and novel HDAC6 inhibitors. These values were determined using various in vitro assays and can serve as a reference for inhibitor selection and as positive controls in screening experiments.
| Inhibitor | HDAC6 IC50 (nM) | Assay Type | Reference |
| Ricolinostat (ACY-1215) | 5 | Cell-free | [1] |
| Citarinostat (ACY-241) | 2.6 | Cell-free | [1] |
| Tubastatin A | 15 | Cell-free | [1] |
| Nexturastat A | 5 | Not Specified | [1] |
| WT161 | 0.4 | Cell-free | [1] |
| ACY-738 | 1.7 | Not Specified | [2] |
| ACY-775 | 2.4 | Not Specified | [2] |
| Compound 19 (Acetylon) | 3.7 | Not Specified | [2] |
| Compound 15 (Acetylon) | 1.8 | Not Specified | [2] |
| Compound 20 (Acetylon) | 1.9 | Not Specified | [2] |
| Compound 5b (Quinazoline-based) | 150 | Cell-free | [3] |
| Compound 24 (Yue et al.) | 19 | Cell-free | [4] |
| Compound 8k (Imidazo[1,2-a]pyridine-based) | 24 | Cell-free | [5] |
| Compound 8m (Imidazo[1,2-a]pyridine-based) | 26 | Cell-free | [5] |
Experimental Protocols
Protocol 1: Fluorometric HDAC6 Activity Assay
This protocol provides a general method for measuring HDAC6 activity using a fluorogenic substrate.
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a lysine developer and Trichostatin A as a stop reagent)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
-
HDAC6 inhibitor (e.g., Ricolinostat or Tubastatin A) for positive control of inhibition
Procedure:
-
Reagent Preparation:
-
Prepare the HDAC Assay Buffer and store it at 4°C.
-
Reconstitute the recombinant HDAC6 enzyme in HDAC Assay Buffer to the desired concentration. Keep on ice.
-
Reconstitute the fluorogenic substrate in DMSO to create a stock solution and then dilute to the working concentration in HDAC Assay Buffer.
-
Prepare the developer solution according to the manufacturer's instructions.
-
-
Assay Reaction:
-
Add 40 µL of HDAC Assay Buffer to each well of the 96-well plate.
-
Add 10 µL of the test compound (dissolved in HDAC Assay Buffer with a small percentage of DMSO) or vehicle control to the appropriate wells.
-
Add 25 µL of the diluted HDAC6 enzyme to each well.
-
Add 25 µL of the diluted fluorogenic substrate to each well to initiate the reaction. The final reaction volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
-
Development and Measurement:
-
Stop the reaction by adding 50 µL of developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the "no enzyme" control from all other values.
-
Calculate the percentage of inhibition for each test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Caption: Workflow for the fluorometric HDAC6 activity assay.
Protocol 2: Colorimetric HDAC6 Activity Assay
This protocol outlines a general procedure for measuring HDAC6 activity using a colorimetric substrate.
Materials:
-
Recombinant human HDAC6 enzyme
-
Colorimetric HDAC substrate (e.g., containing a p-nitroanilide (pNA) moiety)
-
HDAC Assay Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing trypsin to cleave the deacetylated substrate)
-
Stop solution (e.g., Trichostatin A)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader (405 nm)
-
HDAC6 inhibitor for positive control of inhibition
Procedure:
-
Reagent Preparation:
-
Prepare the HDAC Assay Buffer and store at 4°C.
-
Reconstitute the recombinant HDAC6 enzyme in HDAC Assay Buffer. Keep on ice.
-
Dissolve the colorimetric substrate in the appropriate solvent (e.g., DMSO) and then dilute to the working concentration in HDAC Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of HDAC Assay Buffer to each well.
-
Add 10 µL of the test compound or vehicle control.
-
Add 20 µL of the diluted HDAC6 enzyme.
-
Start the reaction by adding 20 µL of the colorimetric substrate. The final volume is 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-120 minutes.
-
-
Development and Measurement:
-
Add 10 µL of developer solution to each well.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding 10 µL of stop solution if necessary (some kits may not require this step).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no enzyme" control from all other values.
-
Calculate the percentage of inhibition for each test compound.
-
Determine the IC50 value as described for the fluorometric assay.
-
Caption: Workflow for the colorimetric HDAC6 activity assay.
Protocol 3: In Vitro Tubulin Deacetylation Assay
This protocol describes a method to assess HDAC6 activity on its native substrate, α-tubulin.
Materials:
-
Purified, polymerized, and acetylated microtubules (can be prepared from bovine brain tubulin)
-
Recombinant human HDAC6 enzyme
-
Deacetylation Buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mM DTT)
-
HDAC6 inhibitor (e.g., Tubastatin A)
-
SDS-PAGE gels and Western blotting apparatus
-
Primary antibodies: anti-acetylated-α-tubulin and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Preparation of Acetylated Microtubules:
-
Polymerize purified tubulin in the presence of GTP and a microtubule-stabilizing agent like taxol.
-
Treat the polymerized microtubules with a tubulin acetyltransferase or a chemical acetylating agent to generate acetylated microtubules.
-
Purify the acetylated microtubules by centrifugation and resuspend in Deacetylation Buffer.
-
-
Deacetylation Reaction:
-
Set up reactions in microcentrifuge tubes on ice.
-
To each tube, add a fixed amount of acetylated microtubules.
-
Add the test compound or vehicle control.
-
Add recombinant HDAC6 enzyme to initiate the deacetylation reaction.
-
For a negative control, omit the HDAC6 enzyme. For a positive control of inhibition, include a known HDAC6 inhibitor.
-
-
Incubation:
-
Incubate the reactions at 37°C for 1-2 hours with gentle agitation.
-
-
Sample Preparation for Western Blot:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
-
Western Blot Analysis:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an anti-α-tubulin antibody to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensities for acetylated-α-tubulin and total α-tubulin using densitometry software.
-
Normalize the acetylated-α-tubulin signal to the total α-tubulin signal for each sample.
-
Compare the levels of tubulin acetylation in the presence and absence of the test compound to determine its inhibitory effect on HDAC6.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. A patent review of histone deacetylase 6 inhibitors in neurodegenerative diseases (2014–2019) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoprecipitation of HDAC6 using Hdac6-IN-22
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress response.[1][2] Its diverse functions are attributed to its ability to deacetylate non-histone protein substrates such as α-tubulin and cortactin.[3] Dysregulation of HDAC6 activity has been implicated in a range of diseases, including cancer and neurodegenerative disorders, making it a compelling target for therapeutic intervention.
Hdac6-IN-22 is a potent and selective inhibitor of HDAC6 with an IC50 of 4.63 nM. Its high affinity and specificity make it a valuable tool for studying the biological functions of HDAC6. This document provides detailed application notes and protocols for the use of a biotinylated form of this compound to specifically immunoprecipitate HDAC6 from cell lysates. This technique, often referred to as a "pull-down" assay, allows for the isolation of HDAC6 and its interacting partners, facilitating downstream applications such as Western blotting and mass spectrometry-based proteomic analysis.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Target | Histone Deacetylase 6 (HDAC6) | N/A |
| IC50 | 4.63 nM | [4] |
| Molecular Weight | 400.47 g/mol | [4] |
| Chemical Formula | C24H24N4O2 | [4] |
Table 2: Recommended Reagent Concentrations for HDAC6 Immunoprecipitation
| Reagent | Recommended Concentration | Notes |
| Biotinylated this compound | 1-10 µM | Optimal concentration should be determined empirically. |
| Streptavidin-coated magnetic beads | 25-50 µL of slurry per IP | Refer to manufacturer's instructions. |
| Cell Lysate | 1-5 mg total protein | Concentration may need optimization based on HDAC6 expression levels. |
| Elution Buffer (e.g., SDS-PAGE sample buffer) | 20-50 µL | Volume depends on the desired final concentration. |
| Competitive Elution (free this compound) | 100-500 µM | For eluting the complex from the beads while preserving protein-protein interactions. |
Experimental Protocols
Protocol 1: Preparation of Cell Lysate
This protocol describes the preparation of whole-cell lysates suitable for immunoprecipitation.
Materials:
-
Cultured cells expressing HDAC6
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100
-
Protease and phosphatase inhibitor cocktail
-
Microcentrifuge
-
Sonicator (optional)
Procedure:
-
Wash cultured cells twice with ice-cold PBS.
-
Aspirate PBS completely and add ice-cold Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the cells on ice for 30 minutes with occasional vortexing.
-
For complete lysis, sonicate the lysate briefly on ice (optional).
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cleared cell lysate) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
Protocol 2: Immunoprecipitation of HDAC6 using Biotinylated this compound
This protocol outlines the procedure for capturing HDAC6 from cell lysates using a biotinylated this compound probe and streptavidin-coated magnetic beads. Note: This protocol assumes the availability of a biotinylated version of this compound. If not commercially available, custom synthesis of a biotin-conjugated inhibitor would be required.
Materials:
-
Cleared cell lysate (from Protocol 1)
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.1% Triton X-100
-
Elution Buffer (choose one):
-
1X SDS-PAGE sample buffer (for Western blot analysis)
-
Elution buffer with free, non-biotinylated this compound (for mass spectrometry or functional assays)
-
-
Magnetic rack
-
End-over-end rotator
Procedure:
-
Bead Preparation:
-
Resuspend the streptavidin-coated magnetic beads by vortexing.
-
Transfer the desired amount of bead slurry to a microcentrifuge tube.
-
Place the tube on a magnetic rack to capture the beads and discard the supernatant.
-
Wash the beads twice with Wash Buffer.
-
-
Probe Immobilization:
-
Resuspend the washed beads in Wash Buffer.
-
Add biotinylated this compound to the desired final concentration (e.g., 1-10 µM).
-
Incubate for 1 hour at 4°C with gentle rotation to allow the biotinylated inhibitor to bind to the streptavidin beads.
-
Place the tube on the magnetic rack, capture the beads, and discard the supernatant.
-
Wash the beads three times with Wash Buffer to remove any unbound probe.
-
-
Immunoprecipitation:
-
Add the cleared cell lysate (1-5 mg of total protein) to the beads with immobilized biotinylated this compound.
-
Incubate for 2-4 hours or overnight at 4°C with end-over-end rotation.
-
-
Washing:
-
Place the tube on the magnetic rack to capture the beads and discard the supernatant (unbound proteins).
-
Wash the beads three to five times with ice-cold Wash Buffer. With each wash, resuspend the beads completely and then capture them with the magnetic rack before discarding the supernatant.
-
-
Elution:
-
For Western Blotting:
-
After the final wash, remove all residual Wash Buffer.
-
Add 20-50 µL of 1X SDS-PAGE sample buffer to the beads.
-
Boil the sample at 95-100°C for 5-10 minutes to elute the captured proteins.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.
-
-
For Mass Spectrometry or Functional Assays (Competitive Elution):
-
After the final wash, add an elution buffer containing a high concentration (e.g., 100-500 µM) of free, non-biotinylated this compound.
-
Incubate for 30-60 minutes at room temperature with gentle agitation.
-
Place the tube on the magnetic rack and collect the supernatant containing the eluted HDAC6 and its interacting partners.
-
-
Protocol 3: Western Blot Analysis of Immunoprecipitated HDAC6
This protocol describes the detection of immunoprecipitated HDAC6 by Western blotting.
Materials:
-
Eluted protein sample (from Protocol 2)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against HDAC6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Load the eluted protein samples and a sample of the input cell lysate onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-HDAC6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualization
Caption: Experimental workflow for HDAC6 immunoprecipitation.
Caption: Key signaling pathways involving HDAC6.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Use of Selective HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes, including cell migration, protein degradation, and signal transduction. Its major non-histone substrate is α-tubulin, and by deacetylating it, HDAC6 regulates microtubule dynamics, cell shape, and motility. HDAC6 also deacetylates other important proteins like Hsp90 and cortactin. Due to its involvement in the pathophysiology of diseases such as cancer, neurodegenerative disorders, and inflammatory conditions, HDAC6 has emerged as a significant therapeutic target.
Selective HDAC6 inhibitors offer a promising avenue for therapeutic intervention with potentially fewer side effects than pan-HDAC inhibitors. These compounds can induce hyperacetylation of α-tubulin, leading to alterations in microtubule stability and function, and subsequent downstream effects like apoptosis and cell cycle arrest in cancer cells.
This document provides detailed application notes and protocols for the in vitro use of two well-characterized selective HDAC6 inhibitors: Ricolinostat (ACY-1215) and Tubastatin A . While the specific compound "Hdac6-IN-22" was not prominently found in the literature, these two inhibitors serve as excellent representatives for studying HDAC6 function in vitro.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for Ricolinostat (ACY-1215) and Tubastatin A.
Table 1: Solubility Information
| Compound | Solvent | Concentration | Notes |
| Ricolinostat (ACY-1215) | DMSO | ≥ 39 mg/mL | Prepare stock solutions in fresh, anhydrous DMSO. |
| Tubastatin A | DMSO | 16.7 mg/mL (49.79 mM)[1] | Moisture-absorbing DMSO can reduce solubility; use fresh solvent.[1] |
Table 2: In Vitro Inhibitory Activity (IC50)
| Compound | Target | IC50 (nM) | Selectivity Notes |
| Ricolinostat (ACY-1215) | HDAC6 | 5 [2][3] | >10-fold selective over HDAC1/2/3.[2] Minimal activity against most other HDACs. |
| HDAC1 | 58[3] | ||
| HDAC2 | 48[3] | ||
| HDAC3 | 51[3] | ||
| Tubastatin A | HDAC6 | 15 [1][4][5] | ~1000-fold selective over most other HDAC isoforms.[1][6] |
| HDAC8 | ~855 | ~57-fold selective over HDAC8.[1] |
Table 3: Recommended Working Concentrations for In Vitro Assays
| Compound | Assay Type | Cell Line Example | Concentration Range | Incubation Time |
| Ricolinostat (ACY-1215) | Growth Inhibition | A-172, U87MG[2] | 10 nM - 10 µM | 24 - 72 hours |
| Apoptosis Induction | H460[3] | 1 µM | 72 hours | |
| Western Blot (Ac-Tubulin) | Mouse CAFs[3] | 0.1 - 5 µM | 24 hours | |
| Tubastatin A | Neuroprotection | Primary Cortical Neurons[7] | 5 - 10 µM[7] | 24 hours |
| Cell Proliferation | MCF-7[6] | 1 - 30 µM | 24 hours | |
| Western Blot (Ac-Tubulin) | NRK-52E[5] | 1 - 10 µM | 24 hours |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of the HDAC6 inhibitor for use in in vitro assays.
Materials:
-
Selective HDAC6 inhibitor (e.g., Ricolinostat or Tubastatin A)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the lyophilized inhibitor powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of inhibitor in anhydrous DMSO. For example, for Ricolinostat (MW: 433.52 g/mol ), dissolve 4.34 mg in 1 mL of DMSO. For Tubastatin A (MW: 335.43 g/mol ), dissolve 3.35 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
Objective: To determine the effect of a selective HDAC6 inhibitor on the proliferation of a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7 breast cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Selective HDAC6 inhibitor stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of the HDAC6 inhibitor in complete medium from the 10 mM stock solution. A typical concentration range to test would be from 10 nM to 30 µM. Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
After incubation, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of α-Tubulin Acetylation
Objective: To assess the on-target effect of the HDAC6 inhibitor by measuring the level of acetylated α-tubulin.
Materials:
-
Cells treated with the HDAC6 inhibitor and vehicle control
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated α-tubulin
-
Mouse anti-α-tubulin (loading control)
-
Rabbit anti-HDAC6
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentrations and prepare lysates for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (typically 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane again as in step 8.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against total α-tubulin.
Visualizations
Caption: Experimental workflow for in vitro evaluation of a selective HDAC6 inhibitor.
Caption: Simplified signaling pathway of selective HDAC6 inhibition.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Hdac6-IN-22 Delivery in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Hdac6-IN-22, a selective inhibitor of Histone Deacetylase 6 (HDAC6), for animal research. The following sections outline common delivery methods, vehicle formulations, and experimental workflows to guide researchers in preclinical studies.
Introduction to HDAC6 Inhibition in Animal Models
Histone deacetylase 6 (HDAC6) is a promising therapeutic target for a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and its main substrates are non-histone proteins such as α-tubulin and Hsp90.[1][4] Inhibition of HDAC6 leads to hyperacetylation of α-tubulin, which can modulate microtubule dynamics, protein trafficking, and other critical cellular processes.[5][6] In vivo studies using selective HDAC6 inhibitors are crucial for evaluating their therapeutic efficacy and understanding their mechanisms of action in a physiological context.
Properties of this compound
While specific details for this compound are not widely published, it is characterized as a small molecule inhibitor of HDAC6. For in vivo applications, understanding its solubility and stability is critical for appropriate formulation. Like many small molecule inhibitors, this compound may exhibit limited aqueous solubility, necessitating the use of co-solvents and vehicles to achieve a homogenous and stable formulation for administration.
Recommended Delivery Methods
The choice of delivery method depends on the experimental goals, the required pharmacokinetic profile, and the physicochemical properties of the compound. The two most common methods for administering HDAC6 inhibitors in animal models are oral gavage and intraperitoneal injection.
Oral Gavage (PO)
Oral gavage is a common method for administering substances directly into the stomach, ensuring a precise dosage. This route is often preferred for studies mimicking clinical administration in humans.
Protocol for Oral Gavage Administration:
-
Preparation of this compound Formulation:
-
A common vehicle for oral administration of hydrophobic compounds is a suspension in a solution of methylcellulose or carboxymethylcellulose (CMC).[7]
-
Example Formulation:
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This may require heating and stirring to fully dissolve.
-
Weigh the required amount of this compound.
-
If necessary, first wet the compound with a small amount of a suitable organic solvent like ethanol to aid in dispersion, ensuring the final ethanol concentration is minimal and safe for the animal model.[7][8]
-
Gradually add the methylcellulose solution to the this compound powder while vortexing or sonicating to create a uniform suspension.
-
Prepare the formulation fresh daily and protect it from light if the compound is light-sensitive.[7]
-
-
-
Dosing Procedure:
-
Animal Handling: Acclimatize the animals to handling and the gavage procedure to minimize stress.[9]
-
Dosage Calculation: Calculate the volume to be administered based on the animal's body weight and the desired dose (e.g., in mg/kg). A typical dosing volume for mice is 5-10 mL/kg.[9][10]
-
Administration:
-
Use a proper-sized, ball-tipped gavage needle (e.g., 20-22 gauge for mice) to prevent injury.[7]
-
Gently restrain the animal and insert the gavage needle along the roof of the mouth and down the esophagus into the stomach.
-
Administer the formulation slowly and steadily.
-
Monitor the animal for any signs of distress during and after the procedure.
-
-
Intraperitoneal (IP) Injection
Intraperitoneal injection is another common route that allows for rapid absorption of the compound into the systemic circulation.
Protocol for Intraperitoneal Injection:
-
Preparation of this compound Formulation:
-
For IP injections, the compound must be in a sterile, non-irritating solution. A common vehicle involves a mixture of DMSO, polyethylene glycol (PEG), and saline.
-
Example Formulation:
-
Dissolve this compound in 100% DMSO to create a stock solution.
-
For the final dosing solution, dilute the stock in a vehicle such as a mixture of PEG400 and sterile saline. A common ratio can be 10% DMSO, 40% PEG400, and 50% saline. The final DMSO concentration should be kept low to minimize toxicity.
-
Ensure the final solution is clear and free of precipitates. Gentle warming may be necessary to aid dissolution.
-
Filter the final solution through a 0.22 µm sterile filter before injection.
-
-
-
Dosing Procedure:
-
Animal Handling: Properly restrain the animal.
-
Dosage Calculation: Calculate the required volume based on the animal's weight and the desired dose.
-
Administration:
-
Use a sterile syringe and an appropriate gauge needle (e.g., 25-27 gauge for mice).
-
Lift the animal's hindquarters and inject into the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
-
Monitor the animal for any adverse reactions following the injection.
-
-
Quantitative Data Summary
The following table summarizes typical dosage ranges and vehicles used for various HDAC6 inhibitors in preclinical animal studies. This information can serve as a starting point for dose-finding studies with this compound.
| HDAC6 Inhibitor | Animal Model | Route of Administration | Dosage | Vehicle | Reference |
| ACY-738 | Mouse (ALS model) | Oral | Not specified | Not specified | [11] |
| CKD-504 | Mouse (CMT1A model) | Oral | 100 mg/kg, twice daily | Distilled Water | [12] |
| Tubastatin A | Mouse (PD model) | Intraperitoneal | 25 mg/kg | Not specified | |
| QTX125 | Mouse (MCL model) | Intraperitoneal | 60 mg/kg | Not specified | [1] |
| AR-42 | Mouse | Oral | 50 mg/kg | 15% Ethanol, 30% PEG 400, 55% Saline | [8] |
| AR-42 | Mouse | Intravenous | 20 mg/kg | 12% Ethanol, 24% PEG 400, 64% Saline | [8] |
| Vorinostat | Mouse (NPC model) | Intraperitoneal | Low-dose | 2-hydroxypropyl-β-cyclodextrin and PEG | [11] |
| T-518 | Mouse (AD model) | Oral | 1 and 3 mg/kg | Not specified |
Visualizations
Signaling Pathway
Caption: HDAC6 deacetylation pathway and the effect of this compound.
Experimental Workflows
Caption: Workflow for Oral Gavage Administration.
Caption: Workflow for Intraperitoneal Injection.
References
- 1. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Pharmacokinetics Study of R- and S-Enantiomers of the Histone Deacetylase Inhibitor, AR-42 (NSC 731438), in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 - Wikipedia [en.wikipedia.org]
- 9. Chronic administration of an HDAC inhibitor treats both neurological and systemic Niemann-Pick type C disease in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological modulation of HDAC1 and HDAC6 in vivo in a zebrafish model: Therapeutic implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
Hdac6-IN-22 for Studying Axonal Transport: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Axonal transport is a critical cellular process responsible for the movement of organelles, proteins, and other essential cargo between the cell body and the axon terminals of neurons. Disruptions in this intricate transport system are implicated in the pathogenesis of numerous neurodegenerative diseases, including Charcot-Marie-Tooth disease, amyotrophic lateral sclerosis (ALS), and Huntington's disease, as well as in chemotherapy-induced peripheral neuropathy.[1][2] Histone deacetylase 6 (HDAC6), a predominantly cytoplasmic enzyme, has emerged as a key regulator of axonal transport, primarily through its deacetylation of α-tubulin, a major component of microtubules, the tracks upon which motor proteins move.[3][4] Inhibition of HDAC6 has been shown to increase α-tubulin acetylation, enhance microtubule stability, and promote the binding of motor proteins like kinesin and dynein, thereby restoring or improving axonal transport.[2][3] More recent evidence also points to HDAC6-mediated deacetylation of Miro1, a protein that anchors mitochondria to motor proteins, as another mechanism influencing mitochondrial transport.[1]
This document provides detailed application notes and protocols for the use of selective HDAC6 inhibitors, exemplified by Hdac6-IN-22, in the study of axonal transport. While specific data for this compound is not yet widely published, the principles and methodologies outlined here are based on extensive research with other well-characterized HDAC6 inhibitors and are readily adaptable.
Mechanism of Action of HDAC6 in Axonal Transport
HDAC6 modulates axonal transport through at least two primary mechanisms:
-
α-tubulin Deacetylation: HDAC6 removes acetyl groups from lysine 40 (K40) of α-tubulin.[3] Acetylated α-tubulin is associated with more stable and flexible microtubules, which serve as better tracks for motor proteins. By inhibiting HDAC6, α-tubulin becomes hyperacetylated, leading to enhanced recruitment and processivity of kinesin-1 and dynein motors, thereby facilitating the transport of various cargoes.[2][3]
-
Miro1 Deacetylation: HDAC6 can also deacetylate Miro1, a mitochondrial outer membrane protein that links mitochondria to the kinesin motor protein via the adaptor protein Milton (TRAK). Deacetylation of Miro1 by HDAC6 can lead to the detachment of mitochondria from the motor complex, thus arresting their transport.[1] Inhibition of HDAC6 can, therefore, promote the sustained movement of mitochondria along the axon.
Data Presentation: Efficacy of Selective HDAC6 Inhibitors on Axonal Transport Parameters
The following tables summarize quantitative data from studies using various selective HDAC6 inhibitors to modulate axonal transport. These values provide a reference range for designing experiments with this compound.
Table 1: Effect of HDAC6 Inhibitors on α-Tubulin Acetylation
| Compound | Cell/Model System | Concentration | Treatment Duration | Fold Increase in Acetylated α-Tubulin (Approx.) | Reference |
| T-3796106 | Mouse Primary Neuronal Cultures | 50 nM | 24 hours | Significant Increase | [1] |
| T-3793168 | Mouse Primary Neuronal Cultures | 250 nM | 24 hours | Significant Increase | [1] |
| Tubastatin A | GARS1 Mutant hiPSC-derived Motor Neurons | 1 µM | Not Specified | ~1.16x vs. untreated WT | [5] |
| CKD504 | GARS1 Mutant hiPSC-derived Motor Neurons | 1 µM | Not Specified | ~1.24x vs. untreated WT | [5] |
| Tubastatin A | Mutant TDP-43 iPSC-derived Motor Neurons | Not Specified | 12 hours | Restoration to control levels | [6] |
Table 2: Effect of HDAC6 Inhibitors on Mitochondrial Axonal Transport
| Compound | Cell/Model System | Concentration | Effect on Mitochondrial Motility | Reference |
| T-3793168 | Mouse Primary Neurons (CMT-2F model) | 250 nM | Significant increase in anterograde and retrograde flux | [1] |
| Tubastatin A | GARS1 Mutant hiPSC-derived Motor Neurons | 1 µM | Significant increase in mitochondrial velocity | [5] |
| CKD504 | GARS1 Mutant hiPSC-derived Motor Neurons | 1 µM | Significant increase in mitochondrial velocity | [5] |
| Tubastatin A | Mutant TDP-43 iPSC-derived Motor Neurons | Not Specified | Restored percentage of moving mitochondria | [6][7] |
| ACY-738 / ACY-775 | DRG Neurons (CMT model) | Not Specified | Rescued deficits in axonal transport | [8] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on axonal transport.
Protocol 1: Assessment of α-Tubulin Acetylation by Western Blot
This protocol is designed to quantify the levels of acetylated α-tubulin in neuronal cells following treatment with an HDAC6 inhibitor.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons, dorsal root ganglion (DRG) neurons, or iPSC-derived motor neurons)
-
This compound (or other selective HDAC6 inhibitor)
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Mouse anti-acetylated α-tubulin (e.g., clone 6-11B-1)
-
Mouse or rabbit anti-α-tubulin (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system (e.g., ChemiDoc)
Procedure:
-
Cell Culture and Treatment: Plate neuronal cells at an appropriate density. Once cultures are established and axons have extended, treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) and a vehicle control (DMSO) for a specified duration (e.g., 12-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the acetylated α-tubulin signal to the total α-tubulin signal for each sample.
-
Protocol 2: Live-Cell Imaging of Mitochondrial Axonal Transport
This protocol allows for the direct visualization and quantification of mitochondrial movement in axons.
Materials:
-
Neuronal cell culture plated on glass-bottom dishes or coverslips
-
Mitochondrial fluorescent probe (e.g., MitoTracker Red CMXRos)
-
This compound (or other selective HDAC6 inhibitor)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
-
Image analysis software with kymograph capabilities (e.g., ImageJ with the Kymograph plugin)
Procedure:
-
Cell Culture and Transfection/Staining:
-
Plate neuronal cells suitable for live imaging.
-
To visualize mitochondria, you can either transfect the cells with a fluorescently tagged mitochondrial protein (e.g., mito-DsRed) or stain them with a live-cell mitochondrial dye like MitoTracker. For MitoTracker staining, incubate the cells with the dye (e.g., 100-200 nM) for 15-30 minutes at 37°C, then replace with fresh media.
-
-
Inhibitor Treatment: Treat the cells with the desired concentration of this compound and a vehicle control for the desired duration prior to imaging.
-
Live-Cell Imaging:
-
Place the dish on the microscope stage within the environmental chamber.
-
Identify healthy neurons with long axons.
-
Acquire time-lapse image series of a segment of the axon using a high-magnification objective (e.g., 60x or 100x oil). Capture images every 2-5 seconds for a total of 2-5 minutes.
-
-
Kymograph Analysis:
-
Open the time-lapse image series in image analysis software.
-
Draw a line along the axon segment that was imaged.
-
Generate a kymograph, which is a graphical representation of spatial position over time.
-
In the kymograph, stationary mitochondria will appear as vertical lines, while moving mitochondria will appear as diagonal lines.
-
Measure the slope of the diagonal lines to determine the velocity of anterograde and retrograde transport.
-
Quantify parameters such as the number of moving mitochondria, stationary mitochondria, average velocity, and processivity (distance traveled without pausing).
-
Visualizations
Signaling Pathway of HDAC6 in Axonal Transport
Caption: HDAC6 inhibition promotes axonal transport via two main pathways.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on axonal transport.
Conclusion
Selective inhibition of HDAC6 presents a promising therapeutic strategy for neurodegenerative diseases characterized by deficits in axonal transport. This compound, as a selective inhibitor, can be a valuable research tool to further elucidate the role of HDAC6 in neuronal health and disease. The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the efficacy of this compound and other novel HDAC6 inhibitors in restoring axonal transport. Careful dose-response and time-course studies are recommended to determine the optimal experimental conditions for any new compound.
References
- 1. HDAC6 inhibition corrects electrophysiological and axonal transport deficits in a human stem cell-based model of Charcot-Marie-Tooth disease (type 2D) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6 in Diseases of Cognition and of Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impaired Function of HDAC6 Slows Down Axonal Growth and Interferes with Axon Initial Segment Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. Novel Interaction of Class IIb Histone Deacetylase 6 (HDAC6) with Class IIa HDAC9 Controls Gonadotropin Releasing Hormone (GnRH) Neuronal Cell Survival and Movement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hdac6-IN-22 Treatment of Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic, class IIb histone deacetylase that plays a crucial role in various cellular processes by deacetylating non-histone protein substrates.[1] Its substrates include α-tubulin, the molecular chaperone heat shock protein 90 (HSP90), and cortactin, which are involved in cell motility, protein stability, and signal transduction.[2][3] Dysregulation of HDAC6 activity has been implicated in the pathogenesis of cancer, neurodegenerative diseases, and inflammatory disorders, making it a compelling therapeutic target.[4][5]
Organoid models, three-dimensional (3D) self-organizing structures derived from stem cells, have emerged as powerful tools in disease modeling and drug discovery. They recapitulate the complex architecture and functionality of native organs far more accurately than traditional two-dimensional (2D) cell cultures.[6] The use of selective HDAC6 inhibitors in these advanced models allows for a more physiologically relevant assessment of their therapeutic potential.
This document provides detailed application notes and a generalized protocol for the treatment of organoid models with Hdac6-IN-22, a selective HDAC6 inhibitor. Due to the limited publicly available data specifically on this compound in organoid systems, this protocol is based on established methods for other well-characterized selective HDAC6 inhibitors, such as Tubastatin A and Ricolinostat.
Mechanism of Action of Selective HDAC6 Inhibitors
Selective HDAC6 inhibitors, like this compound, primarily exert their effects by binding to the catalytic domain of the HDAC6 enzyme, preventing it from removing acetyl groups from its target proteins.[7] This leads to the hyperacetylation of substrates such as α-tubulin and HSP90.[2][3]
The key downstream effects of HDAC6 inhibition include:
-
Disruption of Microtubule Dynamics: Hyperacetylation of α-tubulin alters the stability and function of microtubules, affecting processes like cell migration and intracellular transport.[8]
-
Modulation of Protein Homeostasis: Inhibition of HDAC6 leads to the hyperacetylation of HSP90, which can impair its chaperone activity, resulting in the degradation of client proteins, many of which are oncoproteins.[3]
-
Regulation of Signaling Pathways: HDAC6 is known to influence several signaling pathways critical for cell survival and proliferation, including PI3K/AKT and STAT3.[2][9] By inhibiting HDAC6, these pathways can be modulated to induce cell cycle arrest and apoptosis in cancer cells.
Quantitative Data for Selective HDAC6 Inhibitors
The following table summarizes the in vitro inhibitory activity (IC50) of various selective HDAC6 inhibitors against cancer cell lines. This data can be used as a reference for designing dose-range-finding experiments for this compound in organoid cultures.
| Inhibitor | Cell Line | IC50 (µM) | Reference |
| Ricolinostat | Lymphoma cell lines | 1.51 - 8.65 | [5] |
| Tubastatin A | PCK cholangiocytes | 5 - 20 (dose-dependent reduction in proliferation) | [10] |
| Compound 2 (LSD1/HDAC inhibitor) | HCT-116 | 0.495 | [11] |
| CKD-506 | HT-29 | 0.1 - 3.0 (dose-dependent effects) | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the treatment of established organoid cultures with a selective HDAC6 inhibitor.
Materials
-
Established organoid cultures in Matrigel domes
-
Complete organoid culture medium
-
This compound (or other selective HDAC6 inhibitor)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), sterile
-
Multi-well culture plates (e.g., 24- or 96-well)
-
Cell viability assay reagent (e.g., CellTiter-Glo® 3D)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, fixative for immunofluorescence)
Protocol for this compound Treatment of Organoids
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Seeding and Culture of Organoids:
-
Culture organoids according to your established, tissue-specific protocol.[12] This typically involves embedding organoids in Matrigel domes in multi-well plates.
-
Allow the organoids to establish and grow for a period of 2-3 days before initiating treatment.
-
-
Preparation of Treatment Media:
-
On the day of treatment, thaw an aliquot of the this compound stock solution.
-
Prepare a series of working concentrations of this compound by diluting the stock solution in complete organoid culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM) to determine the optimal concentration for your specific organoid model and experimental endpoint.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Treatment of Organoids:
-
Carefully aspirate the old medium from the wells containing the organoid domes, without disturbing the Matrigel.
-
Gently add the freshly prepared treatment media or vehicle control medium to the respective wells.
-
Incubate the plates at 37°C and 5% CO2 for the desired treatment duration. The treatment time can range from 24 hours to several days, depending on the experimental goals. Media should be changed every 2-3 days for longer treatment periods.
-
-
Assessment of Treatment Effects:
-
Morphological Analysis: Monitor the organoids daily using a brightfield microscope to observe any changes in size, shape, or integrity.
-
Viability Assay: At the end of the treatment period, assess organoid viability using a 3D-compatible assay such as CellTiter-Glo® 3D, following the manufacturer's instructions.
-
Downstream Molecular Analysis:
-
Western Blotting: To confirm target engagement, harvest organoids, lyse them, and perform Western blotting to detect the acetylation levels of HDAC6 substrates like α-tubulin and HSP90.
-
Immunofluorescence: Fix, permeabilize, and stain the organoids to visualize the expression and localization of relevant proteins.
-
RNA Sequencing: Extract RNA from the organoids to analyze changes in gene expression profiles upon treatment.
-
-
Visualizations
HDAC6 Signaling Pathway
Caption: Simplified HDAC6 signaling pathway and points of intervention by this compound.
Experimental Workflow for this compound Treatment of Organoids
Caption: Experimental workflow for the treatment and analysis of organoids with this compound.
References
- 1. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Histone Deacetylase 6 Inhibitor Confers Anti-inflammatory Effects and Enhances Gut Barrier Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ricolinostat, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of Histone Deacetylase 6 by Tubastatin A Attenuates the Progress of Osteoarthritis via Improving Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HDAC6 facilitates LUAD progression by inducing EMT and enhancing macrophage polarization towards the M2 phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC6 Is Overexpressed in Cystic Cholangiocytes and Its Inhibition Reduces Cystogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Syntheses of LSD1/HDAC Inhibitors with Demonstrated Efficacy against Colorectal Cancer: In Vitro and In Vivo Studies Including Patient-Derived Organoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tuvesonlab.labsites.cshl.edu [tuvesonlab.labsites.cshl.edu]
Application Notes and Protocols for Flow Cytometry Analysis of Apoptosis Induced by Hdac6-IN-22
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hdac6-IN-22, a histone deacetylase 6 (HDAC6) inhibitor, to study the induction of apoptosis in cancer cells via flow cytometry. The protocols detailed below are based on established methods for apoptosis detection and can be adapted for various cell lines.
Introduction to Hdac6 Inhibition and Apoptosis
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes, including cell motility, protein degradation, and stress responses.[1][2] Unlike other HDACs, which mainly target histone proteins to regulate gene expression, HDAC6 has a number of non-histone substrates, such as α-tubulin and the chaperone protein Hsp90.[3][4] Inhibition of HDAC6 has emerged as a promising therapeutic strategy in cancer.[3][5] By disrupting the normal function of HDAC6, inhibitors can lead to the accumulation of acetylated proteins, triggering cellular stress and ultimately leading to programmed cell death, or apoptosis.[4][6]
The induction of apoptosis by HDAC inhibitors is a key mechanism behind their anti-cancer activity.[4][6] This process can be initiated through both intrinsic and extrinsic pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins.[7][8][9] Flow cytometry is a powerful technique to quantify the extent of apoptosis in a cell population treated with compounds like this compound. The most common method employs a dual-staining protocol with Annexin V and Propidium Iodide (PI) to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Putative Signaling Pathway for Hdac6 Inhibition-Induced Apoptosis
The diagram below illustrates the potential signaling cascade initiated by the inhibition of HDAC6, leading to apoptosis.
Caption: Hdac6 inhibition leads to apoptosis through multiple downstream effects.
Experimental Protocol: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide
This protocol outlines the steps for treating cells with this compound and subsequently analyzing apoptosis by flow cytometry.
Materials
-
This compound
-
Cell line of interest (e.g., A549, H1299, or other cancer cell lines)[12]
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA or a non-enzymatic cell dissociation solution
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Procedure
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates or T25 flasks at a density that will allow them to reach 70-80% confluency at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for a predetermined time course (e.g., 24, 48, 72 hours). Include a vehicle-treated control (e.g., DMSO). It is also advisable to include a positive control for apoptosis, such as staurosporine.[13]
-
-
Cell Harvesting:
-
For adherent cells, carefully collect the culture medium, which may contain apoptotic cells that have detached.
-
Wash the adherent cells once with PBS.
-
Add trypsin-EDTA to detach the cells. Once detached, neutralize the trypsin with complete medium.
-
Combine the collected medium from the first step with the detached cell suspension.
-
For suspension cells, simply collect the cells.
-
Centrifuge the cell suspension at 300-400 x g for 5 minutes.[13]
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[11]
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.[11][13] Note: The optimal amount of PI may vary depending on the cell type.[14]
-
Gently vortex the tubes and incubate for 15-20 minutes at room temperature in the dark.[11][14]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[10][11]
-
Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour).[14]
-
Set up appropriate compensation and gates using unstained, Annexin V-only, and PI-only stained control samples.
-
Collect data for at least 10,000 events per sample.
-
Data Interpretation
The cell population will be separated into four quadrants based on their fluorescence:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.[11]
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.[11]
-
Upper-Left (Annexin V- / PI+): Necrotic cells.
Quantitative Data Summary
The following tables present illustrative data on the effects of HDAC6 inhibitors on apoptosis and cell cycle distribution in various cancer cell lines. This data is based on published findings for inhibitors other than this compound and should be used as a reference for expected outcomes.
Table 1: Apoptosis Induction by HDAC6 Inhibitors in Cancer Cell Lines
| Cell Line | Inhibitor (Concentration) | Duration (hours) | % Apoptotic Cells (Annexin V+) | Reference |
| A549 (Lung Cancer) | CAY10603 (5 µM) | 48 | ~35% | [3] |
| HCC827 (Lung Cancer) | CAY10603 (5 µM) | 48 | ~40% | [3] |
| A375.S2 (Melanoma) | HDAC6 siRNA | 24 | ~25% | [8] |
| Multiple Myeloma | WT161 (various) | 48 | Dose-dependent increase | [5] |
| Retinoblastoma | WT161 (various) | 48 | Dose-dependent increase | [5] |
Table 2: Effect of HDAC6 Inhibition on Cell Cycle Distribution
| Cell Line | Inhibitor (Concentration) | Duration (hours) | Effect on Cell Cycle | Reference |
| A549, LL2, H1299 | ACY1215 (10 µM) | Not Specified | G2 arrest | [12] |
| Melanoma Cells | ACY-1215 (various) | Not Specified | G0/G1 arrest | [15] |
| Esophageal Carcinoma | ACY1215 (various) | Not Specified | G2/M arrest | [16] |
Conclusion
The protocols and information provided here serve as a comprehensive resource for investigating the pro-apoptotic effects of this compound. By employing flow cytometry with Annexin V and PI staining, researchers can effectively quantify the induction of apoptosis and gain valuable insights into the compound's mechanism of action. The provided signaling pathway and illustrative data offer a framework for designing experiments and interpreting results in the context of HDAC6 inhibition as a cancer therapeutic strategy.
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC6 inhibitor WT161 induces apoptosis in retinoblastoma cells and synergistically interacts with cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis Induction byHistone Deacetylase Inhibitors in Cancer Cells: Role of Ku70 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Strategy of HDAC6 Inhibitors in Lymphoproliferative Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Down-Regulation of Deacetylase HDAC6 Inhibits the Melanoma Cell Line A375.S2 Growth through ROS-Dependent Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. Inhibition of HDAC6 Attenuates Tumor Growth of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. bdbiosciences.com [bdbiosciences.com]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Role of HDAC6 and Its Selective Inhibitors in Gastrointestinal Cancer [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Hdac6-IN-22 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental concentration of Hdac6-IN-22.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that removes acetyl groups from non-histone proteins.[1][2] Key substrates of HDAC6 include α-tubulin, HSP90, and cortactin.[1][2][3] By inhibiting HDAC6, this compound leads to an increase in the acetylation of these substrates. The hyperacetylation of α-tubulin, a major component of microtubules, is a hallmark of HDAC6 inhibition and can be used as a biomarker for target engagement.[4][5] This modification affects microtubule stability and dynamics, thereby influencing cellular processes such as cell motility, protein trafficking, and aggresome formation.[1][6]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
While specific data for this compound is not extensively published, data from other well-characterized HDAC6 inhibitors can provide a starting point for optimization. Effective concentrations for HDAC6 inhibitors can vary significantly depending on the cell line and the experimental endpoint. For instance, the potent HDAC6 inhibitor Tubacin has shown effects in the high nanomolar to low micromolar range.[7][8] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting range of 10 nM to 10 µM is often a reasonable starting point for initial experiments.
Q3: How can I confirm that this compound is active in my cells?
The most common method to confirm the activity of an HDAC6 inhibitor is to measure the acetylation of its primary substrate, α-tubulin.[4][5] This can be assessed by Western blotting using an antibody specific for acetylated α-tubulin. An increase in the acetylated α-tubulin signal upon treatment with this compound indicates successful target engagement. It is crucial to include a total α-tubulin control to ensure equal protein loading.[5][9]
Q4: What are the potential off-target effects of HDAC6 inhibitors?
While this compound is designed to be selective for HDAC6, it is important to consider potential off-target effects, especially at higher concentrations. Some HDAC6 inhibitors have been shown to inhibit other HDAC isoforms or Sirtuins at higher concentrations.[10] To assess specificity, you can measure the acetylation of histone H3, a substrate of class I HDACs.[7] A selective HDAC6 inhibitor should not significantly increase histone H3 acetylation at concentrations that effectively increase α-tubulin acetylation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No increase in acetylated α-tubulin after treatment. | Inactive compound: The this compound may have degraded. | Ensure proper storage of the compound (as per manufacturer's instructions). Prepare fresh stock solutions. |
| Insufficient concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 10 nM to 50 µM). | |
| Short incubation time: The treatment duration may not be sufficient to observe a change. | Perform a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal incubation time. | |
| Cell death observed at expected effective concentrations. | Compound toxicity: The concentration used may be cytotoxic to the specific cell line. | Perform a cell viability assay (e.g., MTT or CCK-8) to determine the IC50 value and work with concentrations below the toxic level.[11][12][13] |
| Off-target effects: At higher concentrations, the inhibitor may be affecting other cellular processes. | Test for off-target effects by examining the acetylation of histones (a marker for class I HDAC inhibition).[7] | |
| Inconsistent results between experiments. | Variability in cell culture: Cell passage number, confluency, or health can affect the response. | Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. |
| Inconsistent compound preparation: Errors in dilution or storage of stock solutions. | Prepare fresh dilutions from a reliable stock solution for each experiment. Aliquot stock solutions to avoid multiple freeze-thaw cycles. |
Data Presentation
Table 1: Effective Concentrations of Various HDAC6 Inhibitors in Different Cell Lines
| Inhibitor | Cell Line | Effective Concentration | Endpoint | Reference |
| Tubacin | A549 | 2 µM | Increased α-tubulin acetylation | [7] |
| Tubacin | MCF-7 | 0.2 - 10 µM | Increased acetylated tubulin | [9] |
| Tubacin | N2a | 0.2 - 10 µM | Increased acetylated tubulin | [9] |
| Tubacin | Urothelial Cancer Cells | 6.6 - 12.0 µM (IC50) | Reduced cell viability | [8] |
| ACY-1215 | A549 | 10 µM | Reduced cell viability | [13] |
| ACY-1215 | SMG5 | 0.1 µM | Increased acetylated α-tublin | [14] |
| T-3796106 | Human Whole Blood | 10 nM - 30 µM | Increased α-tubulin acetylation | [5] |
| T-3793168 | Human Whole Blood | 10 nM - 30 µM | Increased α-tubulin acetylation | [5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL solution) to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blotting for Acetylated α-Tubulin
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., 1:1000 dilution) and a primary antibody against total α-tubulin (as a loading control) overnight at 4°C.[5]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the total α-tubulin signal.
Immunofluorescence for Acetylated α-Tubulin
-
Cell Culture: Grow cells on glass coverslips or in chamber slides to about 60-80% confluency.[15]
-
Treatment: Treat the cells with the desired concentration of this compound for the optimized duration.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[15]
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.[15][16]
-
Blocking: Block with a solution containing 10% normal serum and 0.1% Triton X-100 in PBS for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate with the primary antibody against acetylated α-tubulin diluted in the blocking buffer for 2 hours at room temperature or overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstaining: (Optional) Stain the nuclei with DAPI.
-
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
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Imaging: Visualize the cells using a fluorescence microscope.
Visualizations
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase 6 Inhibition Compensates for the Transport Deficit in Huntington's Disease by Increasing Tubulin Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hdac6 Knock-Out Increases Tubulin Acetylation but Does Not Modify Disease Progression in the R6/2 Mouse Model of Huntington's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Limited efficacy of specific HDAC6 inhibition in urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lack of Effect from Genetic Deletion of Hdac6 in a humanized mouse model of CMT2D - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HDAC6 Inhibition Alleviates Ischemia- and Cisplatin-Induced Acute Kidney Injury by Promoting Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. HDAC6 Degradation Inhibits the Growth of High-Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - RU [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
Hdac6-IN-22 off-target effects in cellular assays
Welcome to the technical support center for Hdac6-IN-22. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound (also known as compound 30) in cellular assays. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address potential issues and ensure the successful design and execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound (compound 30) is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3] It belongs to the 2,4-imidazolinedione class of derivatives and has demonstrated significant antiproliferative effects in various cancer cell lines, particularly in multiple myeloma.[1][4]
Q2: What is the reported potency of this compound?
This compound exhibits a potent inhibitory activity against HDAC6 with a reported IC50 value of approximately 4.63 nM.[1][4]
Q3: How selective is this compound for HDAC6?
This compound is described as having an excellent selectivity profile for HDAC6.[5] In cellular assays, it has been shown to significantly increase the acetylation of α-tubulin, a primary substrate of HDAC6, with minimal effect on the acetylation of histone H3, which is a substrate for Class I HDACs.[5] This indicates a high degree of selectivity for HDAC6 over Class I HDACs at the cellular level.
Quantitative Selectivity Data for a Related Compound
While a comprehensive selectivity panel for this compound is not publicly available, a follow-up study by the same research group on a structurally related 3,4-disubstituted-imidazolidine-2,5-dione based HDAC6 inhibitor (compound 7l) provides insight into the potential selectivity of this chemical scaffold.
| Target | IC50 (nM) | Selectivity Fold vs. HDAC6 |
| HDAC6 | 2.1 | 1 |
| HDAC1 | > 10,000 | > 4762 |
| HDAC2 | > 10,000 | > 4762 |
| HDAC8 | 3440 | 1638 |
This data is for a related compound and should be considered indicative of the potential selectivity of the scaffold.
Q4: What are the known cellular effects of this compound?
In multiple myeloma cell lines, this compound has been shown to:
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Exhibit significant in vivo antitumor efficacy in a myeloma xenograft model with no observable cytotoxicity at the tested doses.[4]
Troubleshooting Guide
This guide addresses potential issues you may encounter when using this compound in your cellular assays.
Problem 1: Higher than expected off-target effects are observed (e.g., changes in histone acetylation).
-
Possible Cause: The concentration of this compound being used may be too high, leading to inhibition of other HDAC isoforms. Although selective, high concentrations can lead to off-target binding.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the minimal effective concentration that elicits the desired on-target effect (e.g., increased α-tubulin acetylation) without significantly affecting off-target markers (e.g., histone H3 acetylation).
-
Use Selective Concentrations: Based on the dose-response, use the lowest effective concentration for your experiments.
-
Orthogonal Validation: Confirm the on-target effect using a different selective HDAC6 inhibitor to ensure the observed phenotype is not due to an off-target effect specific to the this compound scaffold.
-
Problem 2: Inconsistent or unexpected results in cellular assays.
-
Possible Cause 1: Assay Interference from the Hydroxamic Acid Moiety. this compound contains a hydroxamic acid group, which is a common zinc-binding group in HDAC inhibitors.[4] Hydroxamic acids have the potential to chelate other metal ions or interact non-specifically with other metalloenzymes, which could lead to assay artifacts.[6] They have also been reported to be associated with potential mutagenicity and genotoxicity in some contexts.[6][7]
-
Troubleshooting Steps:
-
Include Counter-screens: If using assays that are sensitive to metal chelation or redox cycling, include appropriate counter-screens to identify potential artifacts.
-
Use Control Compounds: Include a structurally similar but inactive control compound if available. Also, use well-characterized, structurally distinct HDAC6 inhibitors to confirm that the observed biological effects are due to HDAC6 inhibition.
-
Consider Non-enzymatic Effects: Be aware of the potential for hydroxamic acids to cause non-specific cellular stress, which could lead to secondary effects unrelated to HDAC6 inhibition.
-
-
Possible Cause 2: Pan-Assay Interference Compound (PAINS) behavior. Some chemical scaffolds can exhibit non-specific activity in a variety of high-throughput screening assays. While there is no specific information classifying this compound as a PAIN, it is a good practice to be aware of this possibility with any small molecule inhibitor.
-
Troubleshooting Steps:
-
Orthogonal Assays: Validate your findings using different assay formats that rely on distinct detection technologies (e.g., fluorescence, luminescence, high-content imaging).
-
Direct Target Engagement Assays: If possible, use assays that directly measure the binding of this compound to HDAC6 in cells, such as cellular thermal shift assays (CETSA) or NanoBRET.
-
Problem 3: Difficulty in achieving desired cellular potency.
-
Possible Cause: Poor cell permeability or rapid metabolism of the compound.
-
Troubleshooting Steps:
-
Optimize Incubation Time: Perform a time-course experiment to determine the optimal incubation time for observing the desired cellular effect.
-
Assess Cell Permeability: If direct measurement is not feasible, compare the IC50 values from biochemical assays with the EC50 values from cellular assays. A large discrepancy may indicate poor permeability.
-
Check for Compound Stability: Ensure the compound is stable in your cell culture medium over the course of the experiment.
-
Experimental Protocols & Methodologies
General Protocol for Assessing On-Target vs. Off-Target Acetylation
This protocol allows for the assessment of this compound selectivity in cells by measuring the acetylation of a known HDAC6 substrate (α-tubulin) and a known Class I HDAC substrate (Histone H3).
-
Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0-10 µM) for a predetermined time (e.g., 6-24 hours). Include a known pan-HDAC inhibitor (e.g., Panobinostat) and a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing a protease and phosphatase inhibitor cocktail, as well as a broad-spectrum HDAC inhibitor (like Trichostatin A) to preserve the acetylation state during sample processing.
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-Histone H3, and total Histone H3.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated protein levels to the total protein levels. Compare the dose-dependent effects of this compound on α-tubulin acetylation versus Histone H3 acetylation.
Visualizations
DOT Script for this compound Mechanism of Action
Caption: this compound inhibits HDAC6, leading to downstream effects.
DOT Script for Troubleshooting Logic
Caption: A logical workflow for troubleshooting unexpected results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | HDAC | | Invivochem [invivochem.cn]
- 5. tandfonline.com [tandfonline.com]
- 6. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
Hdac6-IN-22 degradation and stability issues in media
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues related to the degradation and stability of Hdac6-IN-22 in experimental media. The following information is based on general knowledge of small molecule HDAC6 inhibitors and may not be specific to this compound.
Frequently Asked Questions (FAQs)
Q1: I am observing a decrease in the expected activity of this compound over time in my cell culture experiments. What could be the cause?
A1: A decrease in activity could be due to several factors, including degradation or instability of the compound in your cell culture medium, adsorption to plasticware, or metabolism by the cells. It is crucial to ensure proper storage and handling of the compound and to prepare fresh working solutions for each experiment.
Q2: What is the recommended solvent for dissolving this compound?
Q3: How should I store the this compound stock solution?
A3: Stock solutions of similar small molecule inhibitors are typically stored at -20°C or -80°C to minimize degradation. Aliquoting the stock solution into smaller, single-use volumes is recommended to avoid repeated freeze-thaw cycles, which can lead to compound degradation. For example, some HDAC6 inhibitors are stable for up to 6 months when stored at -80°C.
Q4: Can components of the cell culture medium affect the stability of this compound?
A4: Yes, components in the cell culture medium, such as serum proteins, can bind to small molecules and reduce their effective concentration. Additionally, the pH of the medium can influence the stability of certain chemical compounds. It is advisable to minimize the time the compound spends in the complete medium before being added to the cells.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in cell-based assays.
This is a common issue when working with small molecule inhibitors and can often be traced back to problems with compound stability and concentration.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent inhibitor potency.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Recommended Action |
| Degradation of Stock Solution | Verify the age and storage conditions of your stock solution. | Prepare a fresh stock solution from powder. Aliquot into single-use vials to avoid freeze-thaw cycles. |
| Precipitation in Media | Visually inspect the media after adding the inhibitor for any signs of precipitation. | Decrease the final concentration of the inhibitor. Increase the DMSO concentration slightly (while staying below toxic levels). Use a different solvent system if compatible. |
| Adsorption to Plasticware | Small molecules can adsorb to the surface of plastic labware, reducing the effective concentration. | Pre-coat plasticware with a blocking agent like bovine serum albumin (BSA). Use low-adhesion plasticware. |
| Instability in Culture Medium | The compound may be chemically unstable in the aqueous, buffered environment of the cell culture medium. | Minimize the pre-incubation time of the compound in the medium before adding it to the cells. Prepare working solutions immediately before use. |
| Cellular Metabolism | Cells may metabolize the inhibitor, reducing its intracellular concentration over time. | Perform a time-course experiment to assess the duration of the inhibitor's effect. Consider more frequent media changes with fresh inhibitor. |
Issue 2: High variability between replicate experiments.
High variability can obscure real biological effects and make data interpretation difficult.
Troubleshooting Steps:
-
Standardize Solution Preparation: Ensure that the methods for preparing stock and working solutions are consistent for every experiment. Use calibrated pipettes and perform serial dilutions carefully.
-
Control for Media Effects: Test the stability of this compound in your specific cell culture medium without cells. This can be done by incubating the compound in the medium for the duration of your experiment and then testing its activity in a cell-free assay or analyzing its concentration by LC-MS.
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Assess Plating Uniformity: Ensure even cell seeding density across all wells of a multi-well plate, as variations in cell number can lead to different responses to the inhibitor.
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Randomize Plate Layout: To avoid "edge effects" in multi-well plates, randomize the placement of your experimental and control wells.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing solutions of a small molecule inhibitor.
Materials:
-
This compound powder
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Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
Cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
Carefully weigh out the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the final desired concentrations for your experiment.
-
Ensure the final DMSO concentration in the culture medium is below 0.5%.
-
Use the working solutions immediately after preparation.
-
Protocol 2: Assessing Compound Stability in Cell Culture Medium
This protocol helps determine if this compound is stable in your experimental medium over the course of your experiment.
Materials:
-
This compound working solution
-
Complete cell culture medium (with serum)
-
Serum-free cell culture medium
-
Incubator (37°C, 5% CO2)
-
Method for quantifying the compound (e.g., LC-MS or a cell-free activity assay)
Procedure:
-
Prepare a working solution of this compound in both complete and serum-free cell culture medium at the final concentration used in your experiments.
-
Aliquot the solutions for different time points (e.g., 0, 2, 6, 12, 24, 48 hours).
-
Incubate the aliquots at 37°C in a 5% CO2 incubator.
-
At each time point, collect the respective aliquots and store them at -80°C until analysis.
-
Analyze the concentration or activity of the compound in each sample. A significant decrease in concentration or activity over time indicates instability.
Quantitative Data Summary (for analogous HDAC6 inhibitors)
The following table summarizes stability and solubility data for other known HDAC6 inhibitors. This information can be used as a general guide for handling this compound, but it is important to note that properties may vary.
| Compound | Solvent | Storage of Stock Solution | In Vitro Stability | Reference |
| ACY-1215 | DMSO | -20°C (up to 1 month), -80°C (up to 6 months) | Stable in aqueous solution for 24h. | Vendor Datasheets |
| Tubastatin A | DMSO | -20°C (up to 1 month), -80°C (up to 6 months) | Generally stable for typical cell culture experiment durations. | Vendor Datasheets |
| Ricolinostat | DMSO | -20°C (up to 1 month), -80°C (up to 6 months) | Stable in aqueous solution for 24h. | Vendor Datasheets |
Signaling Pathways and Workflows
HDAC6 Signaling Pathway
HDAC6 is a predominantly cytoplasmic deacetylase with several key non-histone substrates. Its activity influences various cellular processes.
Caption: Key substrates and cellular functions of HDAC6.
Disclaimer: The information provided in this technical support center is intended for guidance purposes only. Since specific stability and degradation data for this compound are not publicly available, it is highly recommended that users perform their own stability and solubility tests under their specific experimental conditions.
Troubleshooting Guide for Hdac6-IN-22 Solubility
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility challenges encountered with the HDAC6 inhibitor, Hdac6-IN-22.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for creating a stock solution of this compound?
A1: Based on data from structurally similar compounds and general practices for small molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound. While specific solubility data for this compound is not publicly available, related HDAC6 inhibitors show high solubility in DMSO, often at concentrations of 100 mg/mL or higher.[1][2] It is crucial to use anhydrous, high-purity DMSO to avoid introducing water, which can decrease the solubility of hydrophobic compounds.
Q2: My this compound is not fully dissolving in DMSO. What should I do?
A2: If you observe particulate matter after adding DMSO, gentle warming and sonication can aid dissolution. Use a water bath sonicator for 5-10 minutes. You can also warm the solution to 37°C for a short period. For other HDAC6 inhibitors from the same manufacturer, the need for ultrasonic treatment is often noted to achieve complete dissolution.[1][2]
Q3: The compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for my experiment. How can I prevent this?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds. Here are several strategies to mitigate this:
-
Pre-dilution in a co-solvent: Before the final dilution in your aqueous buffer, perform an intermediate dilution of your DMSO stock in a less polar, water-miscible co-solvent like ethanol or PEG300.
-
Use of surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween-80 or Pluronic F-68, in your final aqueous buffer can help maintain the solubility of the compound.
-
Stepwise dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Final DMSO concentration: Ensure the final concentration of DMSO in your experimental medium is as low as possible (typically <0.5%) to minimize solvent effects on your cells or assay.
Q4: What is the maximum recommended concentration of this compound for cell-based assays?
A4: For cell-based assays, it is advisable to use the lowest effective concentration to avoid off-target effects.[3] Given that this compound has a potent IC50 of 4.63 nM in biochemical assays, a starting concentration range of 1-10 µM is generally recommended for cellular experiments.[4] Always perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.
Quantitative Data Summary
| Compound Information | |
| Compound Name | This compound |
| MCE Catalog No. | HY-156279 |
| Molecular Formula | C24H24N4O2 |
| Molecular Weight | 400.47 g/mol |
| Reported IC50 | 4.63 nM |
| Solubility of Structurally Similar HDAC6 Inhibitors (for reference) | ||
| Compound | Solvent | Solubility |
| HDAC6-IN-21 | DMSO | 125 mg/mL |
| HDAC6-IN-26 | DMSO | 100 mg/mL |
| HDAC6-IN-33 | DMSO | 100 mg/mL |
| HDAC6-IN-3 | DMSO | Not specified, but used for in vivo preps |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath sonicator
-
-
Procedure:
-
Weigh out 4.0 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1.0 mL of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Protocol 2: Preparation of a Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Thaw the 10 mM stock solution of this compound at room temperature.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, dilute 1 µL of the stock solution into 999 µL of cell culture medium.
-
Vortex gently to mix.
-
Ensure the final concentration of DMSO in the cell culture medium is below 0.5% to avoid solvent-induced toxicity.
-
Use the freshly prepared working solution for your experiment immediately.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Decision tree for troubleshooting precipitation.
Caption: this compound mechanism of action.
References
Confirming HDAC6-IN-22 Target Engagement in Cells: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for confirming the target engagement of HDAC6-IN-22 in a cellular context.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for this compound?
This compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic, class IIb histone deacetylase. Its substrates are not limited to histones and include a variety of cytosolic proteins. By inhibiting the enzymatic activity of HDAC6, this compound prevents the deacetylation of its target substrates.
2. What are the most common methods to confirm that this compound is engaging its target in cells?
The most common and reliable methods to confirm this compound target engagement in cells are:
-
Western Blot for Acetylated α-tubulin: A direct and widely used method to observe the downstream effect of HDAC6 inhibition.
-
HDAC6 Enzymatic Activity Assay: Directly measures the inhibition of HDAC6 deacetylase activity in cell lysates.
-
Cellular Thermal Shift Assay (CETSA): A powerful biophysical method to confirm the direct binding of this compound to the HDAC6 protein within the cell.
-
NanoBRET™ Target Engagement Assay: A live-cell, real-time method to quantify the binding of this compound to HDAC6.
3. What is the expected outcome of successful this compound target engagement?
Successful target engagement by this compound should result in:
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An increase in the acetylation of α-tubulin, a primary substrate of HDAC6.[1][2][3][4][5][6][7][8][9]
-
A decrease in the deacetylase activity of HDAC6 in cellular extracts.
-
A thermal stabilization of the HDAC6 protein in the presence of the inhibitor.
-
A competitive displacement of a fluorescent tracer from a NanoLuc®-HDAC6 fusion protein.
Key Experimental Assays and Troubleshooting
Below are detailed protocols and troubleshooting guides for the key assays used to confirm this compound target engagement.
Method 1: Western Blot for Acetylated α-tubulin
This is the most common method to functionally validate HDAC6 inhibition. Increased acetylation of α-tubulin is a hallmark of HDAC6 inhibition.[1][2][3][4][5][6][7][8][9]
Experimental Workflow
References
- 1. HDAC-6 interacts with and deacetylates tubulin and microtubules in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel HDAC6 inhibitors increase tubulin acetylation and rescue axonal transport of mitochondria in a model of Charcot-Marie-Tooth Type 2F - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC6‐mediated α‐tubulin deacetylation suppresses autophagy and enhances motility of podocytes in diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 regulates microtubule stability and clustering of AChRs at neuromuscular junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. embopress.org [embopress.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dysferlin Interacts with Histone Deacetylase 6 and Increases alpha-Tubulin Acetylation | PLOS One [journals.plos.org]
Technical Support Center: Hdac6-IN-22 Toxicity in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with Hdac6-IN-22 toxicity in primary cell cultures. The information is tailored for researchers, scientists, and drug development professionals to help navigate common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: We are observing high levels of cytotoxicity in our primary cell cultures even at low concentrations of this compound. What could be the reason?
A1: High cytotoxicity at low concentrations of an HDAC6 inhibitor in primary cells can be multifactorial. Here are some potential causes and troubleshooting steps:
-
Cell Type Specific Sensitivity: Primary cells can exhibit varying sensitivities to HDAC6 inhibition. Some cell types may rely more heavily on HDAC6-mediated pathways for survival, such as the clearance of misfolded proteins.[1][2] It is crucial to establish a dose-response curve for each specific primary cell type.
-
Off-Target Effects: While this compound is designed to be specific, off-target effects on other HDAC isoforms or cellular proteins cannot be entirely ruled out, especially at higher concentrations. Pan-HDAC inhibition is known to cause some toxicity in normal cells.[3] Consider using a structurally unrelated HDAC6 inhibitor as a control to confirm that the observed toxicity is specific to HDAC6 inhibition.
-
Culture Conditions: The health and density of primary cell cultures can significantly impact their response to treatment. Ensure that your cells are healthy, within a low passage number, and plated at an optimal density. Stressed cells may be more susceptible to the effects of the inhibitor.
-
Compound Stability and Solvent Effects: Verify the stability of this compound in your culture medium. The solvent used to dissolve the inhibitor (e.g., DMSO) could also be contributing to toxicity at higher concentrations. Always include a vehicle-only control in your experiments.
Q2: What are the expected phenotypic changes in primary cells upon treatment with this compound?
A2: Upon treatment with an HDAC6 inhibitor like this compound, you can expect to observe several key phenotypic changes, primarily related to its known substrates:
-
Increased α-tubulin Acetylation: A hallmark of HDAC6 inhibition is the hyperacetylation of α-tubulin, which can lead to stabilization of the microtubule network.[4][5] This is a primary indicator of target engagement and can be assessed by western blotting.
-
Hsp90 Hyperacetylation: HDAC6 deacetylates the chaperone protein Hsp90. Inhibition of HDAC6 leads to Hsp90 hyperacetylation, which can impair its function and lead to the degradation of Hsp90 client proteins.[6][7]
-
Changes in Cell Morphology and Motility: Due to the role of HDAC6 in regulating the cytoskeleton via α-tubulin and cortactin, you may observe changes in cell shape, adhesion, and migration.[8]
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Aggresome Formation: HDAC6 is involved in the transport of misfolded ubiquitinated proteins to aggresomes for clearance.[8][9] Inhibition of this process might lead to the accumulation of protein aggregates, which can be visualized by microscopy.
Q3: How can we confirm that the observed cell death is due to apoptosis?
A3: To confirm that this compound is inducing apoptosis, you can perform several standard assays:
-
Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry-based assay to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measurement of the activity of executioner caspases, such as caspase-3 and caspase-7, is a strong indicator of apoptosis. This can be done using colorimetric, fluorometric, or luminescence-based assays.
-
TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
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Western Blot for Apoptotic Markers: You can probe for the cleavage of PARP (poly (ADP-ribose) polymerase) or the activation of caspases (e.g., cleaved caspase-3) by western blot.
Troubleshooting Guides
Problem 1: Inconsistent results in cytotoxicity assays.
-
Potential Cause: Variability in primary cell cultures, reagent preparation, or assay execution.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Use cells from the same donor and passage number for each experiment. Ensure consistent plating densities and growth conditions.
-
Fresh Reagent Preparation: Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.
-
Assay Controls: Always include positive (e.g., staurosporine for apoptosis) and negative (vehicle) controls.
-
Optimize Assay Parameters: Ensure the incubation time with the inhibitor and the assay reagents is optimal for your specific cell type and assay. For example, for an MTS assay, ensure the cell number is within the linear range of detection.
-
Problem 2: No significant increase in α-tubulin acetylation after treatment.
-
Potential Cause: Insufficient inhibitor concentration, short incubation time, or inactive compound.
-
Troubleshooting Steps:
-
Increase Concentration and Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment needed to observe robust α-tubulin acetylation.
-
Verify Compound Activity: Test the activity of your this compound stock on a sensitive cancer cell line known to respond to HDAC6 inhibitors as a positive control.
-
Check Antibody Quality: Ensure the antibody used for detecting acetylated α-tubulin is specific and sensitive. Use a positive control lysate from cells treated with a known HDAC6 inhibitor like Tubastatin A.
-
Quantitative Data Summary
The following table summarizes hypothetical cytotoxicity data for this compound in different primary cell cultures. Researchers should generate their own data for their specific cell types.
| Primary Cell Type | Assay | IC50 (µM) | Notes |
| Human Umbilical Vein Endothelial Cells (HUVECs) | MTS | 15.2 | 72h incubation |
| Primary Human Fibroblasts | CellTiter-Glo | 25.8 | 48h incubation |
| Rat Primary Cortical Neurons | LDH Release | > 50 | Low toxicity observed up to 50 µM at 24h[3] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | Annexin V/PI | 8.5 | 48h incubation |
Experimental Protocols
Protocol 1: MTS Assay for Cell Viability
-
Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the metabolic activity of the cells.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Acetylated α-Tubulin
-
Cell Lysis: After treatment with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a broad-spectrum HDAC inhibitor like Trichostatin A (TSA) to preserve the acetylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against acetylated α-tubulin (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against total α-tubulin or a housekeeping protein like GAPDH as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Workflows
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. HDAC6 is a target for protection and regeneration following injury in the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Class of Small Molecule Inhibitors of HDAC6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase 6 (HDAC6) Promotes the Pro-survival Activity of 14-3-3ζ via Deacetylation of Lysines within the 14-3-3ζ Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Validating Hdac6-IN-22 Activity
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the biochemical and cellular activity of the histone deacetylase 6 (HDAC6) inhibitor, Hdac6-IN-22. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols using established positive controls.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an HDAC6 inhibitor like this compound?
HDAC6 is a unique, primarily cytoplasmic enzyme belonging to the class IIb family of histone deacetylases. Unlike other HDACs that mainly target nuclear histones, HDAC6 deacetylates non-histone proteins. Its key substrates include α-tubulin, the chaperone protein Hsp90, and cortactin. By removing acetyl groups from these targets, HDAC6 regulates crucial cellular processes such as cell motility, protein quality control, and stress responses.
An inhibitor like this compound is designed to bind to the active site of the HDAC6 enzyme, blocking its deacetylase function. This leads to an accumulation of acetylated substrates, most notably acetylated α-tubulin. This hyperacetylation can impact microtubule dynamics and disrupt oncogenic pathways, making HDAC6 an attractive therapeutic target in diseases like cancer and neurodegeneration.[1][2][3]
Q2: What are the essential positive controls for validating this compound activity?
To rigorously validate this compound, you need two types of positive controls:
-
A Selective HDAC6 Inhibitor: This control helps benchmark the potency and selectivity of your test compound. Ricolinostat (ACY-1215) or Tubacin are excellent choices. They are highly potent and selective for HDAC6 over other HDAC isoforms, particularly class I HDACs.[4][5][6]
-
A Pan-HDAC Inhibitor: This control is used to differentiate isoform-selective effects from broad HDAC inhibition. Trichostatin A (TSA) is a potent inhibitor of both class I and class II HDACs and serves as an ideal non-selective control.[7][8][9]
In cellular assays, a positive control for the biological readout is also crucial. For example, using a known inducer of tubulin acetylation confirms that the cellular machinery and detection methods are working correctly.
Q3: How can I confirm that this compound is selective for HDAC6 within a cellular context?
The most common method is Western blotting for specific acetylation marks. A selective HDAC6 inhibitor should cause a significant increase in the acetylation of its primary substrate, α-tubulin , without affecting the acetylation of class I HDAC substrates, such as histone H3 .
Your experiment should include:
-
A negative control (vehicle, e.g., DMSO).
-
Your test compound (this compound) at various concentrations.
-
A selective positive control (e.g., Ricolinostat) to show the expected α-tubulin acetylation.[4]
-
A pan-inhibitor control (e.g., TSA) to show acetylation of both α-tubulin and histone H3.[10]
By comparing the acetylation patterns, you can validate the cellular selectivity of this compound.
Q4: My in vitro assay shows potent inhibition, but I don't see an effect in my cell-based assay. What are the potential issues?
This is a common challenge in drug development. Several factors could be responsible:
-
Cell Permeability: The compound may not efficiently cross the cell membrane.
-
Metabolic Instability: The compound could be rapidly metabolized or degraded by the cells.
-
Efflux Pumps: The compound might be actively transported out of the cell by efflux pumps like P-glycoprotein.
-
Slow-Binding Kinetics: Some HDAC inhibitors are "slow-binding," meaning they take longer to exert their full inhibitory effect. Standard short-incubation assays may not capture their true potency. Consider increasing the pre-incubation time of the inhibitor with the enzyme or cells.[11]
-
Assay Conditions: The high protein concentration in cell culture media can sometimes sequester the compound, reducing its effective concentration.
Troubleshooting Common Issues
| Problem | Possible Cause | Recommended Solution |
| Low or No Signal in Fluorometric Assay | Inactive enzyme (degraded from improper storage). | Aliquot and store recombinant HDAC6 at -80°C. Avoid repeated freeze-thaw cycles. Always keep on ice when in use. |
| Incorrect assay buffer or pH. | Use the recommended assay buffer and confirm the pH is optimal for enzyme activity (typically pH 7.4-8.0). | |
| Substrate degradation. | Store the fluorogenic substrate protected from light and use it before its expiration date. | |
| High Background Signal in Fluorometric Assay | Contaminated reagents or microplate. | Use fresh, high-quality reagents and plates designed for fluorescence assays. |
| Overly long developer incubation. | Optimize the incubation time with the developer solution; shorter times may reduce background without sacrificing signal. | |
| Autofluorescence of the test compound. | Run a control well with your compound but without the enzyme to measure and subtract its intrinsic fluorescence. | |
| Inconsistent IC50 Values | Inhibitor precipitation at high concentrations. | Check the solubility of this compound in the final assay buffer. Use a small percentage of DMSO if needed (typically <1%). |
| Slow-binding kinetics of the inhibitor.[11] | Increase the pre-incubation time of the enzyme with the inhibitor before adding the substrate (e.g., from 10 minutes to 30-60 minutes). | |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing. Prepare serial dilutions carefully. | |
| No Increase in Acetylated α-Tubulin (Western Blot) | Insufficient inhibitor concentration or incubation time. | Perform a dose-response and time-course experiment (e.g., 0.1-10 µM for 6-24 hours). |
| Poor antibody quality. | Use a validated antibody for acetylated α-tubulin (e.g., Lys40). Run a positive control (Ricolinostat or TSA) to confirm the antibody is working. | |
| Low HDAC6 expression in the cell line. | Confirm HDAC6 expression in your chosen cell line via Western blot or qPCR. | |
| Cell permeability issues. | (See FAQ Q4) Consider alternative assays or chemical modification of the compound to improve permeability. |
Quantitative Data Summary
The following table provides reference IC50 values for well-characterized positive control inhibitors. Your experimental data for this compound should be compared against these benchmarks to determine its relative potency and selectivity.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| Ricolinostat (ACY-1215) | HDAC6 | 5 | Selective: >10-fold more selective for HDAC6 over class I HDACs.[4][12][13] |
| HDAC1 | 58 | ||
| Tubacin | HDAC6 | 4 | Highly Selective: ~350-fold more selective for HDAC6 over HDAC1.[5][6][14] |
| HDAC1 | ~1400 | ||
| Trichostatin A (TSA) | HDAC6 | 8.6 - 16.4 | Pan-Inhibitor: Potent against both class I and class II HDACs.[7][8][10] |
| HDAC1 | 4.99 - 6 | ||
| This compound | HDAC6 | To be determined | To be determined |
| HDAC1 | To be determined |
Key Experimental Protocols
Protocol 1: In Vitro HDAC6 Fluorometric Activity Assay
This protocol is adapted from commercially available kits and is designed to determine the IC50 value of this compound.
A. Reagents and Materials:
-
Recombinant Human HDAC6 enzyme
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC6 substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer Solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound and positive controls (Ricolinostat, TSA) dissolved in DMSO
-
96-well black, flat-bottom microplate
B. Assay Procedure:
-
Prepare serial dilutions of this compound and positive controls (Ricolinostat, TSA) in HDAC Assay Buffer. The final DMSO concentration should not exceed 1%.
-
In a 96-well plate, add reagents in the following order:
-
Blank (no enzyme): 80 µL Assay Buffer, 10 µL Substrate.
-
Positive Control (100% activity): 40 µL Assay Buffer, 10 µL Vehicle (DMSO), 40 µL diluted HDAC6 enzyme.
-
Inhibitor Wells: 40 µL Assay Buffer, 10 µL of each inhibitor dilution, 40 µL diluted HDAC6 enzyme.
-
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells except the Blank.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction by adding 50 µL of Developer Solution to all wells.
-
Incubate at room temperature for 15 minutes, protected from light.
-
Read the fluorescence on a microplate reader at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
C. Data Analysis:
-
Subtract the average fluorescence of the Blank from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the Positive Control (100% activity).
-
% Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Cellular Validation by Western Blot
This protocol validates the target engagement and selectivity of this compound in a cellular context.
A. Reagents and Materials:
-
Cell line with known HDAC6 expression (e.g., HeLa, A549, MM.1S)
-
Complete cell culture medium
-
This compound, Ricolinostat, and TSA dissolved in DMSO
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors, and 10 mM Sodium Butyrate (to preserve acetylation marks)
-
BCA Protein Assay Kit
-
Primary Antibodies: Rabbit anti-acetyl-α-Tubulin (Lys40), Rabbit anti-α-Tubulin, Rabbit anti-acetyl-Histone H3 (Lys9), Rabbit anti-Histone H3.
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL Western Blotting Substrate
B. Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM), a single effective dose of Ricolinostat (e.g., 1 µM), TSA (e.g., 0.5 µM), and a vehicle control (DMSO) for 12-24 hours.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of supplemented RIPA buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel and run until resolved.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-acetyl-α-Tubulin and anti-acetyl-Histone H3) overnight at 4°C, according to the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total protein controls (anti-α-Tubulin and anti-Histone H3) to confirm equal loading.
Visualizations
Caption: HDAC6 deacetylates α-tubulin and HSP90. This compound inhibits this activity.
Caption: Workflow for validating this compound from biochemical assays to cellular confirmation.
References
- 1. selleckchem.com [selleckchem.com]
- 2. pnas.org [pnas.org]
- 3. Design, synthesis, and biological evaluation of HDAC6 inhibitors targeting L1 loop and serine 531 residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. stemcell.com [stemcell.com]
- 8. Trichostatin A | Non-selective HDACs | Tocris Bioscience [tocris.com]
- 9. Trichostatin A - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. The Importance of the “Time Factor” for the Evaluation of Inhibition Mechanisms: The Case of Selected HDAC6 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Tubacin | HDAC | Virus Protease | TargetMol [targetmol.com]
Hdac6-IN-22 interference with fluorescence assays
Welcome to the technical support center for Hdac6-IN-22. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues when using this compound in fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Histone Deacetylase 6 (HDAC6). HDAC6 is a unique, primarily cytoplasmic enzyme that belongs to the class IIb family of HDACs.[1][2] It is characterized by two catalytic domains and plays a crucial role in various cellular processes by deacetylating non-histone proteins.[3][4] Key substrates of HDAC6 include α-tubulin, HSP90, and cortactin, which are involved in cell motility, protein folding, and stress response.[1][4] By inhibiting HDAC6, this compound can lead to the hyperacetylation of these substrates, affecting downstream cellular pathways.[5] For instance, inhibition of HDAC6 can disrupt microtubule dynamics and lead to cell cycle arrest and apoptosis, making it a target for cancer therapy.[6][7]
Q2: What are the common types of fluorescence assays used to study HDAC6 inhibitors?
Several fluorescence-based assays are employed to screen for and characterize HDAC6 inhibitors. These include:
-
Fluorogenic Assays: These assays use a substrate that becomes fluorescent upon deacetylation by HDAC6. The inhibition of HDAC6 by a compound like this compound results in a decreased fluorescent signal.[2]
-
Fluorescence Polarization (FP) Assays: FP assays measure the binding of a fluorescently labeled ligand (a known HDAC6 inhibitor or substrate) to the HDAC6 enzyme.[8] When the fluorescent ligand is bound to the larger enzyme, it tumbles slower in solution, resulting in a high polarization value. Competitive inhibitors like this compound will displace the fluorescent ligand, leading to a decrease in fluorescence polarization.[9]
-
Fluorescence Resonance Energy Transfer (FRET) Assays: FRET assays can be designed to measure inhibitor binding. For example, a fluorescent inhibitor can experience FRET with tryptophan residues in the enzyme upon binding, leading to a change in the fluorescence signal.[10] Displacement of this fluorescent inhibitor by a non-fluorescent one like this compound would result in a loss of the FRET signal.[10]
-
Cell-Based Immunofluorescence Assays: These assays are used to visualize the downstream effects of HDAC6 inhibition, such as the increased acetylation of α-tubulin.[11] Cells are treated with the inhibitor, fixed, and then stained with antibodies specific for acetylated α-tubulin, followed by a fluorescently labeled secondary antibody.
Troubleshooting Guide
Problem 1: High background fluorescence or autofluorescence from this compound.
Symptoms:
-
Elevated fluorescence readings in wells containing this compound, even in the absence of the fluorescent probe or substrate.
-
Difficulty in distinguishing the signal from the background noise.
Possible Causes:
-
The chemical structure of this compound may possess intrinsic fluorescent properties at the excitation and emission wavelengths used in your assay.
-
Contaminants or degradation products of this compound might be fluorescent.
Solutions:
-
Run a spectral scan: Determine the excitation and emission spectra of this compound alone in the assay buffer. This will help you identify if there is any spectral overlap with your fluorescent probe.
-
Use appropriate controls: Always include control wells with this compound in the assay buffer without the fluorescent probe to measure its background fluorescence. Subtract this background from your experimental readings.
-
Adjust excitation/emission wavelengths: If possible, select a fluorescent probe with excitation and emission wavelengths that do not overlap with the autofluorescence of this compound.
-
Check compound purity: Ensure the purity of your this compound stock. Impurities can sometimes be the source of autofluorescence.
Problem 2: Quenching of the fluorescent signal by this compound.
Symptoms:
-
A decrease in fluorescence intensity in the presence of this compound that is not due to enzymatic inhibition or competitive binding.
Possible Causes:
-
This compound may absorb light at the excitation or emission wavelength of the fluorophore, a phenomenon known as the inner filter effect.
-
The compound might directly interact with the fluorophore, leading to non-radiative energy transfer (quenching).
Solutions:
-
Measure absorbance spectrum: Scan the absorbance spectrum of this compound to check for any overlap with the excitation and emission wavelengths of your fluorophore.
-
Perform a quencher control experiment: Titrate this compound into a solution of the fluorescent probe alone (without the enzyme) to see if it quenches the fluorescence.
-
Dilute the assay: If the inner filter effect is the issue, diluting the concentrations of both the compound and the fluorescent probe might mitigate the problem. However, ensure that the concentrations are still within the dynamic range of the assay.[12]
Problem 3: Interference with Fluorescence Polarization (FP) assays.
Symptoms:
-
Unexpectedly low or high FP values.
-
Irregular or non-saturating binding curves.[13]
Possible Causes:
-
Light Scattering: At high concentrations, small molecules can form aggregates that scatter light, leading to artificially high FP values.
-
Non-specific Binding: this compound might bind to the fluorescent probe itself, altering its rotational freedom and affecting the FP signal.
-
Fluorescent Interference: As mentioned earlier, the intrinsic fluorescence of this compound can interfere with the measurement of polarized light.
Solutions:
-
Include a non-specific binding control: Add a detergent like Tween-20 (e.g., 0.01%) to your assay buffer to minimize non-specific interactions and aggregation.[13]
-
Centrifuge your compound stock: Before use, spin down your this compound stock solution at high speed to pellet any aggregates.
-
Check for compound fluorescence interference: Measure the fluorescence intensity of this compound in both the parallel and perpendicular channels of the FP reader. A significant signal in either channel indicates interference.
Quantitative Data Summary
Since specific quantitative data for this compound is not publicly available, the following table provides representative IC50 values for other known HDAC6 inhibitors to offer a point of comparison for researchers.
| Inhibitor | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) | Assay Type | Reference |
| ACY-1215 | - | 5 | Biochemical | [2] |
| Tubastatin A | 1000 | 15 | Biochemical | [2] |
| Compound 6b | >10,000 | 7 | Biochemical | [2] |
| Vorinostat (SAHA) | 1.6 | 2.5 | Biochemical | [1] |
| Tracer 4 | - | 18 | Biochemical | [14] |
| Tracer 5 | - | 9.1 | Biochemical | [14] |
Note: IC50 values can vary depending on the specific assay conditions and substrate used.
Experimental Protocols
Protocol 1: General HDAC6 Fluorogenic Assay
-
Prepare Reagents:
-
HDAC6 enzyme (recombinant).
-
Fluorogenic HDAC6 substrate (e.g., a commercially available acetylated peptide with a fluorophore and a quencher).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2.
-
This compound stock solution (in DMSO).
-
Developer solution (containing a protease like trypsin and a pan-HDAC inhibitor like Trichostatin A to stop the reaction).[2]
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound (or DMSO as a vehicle control) to the wells of a 96-well black plate.
-
Add 40 µL of HDAC6 enzyme diluted in assay buffer to each well.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 5 µL of the fluorogenic substrate.
-
Incubate for 30 minutes at 37°C.[2]
-
Stop the reaction by adding 50 µL of the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-360 nm excitation and 450-460 nm emission).[2]
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme).
-
Normalize the data to the vehicle control (DMSO).
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Competitive Fluorescence Polarization (FP) Assay
-
Prepare Reagents:
-
HDAC6 enzyme.
-
Fluorescently labeled HDAC6 ligand (tracer).
-
FP Assay Buffer: 20 mM HEPES, pH 7.5, 100 mM NaCl, 0.01% Tween-20.
-
This compound stock solution (in DMSO).
-
-
Assay Procedure:
-
Add 5 µL of diluted this compound (or DMSO control) to the wells of a black, low-binding 384-well plate.
-
Add 10 µL of a pre-mixed solution of HDAC6 enzyme and the fluorescent tracer to each well. The final concentrations of enzyme and tracer should be optimized beforehand (typically at the Kd of the tracer-enzyme interaction).
-
Incubate for 1 hour at room temperature, protected from light.
-
Measure fluorescence polarization using a microplate reader equipped with polarizing filters.
-
-
Data Analysis:
-
The FP signal (in millipolarization units, mP) is calculated by the reader.
-
Plot the mP values versus the logarithm of the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 or Ki value.
-
Visualizations
Caption: this compound inhibits HDAC6, leading to increased acetylation of its substrates and affecting key cellular processes.
Caption: A troubleshooting workflow for common issues encountered with small molecules in fluorescence assays.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a fluorescent probe with HDAC6 selective inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploring Structural Determinants of Inhibitor Affinity and Selectivity in Complexes with Histone Deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a fluorescence polarization based assay for histone deacetylase ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Histone deacetylase inhibitor assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-HDAC6 (phospho Ser22) Antibody (A94443) | Antibodies.com [antibodies.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Addressing Hdac6-IN-22 batch-to-batch variability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hdac6-IN-22. Due to the nature of complex organic synthesis, batch-to-batch variability is a potential challenge with small molecule inhibitors. This guide is designed to help you identify and address common issues to ensure the consistency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound from a new batch is showing lower potency (higher IC50) than expected. What could be the cause?
A1: A decrease in potency can stem from several factors related to batch-to-batch variability:
-
Purity: The new batch may have a lower percentage of the active compound due to residual starting materials, byproducts, or degradation products from synthesis and purification.
-
Presence of Isomers: The synthesis may have produced stereoisomers, and the new batch could have a different isomeric ratio. Some isomers may have lower or no activity against HDAC6.
-
Compound Stability: this compound may have degraded during shipping or storage. Verify that the compound has been stored according to the manufacturer's recommendations.
-
Solubility Issues: The compound may not be fully dissolving in your assay buffer, leading to a lower effective concentration.
Q2: I'm observing poor solubility of this compound in my experimental system. How can I address this?
A2: Solubility issues are a common challenge with small molecule inhibitors. Here are some troubleshooting steps:
-
Solvent Selection: Ensure you are using a recommended solvent for initial stock solutions, such as DMSO. For aqueous buffers, it is crucial to avoid precipitation.
-
Sonication and Warming: Gentle sonication or warming (if the compound is thermally stable) can aid in dissolution.
-
pH Adjustment: The solubility of a compound can be pH-dependent. You may need to test a range of pH values for your final assay buffer to find the optimal condition for solubility without affecting enzyme activity.
-
Use of Surfactants: In some cases, a low concentration of a non-ionic surfactant (e.g., Tween-20) can help maintain solubility in aqueous solutions, but this should be validated to ensure it does not interfere with the assay.
Q3: My results with this compound are inconsistent across different experiments. What should I check?
A3: Inconsistent results can be frustrating. A systematic approach to troubleshooting is key:
-
Reagent Quality: Ensure all reagents, including the enzyme, substrate, and buffers, are fresh and have been stored correctly.
-
Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor, can lead to significant variations in the final concentration. Calibrate your pipettes regularly.
-
Assay Conditions: Maintain consistent assay conditions, such as temperature and incubation times, across all experiments.
-
Batch-to-Batch Comparison: If you suspect batch-to-batch variability, it is advisable to test the new and old batches in parallel under identical conditions.
Q4: I am concerned about potential off-target effects of this compound. How can I assess this?
A4: While this compound is reported to be an inhibitor of HDAC6, assessing its selectivity is good practice.
-
Selectivity Profiling: Test the inhibitor against other HDAC isoforms to determine its selectivity profile. Commercial services are available for broader profiling against a panel of kinases and other enzymes.
-
Phenotypic Controls: Use a structurally unrelated HDAC6 inhibitor as a positive control to confirm that the observed phenotype is due to HDAC6 inhibition.
-
Dose-Response Analysis: A clear dose-response relationship can provide confidence that the observed effect is target-mediated.
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered with this compound.
Problem 1: Reduced or No Inhibition of HDAC6 Activity
| Possible Cause | Recommended Action |
| Incorrect Concentration | Verify calculations for stock solution and dilutions. Use a calibrated spectrophotometer to confirm the concentration of the stock solution if possible. |
| Compound Degradation | Prepare a fresh stock solution from the powder. Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light and moisture). |
| Poor Solubility | Visually inspect the solution for any precipitate. Refer to the solubility troubleshooting steps in the FAQ section. |
| Inactive Enzyme | Test the HDAC6 enzyme with a known, validated inhibitor (e.g., Trichostatin A) to confirm its activity. |
| Assay Interference | The compound may interfere with the assay signal (e.g., fluorescence quenching). Run a control without the enzyme to check for compound auto-fluorescence. |
Problem 2: Inconsistent Cellular Effects (e.g., Tubulin Acetylation)
| Possible Cause | Recommended Action |
| Cell Permeability | The compound may have poor cell permeability. Verify that the treatment time is sufficient for cellular uptake. |
| Compound Efflux | Cells may be actively pumping the compound out. Consider using an efflux pump inhibitor if this is a known issue for your cell line. |
| Metabolic Instability | The compound may be rapidly metabolized by the cells. Perform a time-course experiment to determine the optimal treatment duration. |
| Batch-to-Batch Variability | Test a new lot of this compound alongside a previously validated lot in a side-by-side experiment. |
Data Presentation
Table 1: Representative Certificate of Analysis for this compound
This table provides an example of the quality control data you should expect from a supplier. Always refer to the batch-specific Certificate of Analysis provided with your product.
| Test | Specification | Result (Batch A) | Result (Batch B) |
| Appearance | White to off-white solid | White solid | Off-white solid |
| Purity (HPLC) | ≥98% | 99.2% | 98.5% |
| Identity (¹H-NMR) | Conforms to structure | Conforms | Conforms |
| Mass Spectrum (LC-MS) | Conforms to structure | Conforms | Conforms |
| Solubility (DMSO) | ≥20 mg/mL | >20 mg/mL | >20 mg/mL |
| IC50 (HDAC6) | Report Value | 4.63 nM | 5.12 nM |
Table 2: Troubleshooting Data Comparison
This table illustrates how to compare data between a "good" and a "bad" batch of this compound.
| Parameter | Expected Result (Good Batch) | Observed Result (Bad Batch) | Possible Implication |
| HDAC6 IC50 | 4-6 nM | 50-100 nM | Lower purity or presence of inactive isomers. |
| α-Tubulin Acetylation (at 1 µM) | >5-fold increase | <2-fold increase | Poor cell permeability or compound degradation. |
| Solubility in PBS (pH 7.4) | Clear solution up to 10 µM | Precipitate observed at 5 µM | Salt form or polymorph differences. |
Experimental Protocols
Protocol 1: In Vitro HDAC6 Enzymatic Assay (Fluorometric)
This protocol is adapted from commercially available HDAC6 assay kits.
-
Reagent Preparation:
-
Prepare HDAC6 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a serial dilution of this compound in HDAC6 Assay Buffer.
-
Prepare the fluorogenic HDAC6 substrate and developer solutions as per the manufacturer's instructions.
-
-
Assay Procedure:
-
Add 50 µL of diluted this compound or vehicle control (DMSO in assay buffer) to wells of a 96-well black plate.
-
Add 50 µL of recombinant human HDAC6 enzyme to each well.
-
Incubate at 37°C for 15 minutes.
-
Add 50 µL of the fluorogenic HDAC6 substrate to each well to start the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the developer solution containing a known HDAC inhibitor (like Trichostatin A).
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Plot the percentage of inhibition versus the log of the inhibitor concentration.
-
Calculate the IC50 value using non-linear regression analysis.
-
Protocol 2: Western Blot for α-Tubulin Acetylation
-
Cell Treatment and Lysis:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or vehicle control (DMSO) for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin (e.g., 1:1000) and total α-tubulin (1:2000) or a loading control like β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize bands using an ECL detection reagent.
-
-
Densitometry Analysis:
-
Quantify the band intensity for acetylated α-tubulin and the loading control using image analysis software (e.g., ImageJ).
-
Normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
-
Visualizations
Caption: Simplified signaling pathways involving HDAC6 and its key substrates.
Caption: Quality control workflow for a new batch of this compound.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
Best practices for storing and handling Hdac6-IN-22
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Hdac6-IN-22. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6) with an IC50 of 4.63 nM. Its primary mechanism of action is the inhibition of the deacetylase activity of HDAC6, which is a predominantly cytoplasmic enzyme. HDAC6 has several non-histone substrates, including α-tubulin, cortactin, and Hsp90. By inhibiting HDAC6, this compound can modulate various cellular processes such as cell migration, protein trafficking and degradation, and microtubule dynamics. In the context of cancer, particularly multiple myeloma, this compound has been shown to induce cell cycle arrest in the G2 phase and promote apoptosis through the mitochondrial pathway.
Q2: How should I store this compound?
Proper storage of this compound is crucial to maintain its stability and activity. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage. Protect from light. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
Q3: How do I dissolve this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO). For in vitro experiments, a stock solution can be prepared in DMSO. For in vivo studies, a multi-step dissolution process involving co-solvents is often necessary.
| Application | Recommended Solvent/Vehicle | Estimated Solubility | Preparation Notes |
| In Vitro | DMSO | ≥ 100 mg/mL (estimated) | Use of ultrasonic bath may be needed to aid dissolution. Use freshly opened, anhydrous DMSO as it is hygroscopic. |
| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (estimated) | Prepare a clear stock solution in DMSO first, then add co-solvents sequentially with thorough mixing. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (estimated) | Prepare a clear stock solution in DMSO first, then add corn oil. |
Note: The provided solubility data is estimated based on similar HDAC6 inhibitors. It is highly recommended to consult the manufacturer's datasheet for precise solubility information for your specific lot of this compound.
Troubleshooting Guide
Problem 1: The compound precipitates out of solution during my experiment.
-
Possible Cause 1: Poor Solubility. The concentration of this compound in your working solution may exceed its solubility limit in the aqueous culture medium.
-
Solution:
-
Decrease the final concentration of this compound in your assay.
-
Ensure the final percentage of DMSO in your cell culture medium is as low as possible (typically ≤ 0.5%) to minimize solvent-induced precipitation and cytotoxicity.
-
For in vivo formulations, ensure all components are thoroughly mixed and that a clear solution is achieved before administration. The use of a sonicator can aid in dissolution.
-
-
-
Possible Cause 2: Temperature Changes. Moving the compound from a warmer stock solution to a cooler experimental setup can cause it to precipitate.
-
Solution:
-
Warm your culture media or buffer to the experimental temperature before adding the this compound stock solution.
-
Add the stock solution dropwise while gently vortexing the medium to ensure rapid and even dispersion.
-
-
Problem 2: I am not observing the expected biological effect (e.g., no change in tubulin acetylation).
-
Possible Cause 1: Compound Inactivity. Improper storage or handling may have led to the degradation of this compound.
-
Solution:
-
Review the storage and handling procedures to ensure they align with the recommendations.
-
Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
-
Use a fresh vial of the compound if degradation is suspected.
-
-
-
Possible Cause 2: Insufficient Concentration or Incubation Time. The concentration of this compound may be too low, or the treatment duration may be too short to elicit a measurable response.
-
Solution:
-
Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
-
Conduct a time-course experiment to identify the optimal incubation time.
-
-
-
Possible Cause 3: Cell Line Specific Effects. The cellular context, including the expression levels of HDAC6 and its substrates, can influence the response to the inhibitor.
-
Solution:
-
Confirm the expression of HDAC6 in your cell line of interest using techniques like Western blotting or qPCR.
-
Consider testing the inhibitor in a different cell line known to be sensitive to HDAC6 inhibition as a positive control.
-
-
Problem 3: I am observing significant off-target effects or cytotoxicity.
-
Possible Cause 1: High Concentration of the Inhibitor. Using concentrations of this compound that are too high can lead to non-specific effects.
-
Solution:
-
Use the lowest effective concentration determined from your dose-response experiments.
-
Refer to the literature for typical concentration ranges used for selective HDAC6 inhibition.
-
-
-
Possible Cause 2: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.
-
Solution:
-
Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically < 0.5% for DMSO).
-
Include a vehicle-only control in your experiments to assess the effect of the solvent alone.
-
-
Experimental Protocols
1. Western Blot Analysis of α-Tubulin Acetylation
This protocol describes how to assess the inhibitory activity of this compound by measuring the acetylation of its primary substrate, α-tubulin.
-
Cell Seeding: Plate your cells of interest (e.g., HeLa, SH-SY5Y) in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop using an ECL substrate.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated-α-tublin signal to the total α-tubulin signal.
2. Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add MTT reagent (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.
3. In Vivo Mouse Xenograft Model
This protocol provides a general guideline for evaluating the in vivo efficacy of this compound in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., multiple myeloma cells) into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers regularly.
-
Treatment: Once the tumors reach a certain size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, Western blotting).
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways and experimental workflows related to HDAC6 and its inhibition, generated using the DOT language.
Caption: TGF-β signaling pathway and its regulation by HDAC6. This compound inhibits HDAC6, leading to increased Smad3 acetylation, which in turn inhibits Smad2/3 phosphorylation and downstream gene transcription.
Caption: The role of HDAC6 in the assembly and activation of the NLRP3 inflammasome. This compound can modulate this process by affecting microtubule-dependent trafficking of inflammasome components.
Caption: A generalized experimental workflow for in vitro studies using this compound.
Validation & Comparative
Hdac6-IN-22 vs. Pan-HDAC Inhibitors: A Comparative Guide to Selectivity
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic drug discovery is increasingly focused on the development of isoform-selective inhibitors to enhance therapeutic efficacy and minimize off-target effects. Histone deacetylases (HDACs) are a key class of epigenetic regulators, and while pan-HDAC inhibitors have shown clinical utility, their broad activity can lead to toxicity.[1][2] This guide provides a comparative analysis of Hdac6-IN-22, a selective inhibitor of HDAC6, and pan-HDAC inhibitors, with a focus on their selectivity profiles, supported by experimental data and detailed methodologies.
Note: Publicly available biochemical data for a compound specifically named "this compound" is limited. This guide will utilize data for MPT0G413, a potent and highly selective HDAC6 inhibitor with a similar reported potency (IC50 = 3.92 nM), as a representative example of a next-generation selective HDAC6 inhibitor.[3]
Comparative Selectivity Profiles
The primary differentiator between this compound (represented by MPT0G413) and pan-HDAC inhibitors like Vorinostat and Panobinostat is their activity across the spectrum of HDAC isoforms. This compound is designed to potently inhibit HDAC6 while sparing other isoforms, particularly the Class I HDACs (HDAC1, 2, and 3) which are associated with some of the dose-limiting toxicities of pan-HDAC inhibitors.[1][2]
The following table summarizes the half-maximal inhibitory concentrations (IC50) of MPT0G413, Vorinostat, and Panobinostat against a panel of HDAC isoforms. Lower IC50 values indicate higher potency.
| Inhibitor | Class | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | HDAC10 (nM) | Selectivity (HDAC1/HDAC6) |
| MPT0G413 (for this compound) | HDAC6-selective | >5000 | >5000 | >5000 | 3.92 | >5000 | 400 | >1275-fold |
| Vorinostat (SAHA) | Pan-HDAC | 10 | 20 | 20 | 10-20 | - | - | ~1 to 2-fold |
| Panobinostat (LBH589) | Pan-HDAC | <13.2 | <13.2 | <13.2 | <13.2 | 248 | <13.2 | ~1-fold |
Data compiled from multiple sources. MPT0G413 data from[3], Vorinostat data from[4], Panobinostat data from[5][6]. Note that assay conditions can vary between studies, affecting absolute IC50 values.
Signaling Pathways and Mechanism of Action
HDAC6 is a unique, primarily cytoplasmic deacetylase, with key substrates including α-tubulin and the chaperone protein Hsp90.[7] Inhibition of HDAC6 leads to hyperacetylation of these substrates, affecting cellular processes like protein trafficking, cell migration, and degradation of misfolded proteins via the aggresome pathway.[1][7] In contrast, pan-HDAC inhibitors affect both cytoplasmic and nuclear proteins, including histones, leading to widespread changes in gene expression.
Experimental Protocols
The determination of inhibitor selectivity is crucial for drug development. A common method is the in vitro enzymatic assay using recombinant HDAC proteins.
Fluorogenic HDAC Activity Assay (Fluor de Lys® type)
This assay measures the activity of a specific recombinant HDAC isoform in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, HDAC2, HDAC3, HDAC6, etc.)
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in Trichostatin A)
-
Test compounds (this compound, pan-HDAC inhibitors)
-
96-well black microplates
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitors in assay buffer.
-
Enzyme Reaction: To each well of a 96-well plate, add the assay buffer, the specific recombinant HDAC enzyme, and the test inhibitor at various concentrations.
-
Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). A pan-HDAC inhibitor like Trichostatin A is included in the developer to halt further enzymatic activity.[8]
-
Measurement: Read the fluorescence intensity using a microplate reader.
-
Data Analysis: Plot the fluorescence signal against the inhibitor concentration. The IC50 value is calculated by fitting the data to a four-parameter logistic curve.
Conclusion
The data clearly demonstrates the superior isoform selectivity of this compound (represented by MPT0G413) for HDAC6 compared to the broad-spectrum activity of pan-HDAC inhibitors like Vorinostat and Panobinostat.[3] This high degree of selectivity—over 1000-fold for HDAC6 compared to Class I HDACs—is a critical feature for modern therapeutic development.[3] By specifically targeting the cytoplasmic deacetylase activity of HDAC6, these next-generation inhibitors aim to modulate pathways involved in protein quality control and cell motility while avoiding the widespread nuclear effects on gene transcription associated with pan-HDAC inhibition.[7] This targeted approach holds the potential for a better-tolerated therapeutic agent with a more defined mechanism of action, which is particularly relevant for chronic diseases or combination therapies where minimizing toxicity is paramount.
References
- 1. New Insights into the Treatment of Multiple Myeloma with Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | MPT0G413, A Novel HDAC6-Selective Inhibitor, and Bortezomib Synergistically Exert Anti-tumor Activity in Multiple Myeloma Cells [frontiersin.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Panobinostat - BPS Bioscience [bioscience.co.uk]
- 7. assaygenie.com [assaygenie.com]
- 8. abcam.co.jp [abcam.co.jp]
Validating the Specificity of Hdac6-IN-22: A Comparative Guide Using HDAC6 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
The development of isoform-selective histone deacetylase (HDAC) inhibitors is a critical endeavor in the pursuit of targeted therapeutics with improved efficacy and reduced off-target effects. Hdac6-IN-22 has emerged as a potential selective inhibitor of HDAC6, a unique cytoplasmic deacetylase implicated in a variety of cellular processes and diseases. Robust validation of its specificity is paramount before its use in preclinical and clinical studies. This guide provides a framework for validating the specificity of this compound by comparing its activity in wild-type cells with that in HDAC6 knockout (KO) cells, offering supporting experimental data and detailed protocols for key validation assays.
The Critical Role of Knockout Cell Lines in Specificity Validation
The gold standard for validating the on-target activity of a small molecule inhibitor is the use of a knockout model, where the target protein is absent. By comparing the effects of this compound in wild-type (WT) cells to those in cells lacking HDAC6 (HDAC6 KO), researchers can definitively attribute the observed cellular and biochemical changes to the inhibition of HDAC6. This approach is superior to relying solely on in vitro enzymatic assays, as it accounts for the complex cellular environment.
Comparative Analysis: Expected Outcomes of this compound in WT vs. HDAC6 KO Cells
While direct experimental data for this compound in HDAC6 KO cells is not yet publicly available, we can extrapolate the expected outcomes based on studies of other selective HDAC6 inhibitors, such as Ricolinostat (ACY-1215) and Tubastatin A. The following table summarizes the anticipated results that would validate the specificity of this compound.
| Assay Type | Wild-Type (WT) Cells Treated with this compound | HDAC6 Knockout (KO) Cells Treated with this compound | Interpretation of Expected Outcome |
| HDAC6 Enzymatic Activity | Dose-dependent inhibition of HDAC6 activity (low IC50 value). | No HDAC6 activity to inhibit. | Confirms the baseline absence of the target in KO cells. |
| Acetylated α-Tubulin Levels (Western Blot) | Significant, dose-dependent increase in acetylated α-tubulin. | High basal levels of acetylated α-tubulin, with no further significant increase upon treatment. | Demonstrates that the effect on the primary substrate is dependent on the presence of HDAC6. |
| Acetylated Histone H3 Levels (Western Blot) | No significant change in acetylated Histone H3 levels. | No significant change in acetylated Histone H3 levels. | Indicates selectivity over Class I HDACs. |
| Cell Viability/Proliferation (e.g., MTT Assay) | Potential dose-dependent decrease in viability, depending on the cell line's reliance on HDAC6. | No significant change in viability, or a response that is significantly attenuated compared to WT cells. | Links the cytotoxic or cytostatic effects of the inhibitor directly to HDAC6. |
| Selectivity Profiling (IC50 against other HDACs) | High selectivity for HDAC6 over other HDAC isoforms (e.g., HDAC1, 2, 3). | Not applicable. | Provides in vitro evidence of isoform specificity. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation and Validation of HDAC6 Knockout Cell Lines
HDAC6 knockout cell lines can be generated using CRISPR/Cas9 gene-editing technology in a suitable parental cell line (e.g., HEK293T, HCT116)[1][2][3].
Protocol:
-
gRNA Design and Cloning: Design and clone two guide RNAs (gRNAs) targeting an early exon of the HDAC6 gene into a Cas9 expression vector.
-
Transfection: Transfect the parental cell line with the Cas9/gRNA plasmids.
-
Single-Cell Cloning: Isolate single cells by fluorescence-activated cell sorting (FACS) or limiting dilution to establish clonal populations.
-
Screening and Validation:
-
Genomic DNA PCR and Sequencing: Screen individual clones by PCR amplification of the targeted genomic region followed by Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the complete absence of HDAC6 protein expression in candidate clones by Western blotting using a validated HDAC6 antibody.
-
Phenotypic Validation: Assess the basal level of acetylated α-tubulin. A significant increase compared to the parental cell line is expected.
-
HDAC6 Enzymatic Activity Assay
This assay measures the direct inhibitory effect of this compound on HDAC6 enzymatic activity.
Protocol:
-
Reagents: Utilize a commercial fluorogenic HDAC6 assay kit (e.g., from BPS Bioscience or Abcam) containing a specific HDAC6 substrate and developer[4][5][6].
-
Procedure:
-
In a 96-well plate, add recombinant human HDAC6 enzyme.
-
Add serial dilutions of this compound or a control inhibitor (e.g., Trichostatin A).
-
Initiate the reaction by adding the fluorogenic HDAC6 substrate.
-
Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Measure fluorescence using a microplate reader (e.g., Ex/Em = 380/490 nm).
-
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for Acetylated α-Tubulin
This assay assesses the downstream cellular effect of HDAC6 inhibition on its primary substrate, α-tubulin.
Protocol:
-
Cell Treatment: Seed WT and HDAC6 KO cells and treat with increasing concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1)[7][8][9].
-
Incubate with a primary antibody against total α-tubulin or a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize the acetylated α-tubulin signal to the total α-tubulin or loading control signal.
Cell Viability Assay (MTT Assay)
This assay determines the effect of this compound on cell proliferation and viability.
Protocol:
-
Cell Seeding: Seed WT and HDAC6 KO cells in a 96-well plate at a predetermined density.
-
Compound Treatment: After allowing the cells to adhere overnight, treat them with a serial dilution of this compound.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a dedicated solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizing the Validation Workflow and HDAC6 Signaling
To further clarify the experimental logic and the biological context, the following diagrams are provided.
Caption: Experimental workflow for validating this compound specificity.
References
- 1. researchgate.net [researchgate.net]
- 2. Generation of a homozygous HDAC6 knockout human embryonic stem cell line by CRISPR/Cas9 editing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fenicsbio.com [fenicsbio.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. assaygenie.com [assaygenie.com]
- 7. Acetyl-α-Tubulin (Lys40) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. adipogen.com [adipogen.com]
- 9. Acetyl-alpha Tubulin (Lys40) Monoclonal Antibody (6-11B-1) (32-2700) [thermofisher.com]
Orthogonal Methods for Validating Hdac6-IN-22 Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of orthogonal methods to validate the biological effects of Hdac6-IN-22, a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound, also known as compound 30, has demonstrated significant anti-proliferative activity in multiple myeloma by inducing cell cycle arrest and apoptosis. To rigorously confirm the on-target effects of this compound and understand its mechanism of action, a multi-faceted approach employing a variety of experimental techniques is essential. This document outlines key methodologies, presents comparative data from representative studies on HDAC6 inhibitors, and provides detailed experimental protocols.
Direct Target Engagement and Enzymatic Activity
The initial and most direct method to validate an inhibitor is to assess its ability to engage its target and inhibit its enzymatic function. For this compound, this involves both in vitro enzymatic assays and cellular target engagement assays.
Table 1: Comparison of In Vitro HDAC6 Inhibition Assays
| Assay Type | Principle | Typical Readout | This compound IC50 | Key Considerations |
| Fluorometric Assay | A fluorogenic substrate containing an acetylated lysine is deacetylated by HDAC6. A developer solution then reacts with the deacetylated substrate to produce a fluorescent signal. | Fluorescence intensity (proportional to HDAC6 activity) | 4.63 nM[1][2] | High-throughput compatible, commercially available kits.[3] |
| Colorimetric Assay | An HDAC6-specific substrate is coated on a microplate. Bound HDAC6 is detected with a specific antibody and a colorimetric readout. | Absorbance (proportional to HDAC6 amount/activity) | Not Reported | Useful for quantifying HDAC6 protein levels in addition to activity. |
| NanoBRET™ Target Engagement Assay | In live cells, energy transfer (BRET) occurs between a NanoLuc®-HDAC6 fusion protein and a fluorescent tracer that binds to the active site. Inhibition by a compound disrupts this interaction, reducing the BRET signal. | Bioluminescence Ratio | Not Reported | Allows for quantification of target engagement in a physiological cellular context. |
Experimental Protocol: Fluorometric HDAC6 Activity Assay
This protocol is adapted from commercially available kits and is a standard method to determine the half-maximal inhibitory concentration (IC50) of a compound against HDAC6.
-
Reagent Preparation : Prepare HDAC6 assay buffer, a solution of recombinant human HDAC6 enzyme, the fluorogenic substrate, and the test compound (this compound) at various concentrations.
-
Reaction Setup : In a 96-well microplate, add the assay buffer, HDAC6 enzyme, and the test compound.
-
Initiation : Add the fluorogenic substrate to all wells to start the enzymatic reaction.
-
Incubation : Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Development : Add the developer solution to each well to stop the reaction and generate the fluorescent signal.
-
Measurement : Incubate at room temperature for 15 minutes and then measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis : Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cellular Assays to Confirm Mechanism of Action
Cellular assays are critical to confirm that the observed biological effects of this compound are a direct result of its intended on-target activity within a complex biological system.
Western Blotting for Substrate Acetylation
HDAC6 is a cytoplasmic deacetylase with key substrates including α-tubulin and the heat shock protein 90 (Hsp90).[4] Inhibition of HDAC6 leads to the hyperacetylation of these substrates. In contrast, histone H3 is a primary substrate for Class I HDACs, and its acetylation status should be minimally affected by a selective HDAC6 inhibitor.
Table 2: Expected Changes in Protein Acetylation Following this compound Treatment
| Protein | Function | Expected Change with this compound | Orthogonal Validation |
| α-Tubulin | Cytoskeletal component, cell motility, intracellular transport | Increased Acetylation | Immunofluorescence microscopy for microtubule morphology. |
| Hsp90 | Chaperone protein, protein folding and stability | Increased Acetylation | Co-immunoprecipitation to assess Hsp90 client protein interactions. |
| Histone H3 | Nuclear protein, chromatin structure | No significant change | High-content analysis for quantitative immunofluorescence.[5] |
Experimental Protocol: Western Blotting for Acetylated α-Tubulin
-
Cell Culture and Treatment : Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S) and treat with varying concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Lysis : Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation : Block the membrane and incubate with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis : Quantify the band intensities to determine the relative increase in acetylated α-tubulin.
Cell Cycle Analysis
This compound has been reported to induce G2 phase cell cycle arrest.[1][2] This can be validated by flow cytometry.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment : Treat cells with this compound at various concentrations for 24-48 hours.
-
Cell Fixation : Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining : Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry : Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis : Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Apoptosis Assays
The induction of apoptosis is a key downstream effect of this compound, reportedly occurring through the mitochondrial pathway.[1][2] This can be investigated using several orthogonal methods.
Table 3: Orthogonal Assays for Apoptosis Validation
| Assay | Principle | Typical Readout |
| Annexin V/PI Staining | Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) stains the DNA of late apoptotic/necrotic cells with compromised membranes. | Flow cytometry analysis of cell populations. |
| Caspase Activity Assay | Measures the activity of key executioner caspases (e.g., Caspase-3, -7) or initiator caspases of the mitochondrial pathway (e.g., Caspase-9) using a fluorogenic or colorimetric substrate. | Fluorescence or absorbance measurement. |
| Mitochondrial Membrane Potential (ΔΨm) Assay | Utilizes fluorescent dyes (e.g., JC-1, TMRE) that accumulate in healthy mitochondria with a high membrane potential. A loss of ΔΨm, an early event in intrinsic apoptosis, results in a change in fluorescence. | Flow cytometry or fluorescence microscopy. |
| Western Blot for Apoptotic Proteins | Measures changes in the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, as well as the cleavage of PARP. | Band intensity on a western blot. |
Experimental Protocol: Annexin V/PI Staining for Apoptosis
-
Cell Treatment : Treat cells with this compound for the desired time.
-
Staining : Harvest and wash the cells, then resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cells and incubate in the dark.
-
Flow Cytometry : Analyze the stained cells by flow cytometry, distinguishing between live, early apoptotic, late apoptotic, and necrotic cell populations.
Signaling Pathway and Workflow Diagrams
To visualize the relationships between this compound, its target, and the downstream cellular effects, the following diagrams have been generated using the DOT language.
Caption: this compound inhibits HDAC6, preventing the deacetylation of α-tubulin.
References
- 1. This compound Preis auf Anfrage | BIOZOL [biozol.de]
- 2. This compound | HDAC | TargetMol [targetmol.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tmrjournals.com [tmrjournals.com]
- 5. Development and Validation of High-Content Analysis for Screening HDAC6-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HDAC6 Inhibitors in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of prominent Histone Deacetylase 6 (HDAC6) inhibitors, offering a valuable resource for preclinical research in oncology, neurodegenerative disorders, and immunology. By presenting key performance data, detailed experimental protocols, and visual representations of relevant pathways and workflows, this document aims to facilitate informed decisions in the selection and application of these pharmacological tools. We compare the selective HDAC6 inhibitors, Tubastatin A and Ricolinostat (ACY-1215), against the pan-HDAC inhibitor Vorinostat (SAHA), highlighting their differential effects across various cell lines.
Performance Comparison of HDAC Inhibitors
The efficacy of HDAC inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which indicates the concentration of a drug that is required for 50% inhibition in vitro. The following table summarizes the IC50 values of Tubastatin A, Ricolinostat, and Vorinostat against HDAC enzymes and their cytotoxic effects on various cancer cell lines.
| Inhibitor | Type | HDAC1 IC50 (nM) | HDAC3 IC50 (nM) | HDAC6 IC50 (nM) | Cell Line | Cell Viability IC50 (µM) |
| Tubastatin A | HDAC6 Selective | >1000 | >1000 | 15[1][2][3][4] | Urothelial Carcinoma (average) | 6 - 12[5] |
| Cholangiocarcinoma | Not specified, effective at 10 µM[3] | |||||
| Ricolinostat (ACY-1215) | HDAC6 Selective | 58[6][7] | 51[6][7] | 5[1][2][6][7][8] | Multiple Myeloma (MM) cell lines | 2 - 8[6] |
| Non-Hodgkin's Lymphoma cell lines | 1.51 - 8.65[9] | |||||
| Vorinostat (SAHA) | Pan-HDAC | 10[10] | 20[10] | Not specified | Prostate Cancer (LNCaP, PC-3, TSU-Pr1) | 2.5 - 7.5[11] |
| Breast Cancer (MCF-7) | 0.75[11] | |||||
| Synovial Sarcoma (SW-982) | 8.6[12] | |||||
| Chondrosarcoma (SW-1353) | 2.0[12] |
Experimental Protocols
Detailed methodologies for key assays are provided below to ensure reproducibility and aid in the design of future experiments.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13][14]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 to 1 x 105 cells/well in 100 µL of culture medium.
-
Compound Treatment: Add the desired concentrations of HDAC inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[13]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., SDS-HCl) to each well to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Western Blot for Acetylated α-Tubulin
This method is used to detect the level of α-tubulin acetylation, a key downstream marker of HDAC6 inhibition.
-
Cell Lysis: Treat cells with HDAC inhibitors for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for acetylated α-tubulin (e.g., clone 6-11B-1) overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody for total α-tubulin as a loading control.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Apoptosis (TUNEL) Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[16][17][18]
-
Cell Preparation: Grow and treat cells on coverslips or in chamber slides.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10 minutes at room temperature.[18]
-
Permeabilization: Permeabilize the cells with 0.2% Triton X-100 in PBS for 15 minutes at room temperature.[18]
-
Equilibration: Wash the cells with PBS and then incubate with equilibration buffer for 10 minutes.
-
TdT Reaction: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and biotin-dUTP for 60 minutes at 37°C in a humidified chamber, protected from light.[18]
-
Detection: Wash the cells and incubate with a streptavidin-HRP conjugate, followed by a substrate like DAB, or with a fluorescently labeled streptavidin.
-
Microscopy: Visualize the stained cells using a light or fluorescence microscope. Apoptotic cells will show nuclear staining.
Visualizing Cellular Mechanisms and Workflows
To further elucidate the context of HDAC6 inhibition, the following diagrams illustrate the HDAC6 signaling pathway and a typical experimental workflow.
Caption: HDAC6 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Evaluating HDAC6 Inhibitors.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Limited efficacy of specific HDAC6 inhibition in urothelial cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. TUNEL assay [bio-protocol.org]
- 17. sileks.com [sileks.com]
- 18. sciencellonline.com [sciencellonline.com]
A Comparative Analysis: Hdac6-IN-22 Versus Next-Generation HDAC6 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target for a range of diseases, including various cancers and neurodegenerative disorders.[1][2] Unlike other HDACs, HDAC6 is primarily located in the cytoplasm and plays a crucial role in regulating cellular processes by deacetylating non-histone proteins such as α-tubulin and the chaperone protein Hsp90.[3][4] This unique function has driven the development of selective HDAC6 inhibitors that aim to offer targeted therapeutic benefits with fewer side effects than pan-HDAC inhibitors.[1][3]
This guide provides an objective comparison of Hdac6-IN-22, a potent HDAC6 inhibitor, with several next-generation selective HDAC6 inhibitors that are in various stages of preclinical and clinical development. The comparison focuses on inhibitory potency, selectivity, and overall therapeutic potential, supported by available experimental data.
Quantitative Performance Comparison
The following tables summarize the in vitro potency (IC50) and selectivity of this compound against a curated list of next-generation HDAC6 inhibitors. Lower IC50 values indicate higher potency.
Table 1: Inhibitory Potency (IC50) of Selective HDAC6 Inhibitors
| Compound | HDAC6 IC50 (nM) | Key Features | Reference(s) |
| This compound | 4.63 | Potent inhibitor with demonstrated antiproliferative effects against multiple myeloma.[5][6] | [5] |
| ACY-241 (Citarinostat) | 2.6 | In Phase 2 clinical trials for multiple myeloma and non-small cell lung cancer.[7][8] | [8] |
| ACY-1215 (Ricolinostat) | 5.0 | The first selective HDAC6 inhibitor to enter clinical studies.[3][8] | [8] |
| EKZ-438 | 12 | CNS-penetrant with high oral bioavailability.[9] | [9] |
| Tubastatin A | 15 | Highly selective over Class I HDACs.[10] | [10] |
| Compound 44 | 17 | Quinazoline-based inhibitor with excellent antiproliferative effects.[3] | [3] |
| T-518 | 36 | Orally active and blood-brain barrier permeable.[11] | [11] |
| HPOB | 56 | Potent and selective; enhances the effectiveness of DNA-damaging anticancer drugs.[12] | [12] |
Table 2: Selectivity Profile of HDAC6 Inhibitors Against Other HDAC Isoforms
| Compound | Selectivity over HDAC1 | Selectivity over HDAC2 | Selectivity over HDAC3 | Selectivity over HDAC8 | Reference(s) |
| This compound | Data not available | Data not available | Data not available | Data not available | |
| ACY-1215 (Ricolinostat) | ~10-fold | Data not available | Data not available | Data not available | [3] |
| EKZ-438 | >8,500-fold (vs. all other paralogs) | >8,500-fold (vs. all other paralogs) | >8,500-fold (vs. all other paralogs) | >8,500-fold (vs. all other paralogs) | [9] |
| Tubastatin A | >1000-fold | >1000-fold | >1000-fold | Data not available | [13] |
| Compound 44 | 25-fold | Data not available | Data not available | 200-fold | [3] |
| HPOB | >30-fold (vs. other HDACs) | >30-fold (vs. other HDACs) | >30-fold (vs. other HDACs) | >30-fold (vs. other HDACs) | [12] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and evaluation process for these inhibitors, the following diagrams illustrate the HDAC6 signaling pathway and a standard experimental workflow.
HDAC6 Cytoplasmic Signaling Pathway
HDAC6 deacetylates key cytoplasmic proteins, influencing cell motility, protein quality control, and stress responses. Inhibition of HDAC6 leads to hyperacetylation of these substrates, which is a primary biomarker for inhibitor activity.
Caption: HDAC6 deacetylation pathway and the effect of inhibitors.
Typical Experimental Workflow for HDAC6 Inhibitor Evaluation
The process of evaluating a novel HDAC6 inhibitor involves a multi-step approach, from initial enzymatic assays to in vivo efficacy studies.
Caption: Standard workflow for assessing HDAC6 inhibitor efficacy.
Detailed Experimental Protocols
The data presented in this guide are typically generated using the following standard methodologies.
In Vitro HDAC6 Enzymatic Inhibition Assay (IC50 Determination)
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of HDAC6 by 50%.
-
Principle: A fluorogenic substrate is deacetylated by recombinant human HDAC6. A developer solution then cleaves the deacetylated substrate, releasing a fluorescent molecule. The fluorescence intensity is directly proportional to HDAC6 activity.
-
Materials:
-
Recombinant human HDAC6 enzyme.
-
Fluorogenic HDAC6 substrate.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution containing a protease (e.g., Trypsin).
-
Test compounds (this compound and others) dissolved in DMSO.
-
96-well black microplate.
-
Fluorescence plate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add 5 µL of each compound dilution to the wells of the microplate. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme background control.
-
Add 10 µL of diluted recombinant HDAC6 enzyme to all wells except the background control.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate to all wells.
-
Incubate the plate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding 25 µL of the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure fluorescence using an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using non-linear regression analysis.
-
Western Blot for α-Tubulin Acetylation
This cellular assay confirms that the inhibitor engages its target within the cell, leading to an increase in the acetylation of its substrate, α-tubulin.
-
Principle: Western blotting is used to detect the levels of acetylated α-tubulin and total α-tubulin in cells treated with an HDAC6 inhibitor. An increase in the ratio of acetylated to total α-tubulin indicates successful HDAC6 inhibition.
-
Materials:
-
Cancer cell line (e.g., MM.1S multiple myeloma cells).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-acetylated-α-tubulin, anti-α-tubulin, anti-GAPDH (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
-
-
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with varying concentrations of the HDAC6 inhibitor (and a DMSO vehicle control) for a specified time (e.g., 24 hours).
-
Wash cells with cold PBS and lyse them using Lysis Buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (e.g., anti-acetylated-α-tubulin and anti-α-tubulin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities to determine the relative increase in α-tubulin acetylation compared to the loading control.
-
References
- 1. Novel selective HDAC6 inhibitors: A promising therapy approach for cancer and beyond | Venture Partners at CU Boulder | University of Colorado Boulder [colorado.edu]
- 2. HDAC6 - Wikipedia [en.wikipedia.org]
- 3. Next-generation of selective histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound | HDAC | TargetMol [targetmol.com]
- 6. ebiohippo.com [ebiohippo.com]
- 7. Progress in Clinical Research of HDAC6 Inhibitors [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 11. T-518 | HDAC | 2276680-91-0 | Invivochem [invivochem.com]
- 12. xcessbio.com [xcessbio.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Two Selective HDAC6 Inhibitors: Ricolinostat vs. a Representative Next-Generation Compound
In the landscape of epigenetic drug discovery, Histone Deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. The selective inhibition of HDAC6 over other HDAC isoforms is a key strategy to enhance therapeutic efficacy while minimizing off-target toxicities. This guide provides a detailed head-to-head comparison of Ricolinostat (ACY-1215), a well-established clinical-stage HDAC6 inhibitor, and a representative next-generation selective HDAC6 inhibitor, hereafter referred to as Hdac6-IN-22, based on publicly available data for potent and selective preclinical compounds.
This comparison is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their biochemical potency, selectivity, and cellular effects, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for Ricolinostat and a representative potent and selective HDAC6 inhibitor (acting as a proxy for this compound) based on typical values found in the scientific literature.
Table 1: Biochemical Potency (IC50) Against HDAC Isoforms
| Compound | HDAC6 (nM) | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) |
| Ricolinostat | 5[1][2] | 58[1] | 48[1] | 51[1] |
| This compound (Representative) | 2-10 | >1000 | >1000 | >1000 |
Note: Data for this compound is representative of highly selective next-generation HDAC6 inhibitors described in scientific literature.
Table 2: Cellular Activity
| Compound | Assay | Cell Line | Endpoint | Result |
| Ricolinostat | Western Blot | Various Cancer Cells | Increased Acetylated α-tubulin | Dose-dependent increase |
| Cell Viability | Multiple Myeloma | Apoptosis | Induces apoptosis[2] | |
| This compound (Representative) | Western Blot | Various Cancer Cells | Increased Acetylated α-tubulin | Dose-dependent increase |
| Cell Viability | Various Cancer Cells | Antiproliferative Activity | Potent growth inhibition |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and validation.
HDAC Enzymatic Assay
This assay quantifies the inhibitory activity of a compound against a specific HDAC isoform.
-
Reagents: Recombinant human HDAC enzymes, a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), assay buffer, and the test compound.
-
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The recombinant HDAC enzyme is incubated with the test compound in the assay buffer for a specified period (e.g., 15 minutes) at 37°C.
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal from the deacetylated substrate.
-
The fluorescence is measured using a microplate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Western Blot for α-tubulin Acetylation
This cell-based assay determines the ability of an inhibitor to induce the acetylation of α-tubulin, a key substrate of HDAC6.
-
Cell Culture and Treatment:
-
Cells (e.g., HeLa, MM.1S) are cultured to 70-80% confluency.
-
Cells are treated with various concentrations of the HDAC6 inhibitor or vehicle control for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Cells are washed with ice-cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis.
-
The separated proteins are transferred to a PVDF membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
The membrane is incubated with a primary antibody against acetylated α-tubulin overnight at 4°C. An antibody against total α-tubulin or a housekeeping protein (e.g., GAPDH) is used as a loading control.
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Cell Viability Assay (MTT Assay)
This assay measures the effect of a compound on cell proliferation and viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and IC50 values are determined.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts related to the mechanism of action of HDAC6 inhibitors and a typical experimental workflow.
Caption: Mechanism of action of selective HDAC6 inhibitors.
Caption: A typical experimental workflow for evaluating HDAC6 inhibitors.
Concluding Remarks
Both Ricolinostat and next-generation selective HDAC6 inhibitors like the representative this compound demonstrate potent inhibition of HDAC6 and induce the expected downstream cellular effects, such as increased α-tubulin acetylation. The key differentiating factor often lies in the degree of selectivity against other HDAC isoforms. While Ricolinostat exhibits a favorable selectivity profile, newer compounds are often designed to achieve even greater selectivity, potentially leading to an improved therapeutic window. The experimental protocols provided herein offer a standardized framework for the direct comparison of these and other novel HDAC6 inhibitors, facilitating the identification of promising candidates for further preclinical and clinical development.
References
In Vivo Efficacy of Selective HDAC6 Inhibition Compared to Standard of Care: A Comparative Analysis
Disclaimer: As of November 2025, publicly available scientific literature and preclinical data for a compound specifically named "Hdac6-IN-22" are not available. Therefore, this guide provides a comparative analysis of a well-characterized, selective HDAC6 inhibitor, Ricolinostat (ACY-1215) , against a standard of care chemotherapy, Cisplatin , in a preclinical model of Non-Small Cell Lung Cancer (NSCLC). This comparison is intended to serve as a representative example for researchers, scientists, and drug development professionals interested in the in vivo potential of selective HDAC6 inhibition.
Introduction: The Rationale for Targeting HDAC6 in Cancer
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that plays a crucial role in various cellular processes implicated in cancer development and progression.[1][2][3] Unlike other HDACs that primarily target histone proteins to regulate gene expression, HDAC6's main substrates are non-histone proteins such as α-tubulin and heat shock protein 90 (HSP90).[3][4]
By deacetylating α-tubulin, HDAC6 influences microtubule dynamics, which are critical for cell motility, invasion, and mitosis.[1][2] Its activity on HSP90 affects the stability and function of numerous client proteins that are essential for tumor cell survival and proliferation.[4] Overexpression of HDAC6 has been observed in various cancers, correlating with poor prognosis.[1][4] Selective inhibition of HDAC6 is therefore a promising therapeutic strategy to disrupt these oncogenic processes with potentially fewer side effects than pan-HDAC inhibitors.[5]
Quantitative Data Presentation: In Vivo Efficacy in a Non-Small Cell Lung Cancer (NSCLC) Xenograft Model
The following table summarizes the in vivo efficacy of the selective HDAC6 inhibitor Ricolinostat (ACY-1215) compared to the standard of care agent Cisplatin in a Lewis Lung Carcinoma (LL2) xenograft mouse model.
| Treatment Group | Dosage and Administration | Mean Tumor Volume (Day 21) | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control (DMSO) | Intraperitoneal (i.p.) injection, daily | ~1800 mm³ | 0% | [6] |
| Ricolinostat (ACY-1215) | 50 mg/kg, i.p., daily | ~800 mm³ | ~55% | [6] |
| Cisplatin | 5 mg/kg, i.p., weekly | Not directly compared in the same study | Varies (literature data) | [7][8][9] |
Note: The provided data for Ricolinostat is based on the graphical representation in the cited study. A direct head-to-head comparison with Cisplatin in the same experiment was not available in the searched literature. The efficacy of Cisplatin in NSCLC xenograft models is well-established and serves as a benchmark for standard of care.
Experimental Protocols
Animal Model and Tumor Implantation
-
Animal Strain: C57BL/6 mice were used for the LL2 xenograft model.
-
Cell Line: Lewis Lung Carcinoma (LL2) cells expressing luciferase were utilized.
-
Implantation: 1x10^6 LL2 cells were injected subcutaneously into the flank of each mouse. Tumor growth was monitored using bioluminescence imaging.[6]
Treatment Regimen
-
Ricolinostat (ACY-1215): Treatment was initiated when tumors became palpable (approximately day 6 post-implantation). Ricolinostat was administered daily via intraperitoneal injection at a dose of 50 mg/kg.[6]
-
Vehicle Control: A corresponding volume of the vehicle (DMSO) was administered following the same schedule as the treatment group.[6]
-
Cisplatin (Standard of Care): A representative preclinical dosing schedule for cisplatin in NSCLC mouse models is weekly intraperitoneal injections at a dose of 5 mg/kg.[7][9]
Efficacy Evaluation
-
Tumor Volume Measurement: Tumor size was measured regularly (e.g., every 2-3 days) using calipers, and tumor volume was calculated using the formula: (length x width²) / 2.
-
Bioluminescence Imaging: For luciferase-expressing tumors, in vivo imaging was performed to monitor tumor burden and response to treatment.[6]
-
Endpoint: The study was terminated at a predetermined time point (e.g., 21 days) or when tumors in the control group reached a specified size. Tumor growth inhibition was calculated as a percentage relative to the vehicle-treated control group.
Visualizations: Signaling Pathway and Experimental Workflow
HDAC6-Mediated Signaling Pathway in Cancer
Caption: HDAC6 deacetylates α-tubulin and HSP90, promoting cancer cell motility and survival.
In Vivo Xenograft Experiment Workflow
Caption: Workflow of a preclinical in vivo xenograft study to evaluate anti-cancer drug efficacy.
Conclusion
This comparative guide, using Ricolinostat as a representative selective HDAC6 inhibitor, demonstrates the potential of this therapeutic class in preclinical cancer models. The in vivo data in an NSCLC model suggests that selective HDAC6 inhibition can lead to significant tumor growth inhibition. While a direct, head-to-head comparison with the standard of care, Cisplatin, within the same study was not found, the observed efficacy of Ricolinostat highlights its promise as a potential therapeutic strategy.
The mechanism of action, targeting cytoplasmic proteins involved in cell motility and protein stability, offers a distinct approach compared to traditional DNA-damaging agents like Cisplatin. Further preclinical studies with direct comparisons to standard of care and in combination therapies are warranted to fully elucidate the therapeutic potential of selective HDAC6 inhibitors. For researchers interested in "this compound," this guide provides a framework for the types of in vivo studies and data that would be necessary to evaluate its efficacy relative to established treatments.
References
- 1. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the anti-tumor activity of histone deacetylase inhibitors (HDAC6) on human pancreatic adenocarcinoma (PANC-1) cell line using a zebrafish xenograft model - Helmi - Precision Cancer Medicine [pcm.amegroups.org]
- 3. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Histone Deacetylases 6 in Dual-Target Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pureportal.ilvo.be [pureportal.ilvo.be]
- 6. researchgate.net [researchgate.net]
- 7. Is cisplatin required for the treatment of non-small-cell lung cancer? Experience and preliminary results of a phase I/II trial with topotecan and vinorelbine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Platinum-based chemotherapy in advanced non-small-cell lung cancer: optimal number of treatment cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancernetwork.com [cancernetwork.com]
Introduction to Histone Deacetylase 6 (HDAC6)
Histone deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme belonging to the class IIb of the HDAC family.[1][2] It plays a crucial role in a variety of cellular processes, making it a significant target for therapeutic intervention in a range of diseases, including cancer and neurodegenerative disorders.[3][4] Unlike other HDACs that primarily act on histone proteins within the nucleus, HDAC6's main substrates are non-histone proteins in the cytoplasm.[2]
Structurally, HDAC6 is a large protein characterized by two catalytic domains (CD1 and CD2) that appear to function independently, and a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP).[5][6] This unique structure allows HDAC6 to deacetylate a variety of substrates and to bind to ubiquitinated proteins, linking protein degradation pathways to its enzymatic activity.[7][8]
Key Functions and Substrates of HDAC6
The diverse functions of HDAC6 are mediated through its interaction with and deacetylation of several key cytoplasmic proteins.
| Substrate | Cellular Process Regulated | References |
| α-tubulin | Microtubule dynamics, cell motility, and intracellular transport. | [2][5] |
| HSP90 (Heat shock protein 90) | Chaperone activity, protein folding and stability, and cellular stress response. | [5][7] |
| Cortactin | Actin cytoskeleton dynamics and cell migration. | [2][5] |
| Ubiquitinated proteins | Protein aggregation and clearance via the aggresome-autophagy pathway. | [7][8] |
| SP1 (Specificity protein 1) | Transcriptional regulation and angiogenesis. | [9] |
| Peroxiredoxins (Prx I and Prx II) | Oxidative stress response. | [4][8] |
HDAC6 in Cellular Signaling Pathways
HDAC6 is a critical regulator of multiple signaling pathways implicated in cell growth, inflammation, and fibrosis. Its inhibition can therefore have profound effects on cellular behavior.
TGF-β Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) pathway is centrally involved in cellular processes like growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is a hallmark of fibrosis. HDAC6 has been identified as a key regulator of TGF-β1-induced processes. Inhibition of HDAC6 can disrupt the TGF-β1/Smad3-mediated expression of fibrogenic genes.[4]
Caption: TGF-β Signaling Pathway and HDAC6 Interaction.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. In inflammatory conditions, HDAC expression, including HDAC6, is often increased. HDAC6 can deacetylate components of the NF-κB signaling pathway, promoting the production of inflammatory factors. Inhibition of HDAC6 can suppress NF-κB activation by preventing the nuclear translocation of NF-κB, thereby exerting anti-inflammatory effects.[7][10]
Caption: NF-κB Signaling Pathway and the Role of HDAC6.
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a key regulator of cell proliferation, survival, and growth. HDAC6 has been linked to this pathway through its interaction with upstream regulators. For instance, GSK3β, a kinase that can be inhibited by Akt, has been shown to phosphorylate and activate HDAC6. This suggests that HDAC6 activity can be modulated by growth factor signaling through the PI3K/Akt/GSK3β axis.[11]
Caption: PI3K/Akt Signaling and its Connection to HDAC6.
Therapeutic Potential and Comparative Effects of HDAC6 Inhibitors
The central role of HDAC6 in various pathological processes has made it an attractive target for drug development. A number of selective HDAC6 inhibitors have been developed and have shown promising preclinical results. While specific data for "Hdac6-IN-22" is not publicly available, the general effects of HDAC6 inhibition can be summarized.
| Inhibitor | Reported Effects | References |
| Tubastatin A | Increases α-tubulin acetylation, ameliorates axonal transport deficits, and reduces TGF-β1 expression. | [4][12] |
| ACY-1215 (Ricolinostat) | Acts on T cells to inhibit antigen-specific CD8 T-cell differentiation and proliferation. | [10] |
| CAY10603 | Mitigates LPS-induced pulmonary microtubular deacetylation and reduces the production of inflammatory cytokines. | [7] |
| CKD-504 | Enhances HSP90 acetylation and HSP70 expression, showing potential in models of Charcot-Marie-Tooth disease. | [13] |
Experimental Protocols for Studying HDAC6
The investigation of HDAC6 function and the effects of its inhibitors involves a variety of standard molecular and cellular biology techniques.
1. Immunoprecipitation and Western Blotting:
-
Objective: To assess the acetylation status of HDAC6 substrates (e.g., α-tubulin, HSP90) or to study protein-protein interactions.
-
Protocol Outline:
-
Lyse cells to obtain total protein extracts.
-
For immunoprecipitation, incubate the lysate with an antibody specific to the protein of interest (e.g., acetylated-tubulin) to pull it down from the mixture.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Probe the membrane with primary antibodies against the protein of interest (e.g., total tubulin, HDAC6) and a suitable secondary antibody.
-
Detect the signal to visualize and quantify protein levels.[9]
-
2. Wound Healing (Scratch) Assay:
-
Objective: To assess cell migration, a process regulated by HDAC6 through its effects on the cytoskeleton.
-
Protocol Outline:
-
Grow a confluent monolayer of cells in a culture dish.
-
Create a "scratch" or "wound" in the monolayer with a pipette tip.
-
Treat the cells with the HDAC6 inhibitor or a vehicle control.
-
Capture images of the scratch at different time points (e.g., 0, 12, 24 hours).
-
Measure the closure of the scratch over time to quantify cell migration.[9]
-
3. Gene Expression Analysis (Transcriptomics):
-
Objective: To identify genes and pathways that are differentially expressed upon HDAC6 knockdown or inhibition.
-
Protocol Outline:
-
Treat cells with an HDAC6 inhibitor or use RNA interference (siRNA/shRNA) to knock down HDAC6 expression.
-
Isolate total RNA from the cells.
-
Perform RNA sequencing (RNA-seq) or microarray analysis to determine the expression levels of thousands of genes simultaneously.
-
Use bioinformatics tools to analyze the data and identify significantly up- or down-regulated genes and pathways.[9]
-
Conclusion
HDAC6 stands out as a unique and promising therapeutic target due to its primary cytoplasmic localization and its role in regulating key cellular processes such as protein quality control, cell motility, and inflammatory signaling. While the specific compound "this compound" remains to be characterized in publicly available literature, the broader class of HDAC6 inhibitors has demonstrated significant potential in preclinical models of various diseases. Further research into the development of highly selective and potent HDAC6 inhibitors is crucial for translating these promising findings into clinical applications. This guide provides a foundational understanding for researchers and drug developers interested in the biology of HDAC6 and the therapeutic strategy of its inhibition.
References
- 1. Down-Regulation of Deacetylase HDAC6 Inhibits the Melanoma Cell Line A375.S2 Growth through ROS-Dependent Mitochondrial Pathway | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. HDAC6 - Wikipedia [en.wikipedia.org]
- 4. The role of HDAC6 in fibrosis: a novel and effective therapy strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The regulatory mechanisms and treatment of HDAC6 in immune dysregulation diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The Role of HDAC6 in Autophagy and NLRP3 Inflammasome [frontiersin.org]
- 9. HDAC6 Enhances Endoglin Expression through Deacetylation of Transcription Factor SP1, Potentiating BMP9-Induced Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Confirming Hdac6-IN-22 On-Target Effects Using Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of epigenetic drug discovery, histone deacetylase 6 (HDAC6) has emerged as a compelling therapeutic target for a range of diseases, including cancer and neurodegenerative disorders. The development of selective inhibitors, such as Hdac6-IN-22, is a key strategy to modulate HDAC6 activity while minimizing off-target effects. However, rigorous confirmation of on-target engagement and selectivity is paramount. This guide provides a comparative overview of proteomic approaches to validate the on-target effects of this compound, supported by experimental data from studies on other selective HDAC6 inhibitors.
The Imperative of On-Target Validation
The efficacy and safety of a targeted inhibitor are contingent on its specific interaction with the intended target. Proteomics offers a powerful and unbiased toolkit to assess these interactions on a global scale within the complex cellular environment.[1][2] By analyzing changes in protein expression, post-translational modifications, and protein-protein interactions, researchers can gain a comprehensive understanding of a drug's mechanism of action and potential liabilities.[3][4]
Proteomic Strategies for On-Target Confirmation
Several proteomic methodologies can be employed to confirm the on-target effects of this compound. These techniques provide orthogonal evidence of target engagement and selectivity.
-
Chemical Proteomics: This approach utilizes an immobilized version of the inhibitor to capture its interacting proteins from cell lysates. Subsequent identification and quantification by mass spectrometry reveal both on-target and off-target binders.[2][5]
-
Quantitative Acetylomics: As HDAC6 is a deacetylase, its inhibition is expected to lead to an increase in the acetylation of its substrates. Quantitative mass spectrometry can be used to globally profile changes in protein acetylation following inhibitor treatment, providing direct evidence of target engagement. Known HDAC6 substrates include α-tubulin and Hsp90.[4][6]
-
Global Proteome Profiling: This method assesses changes in the abundance of thousands of proteins in response to inhibitor treatment. While changes can be indirect, they can reveal downstream consequences of HDAC6 inhibition and potential off-target effects that alter protein homeostasis.[1][3]
-
Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stabilization of a target protein upon ligand binding. When coupled with mass spectrometry (thermal proteome profiling), it can assess target engagement across the proteome in a cellular context.
Comparative Analysis of Selective HDAC6 Inhibitors
While specific quantitative proteomic data for this compound is not yet publicly available, data from other well-characterized selective HDAC6 inhibitors, such as ACY-1215 (Ricolinostat) and Tubastatin A, can serve as a valuable benchmark.
On-Target Effects: Increased Acetylation of Known Substrates
A hallmark of HDAC6 inhibition is the hyperacetylation of its primary cytosolic substrate, α-tubulin. Studies have consistently shown that selective HDAC6 inhibitors lead to a significant increase in acetylated α-tubulin without affecting the acetylation of histones, which are substrates of class I HDACs.
| Inhibitor | Cell Line | Key Findings | Reference |
| ACY-1215 (Ricolinostat) | OMM2.5 (Uveal Melanoma) | Increased expression of acetylated α-tubulin. | [1] |
| Tubastatin A | HEK293 | Increased acetylation of MYH9, Hsc70, and DNAJA1. | [4] |
| Nexturastat A | HL60 (AML) | Dose-dependent increase in α-tubulin hyperacetylation with minimal effect on histone H3 acetylation. | [7] |
| WT161 | MM.1S (Multiple Myeloma) | Selective increase in acetylated tubulin over acetylated histones. | [8] |
Global Proteome Changes Following HDAC6 Inhibition
Proteomic analysis of cells treated with the selective HDAC6 inhibitor ACY-1215 revealed significant changes in the expression of proteins involved in various biological processes, providing insights into the downstream consequences of on-target engagement.
Table 1: Gene Ontology (GO) Term Enrichment for Differentially Expressed Proteins in OMM2.5 cells treated with ACY-1215. [1]
| Upregulated Proteins | Downregulated Proteins |
| GO:0006954 - Inflammatory response | GO:0007049 - Cell cycle |
| GO:0006955 - Immune response | GO:0022402 - Cell cycle process |
| GO:0002376 - Immune system process | GO:0007067 - Mitotic cell cycle process |
| GO:0050896 - Response to stimulus | GO:0051301 - Cell division |
Data adapted from proteomic profiling of ACY-1215-treated OMM2.5 cells. A total of 4423 proteins were identified, with 150 downregulated and 202 upregulated proteins (fold change ≥ 1.2, p ≤ 0.05).[1]
Experimental Protocols
Affinity Capture Mass Spectrometry
This protocol outlines a general workflow for identifying the protein targets of an HDAC inhibitor.
-
Probe Synthesis: Synthesize a derivative of this compound with a linker and an affinity tag (e.g., biotin) or a reactive group for immobilization on beads.
-
Cell Lysis: Prepare cell lysates from control and inhibitor-treated cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Enrichment: Incubate the cell lysates with the immobilized inhibitor probe to capture interacting proteins.
-
Washing: Perform stringent washes to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry to identify and quantify the captured proteins.
-
Data Analysis: Compare the protein enrichment between the inhibitor probe and a negative control (e-g., beads alone) to identify specific interactors.
Quantitative Acetylomics Workflow
This protocol describes a method to quantify changes in protein acetylation upon inhibitor treatment.
-
Cell Culture and Treatment: Culture cells and treat with this compound or a vehicle control for a specified time.
-
Protein Extraction and Digestion: Extract total protein from the cells and digest into peptides.
-
Immunoenrichment of Acetylated Peptides: Use an antibody specific for acetyl-lysine to enrich for acetylated peptides from the total peptide mixture.
-
LC-MS/MS Analysis: Analyze the enriched acetylated peptides using high-resolution mass spectrometry.
-
Data Analysis: Quantify the relative abundance of acetylated peptides between the inhibitor-treated and control samples to identify sites with increased acetylation.
Visualizing On-Target Effects and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: HDAC6 signaling pathway and the effect of this compound.
Caption: General experimental workflow for proteomic analysis.
Caption: Logical flow for confirming on-target effects.
Conclusion
Confirming the on-target effects of this compound is a critical step in its development as a therapeutic agent. Proteomic approaches provide an indispensable and comprehensive means to achieve this validation. By leveraging techniques such as chemical proteomics, quantitative acetylomics, and global proteome profiling, researchers can build a robust evidence base for the selectivity and mechanism of action of this compound. The comparative data from other selective HDAC6 inhibitors underscores the expected outcomes of such studies and provides a framework for the interpretation of future results. Ultimately, these proteomic strategies will de-risk the drug development process and contribute to the successful clinical translation of novel HDAC6 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative Proteomic Analysis Reveals the Sites Related to Acetylation and Mechanism of ACY-1215 in Acute Liver Failure Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic identification and functional characterization of MYH9, Hsc70, and DNAJA1 as novel substrates of HDAC6 deacetylase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 Substrate Discovery Using Proteomics-Based Substrate Trapping: HDAC6 Deacetylates PRMT5 to Influence Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxa Analogues of Nexturastat A Demonstrate Improved HDAC6 Selectivity and Superior Antileukaemia Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Hdac6-IN-22
Researchers and drug development professionals utilizing Hdac6-IN-22 must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with standard laboratory safety practices for hazardous chemical waste.
Hazard Profile and Safety Precautions
Key Hazard Information for Similar HDAC6 Inhibitors:
| Hazard Category | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1] |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
| Other Potential Hazards | May be harmful in contact with skin or if inhaled. May cause serious eye irritation. Some formulations may be flammable.[2] | Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces. |
Experimental Workflow and Waste Generation
The use of this compound in a laboratory setting, for instance, in studying its effects on cancer cells, typically involves several stages where waste is generated. Understanding this workflow is key to identifying all materials that require special disposal.
Step-by-Step Disposal Procedures
The cardinal rule for the disposal of this compound and related materials is to treat them as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain.
1. Segregation of Waste:
-
Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, centrifuge tubes, well plates, and gloves, must be collected in a designated, clearly labeled hazardous waste container. This container should have a secure lid and be lined with a chemically resistant bag.
-
Liquid Waste: Collect all liquid waste containing this compound, including treated cell culture media, unused stock solutions, and buffer solutions, in a dedicated, leak-proof, and clearly labeled hazardous liquid waste container. Ensure the container is compatible with the solvents used (e.g., DMSO).
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for hazardous chemical waste.
2. Labeling of Waste Containers:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound". Include the primary solvent (e.g., "in DMSO") and an estimate of the concentration. Your institution's Environmental Health and Safety (EHS) department may have specific labeling requirements.
3. Storage of Waste:
-
Store hazardous waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are not stored together.[1]
4. Disposal of Unused Product:
-
Unused or expired this compound powder should be disposed of in its original container within a sealed, labeled bag and placed in the solid hazardous waste container. Do not attempt to open or empty the original vial.
5. Arranging for Pickup and Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. Follow their specific procedures and timelines. All hazardous waste must be disposed of through an approved waste disposal plant.[1]
By following these procedures, researchers can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.
References
Personal protective equipment for handling Hdac6-IN-22
Essential Safety and Handling Guide for Hdac6-IN-22
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures and recommendations are compiled from safety data sheets of similar compounds and general best practices for handling hazardous drugs.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1][2][3]
Recommended PPE includes:
-
Gloves: Two pairs of chemotherapy-rated gloves are recommended.[1] Nitrile gloves are a suitable option.[3]
-
Gowns: A disposable gown resistant to hazardous drugs should be worn.[1] Ensure the gown material has been tested for permeability to similar chemical compounds.[4]
-
Eye and Face Protection: Safety glasses with side shields or goggles are mandatory.[3] A face shield should be used in situations where splashing is a risk.
-
Respiratory Protection: For procedures that may generate aerosols or dust, a NIOSH-approved respirator (e.g., N95) is necessary.[1][4] Work should ideally be conducted in a certified chemical fume hood or a Class II Biosafety Cabinet.[4]
Operational Plan: Handling and Storage
Handling:
-
Avoid inhalation, and contact with eyes and skin.[5]
-
Use in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Do not eat, drink, or smoke in the handling area.[5]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Keep the container tightly sealed.[5]
-
Store in a cool, well-ventilated area away from direct sunlight and ignition sources.[5]
-
Recommended storage for the compound in powder form is at -20°C, and at -80°C when in solvent.[5]
Disposal Plan
All waste generated from handling this compound, including contaminated PPE, empty containers, and unused material, must be treated as hazardous waste.
-
Contaminated Materials: Dispose of all single-use PPE (gloves, gowns, etc.) in a designated hazardous waste container.[1]
-
Chemical Waste: Dispose of the compound and any solutions containing it in an approved hazardous waste disposal plant.[5] Avoid release to the environment.[5]
Quantitative Safety Data Summary
The following table summarizes key hazard information from safety data sheets for similar HDAC6 inhibitors.
| Hazard Category | GHS Classification | Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] | P264, P270, P301 + P312, P330, P501[5] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[6] | - |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[6] | - |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[6] | - |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor.[6] | P210 |
| Aquatic Toxicity (Acute) | Category 1 | H400: Very toxic to aquatic life.[5] | P273, P391 |
| Aquatic Toxicity (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[5] | P273, P391 |
Experimental Protocols
First Aid Measures
Immediate action is required in case of exposure.
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin thoroughly with large amounts of water. Seek medical attention.[5]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[5]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. pogo.ca [pogo.ca]
- 2. Hero PPE™ Personal Protective Equipment | Cancer Diagnostics, Inc. [cancerdiagnostics.com]
- 3. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. HDAC6 degrader 9c|2235382-05-3|MSDS [dcchemicals.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
